molecular formula C9H9N3O B1632277 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one CAS No. 380605-29-8

1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one

Cat. No.: B1632277
CAS No.: 380605-29-8
M. Wt: 175.19 g/mol
InChI Key: JTPBTNNOXCHJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one (CAS 380605-29-8) is a high-value chemical building block in medicinal chemistry and drug discovery research. This imidazopyridine derivative serves as a crucial synthetic intermediate for developing novel therapeutic agents. Its significant research value is demonstrated in the synthesis of imidazo[1,2-a]pyridine derivatives that function as highly potent respiratory syncytial virus (RSV) fusion inhibitors, with some resulting compounds exhibiting single-digit nanomolar antiviral activity (EC50 < 10 nM) . Furthermore, the imidazo[4,5-c]pyridin-2-one scaffold is a key structural motif in the design of new Src family kinase (SFK) inhibitors . Derivatives based on this core structure have shown promising antiproliferative activity against glioblastoma multiforme (GBM) cell lines, positioning them as candidates for oncology research . The compound's structural resemblance to purines allows it to interact with various enzymatic targets, underpinning its broad utility in exploring treatments for cancers, viral infections, and other diseases . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclopropyl-3H-imidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9-11-7-5-10-4-3-8(7)12(9)6-1-2-6/h3-6H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPBTNNOXCHJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=NC=C3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Structural Elucidation: 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the structural elucidation of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one .

Technical Whitepaper | Chemical Development & Analytical Sciences

Executive Summary & Structural Context

The scaffold This compound represents a critical pharmacophore in medicinal chemistry, particularly in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and various kinase inhibitors. Its structural integrity relies on the fusion of a pyridine ring with a cyclic urea (imidazolone) moiety.

The elucidation challenge is threefold:

  • Regioisomerism of the Fusion: Distinguishing the [4,5-c] fusion from the [4,5-b] isomer.

  • N-Alkylation Site: Confirming the cyclopropyl group is attached to the N1 position (proximal to the pyridine C4-equivalent) rather than N3.

  • Electronic State: Verifying the keto-tautomer (2-one) versus the enol-form (2-hydroxy).

This guide delineates a self-validating analytical workflow combining high-resolution mass spectrometry (HRMS), multidimensional NMR (NOESY/HMBC), and X-ray diffraction logic to unambiguously assign the structure.

Synthetic Provenance as a Structural Predictor

Expertise Note: Structural elucidation begins with understanding the chemical lineage.[1] The regioselectivity of the precursor synthesis provides the first line of evidence.

The synthesis typically proceeds via a nucleophilic aromatic substitution (


) on a 4-substituted-3-nitropyridine core.
Reaction Logic[1][2][3]
  • Precursor: 4-Chloro-3-nitropyridine .

  • Nucleophile: Cyclopropylamine.[1]

  • Regiocontrol: The C4 position in 3-nitropyridine is significantly more electrophilic than C2 or C6 due to the para-like activation by the pyridine nitrogen and the ortho-effect of the nitro group.

  • Cyclization: Reduction of the nitro group to an amine, followed by phosgene/CDI equivalents, closes the ring to form the cyclic urea.

Structural Implication: The nitrogen atom bearing the cyclopropyl group originates from the substitution at C4. In the final imidazo[4,5-c]pyridine numbering, this places the cyclopropyl group at N1 (adjacent to the bridgehead C7a), assuming standard IUPAC numbering where the pyridine nitrogen is N5.

Analytical Workflow & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and unsaturation equivalents.

  • Method: ESI-TOF (Positive Mode).

  • Expected Formula:

    
    
    
  • Exact Mass: 175.0746 Da

    
    
    
  • Fragmentation Pattern:

    • Loss of

      
       (28 Da) is characteristic of cyclic ureas/amides.
      
    • Loss of cyclopropyl radical (41 Da) or cyclopropene.

Nuclear Magnetic Resonance (NMR) Strategy

This is the core of the elucidation. The symmetry and coupling constants of the pyridine protons are diagnostic.

1H NMR (DMSO-d6, 500 MHz) - Predicted & Diagnostic Signals
Proton (IUPAC)MultiplicityChemical Shift (

)
Coupling (

)
Diagnostic Feature
H2 (NH) Broad Singlet11.0 - 11.5 ppm-Exchangeable with

. Confirms cyclic urea (lactam) form.
H4 Singlet (or d)8.2 - 8.4 ppm

Hz
Isolated proton between N3 and N5. Lack of strong vicinal coupling confirms [4,5-c] fusion.
H6 Doublet8.3 - 8.5 ppm

Hz

-proton to pyridine nitrogen.
H7 Doublet7.2 - 7.4 ppm

Hz

-proton. The coupling constant (5.5 Hz) is specific to pyridine 2,3-positions (fused at 3,4).
N-CH (Cyclopropyl) Multiplet2.9 - 3.1 ppm-Shielded methine characteristic of N-cyclopropyl.
Cyclopropyl

Multiplets0.9 - 1.1 ppm-Distinctive roof-effect multiplets (cis/trans).

Differentiation from [4,5-b] Isomer:

  • [4,5-c] Isomer: Shows one singlet (H4) and two doublets (H6, H7).

  • [4,5-b] Isomer: Would show three coupled protons (H5, H6, H7) in an ABX or ABC system (dd, dd, dd), as the fusion is at the 2,3-position of pyridine, leaving 4,5,6 unsubstituted. The presence of a singlet is the "Kill Switch" for the [4,5-b] hypothesis.

2D NMR: The Connectivity Map (HMBC & NOESY)

HMBC (Heteronuclear Multiple Bond Correlation):

  • Goal: Link the Cyclopropyl group to the specific side of the pyridine ring.

  • Key Correlation: The Cyclopropyl methine proton (

    
     3.0) will show a strong 
    
    
    
    correlation to the Carbonyl Carbon (C2) and, crucially, to the Bridgehead Carbon C7a .
  • Bridgehead Verification: C7a will also show correlations to the pyridine proton H7 (the doublet).

  • Logic Chain: Cyclopropyl-H

    
     C7a 
    
    
    
    H7 (Doublet). This confirms the cyclopropyl is on the "doublet side" (N1), not the "singlet side" (N3).

NOESY (Nuclear Overhauser Effect):

  • Experiment: Irradiate the Cyclopropyl methine signal.

  • Observation:

    • N1-Isomer (Target): NOE observed to H7 (the doublet).

    • N3-Isomer (Alternative): NOE observed to H4 (the singlet).

Visualization of Structural Logic

The following diagram illustrates the critical HMBC and NOESY correlations required to confirm the structure.

StructureElucidation Figure 1: Diagnostic NMR Correlations for N1-Cyclopropyl Regiochemistry Cyclopropyl Cyclopropyl Group (N-Substituent) N1 N1 Nitrogen Cyclopropyl->N1 Direct bond C7a C7a Bridgehead (Quaternary) Cyclopropyl->C7a HMBC (3J) H7 H7 Proton (Doublet) Cyclopropyl->H7 NOESY (Spatial) STRONG SIGNAL H4 H4 Proton (Singlet) Cyclopropyl->H4 NOESY (NO SIGNAL) H7->C7a HMBC (2J/3J)

Caption: Figure 1 visualizes the "Spatial Lock" mechanism. The observation of an NOE signal between the cyclopropyl group and the H7 doublet definitively assigns the N1-isomer.

Experimental Protocols

Protocol: Preparation of NMR Sample for Trace Isomer Detection

Purpose: To ensure high signal-to-noise ratio (S/N) for detecting potential N3-regioisomers (often formed as <5% impurities).

  • Mass: Weigh 15.0 mg (

    
     0.1 mg) of the solid analyte.
    
  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D) containing 0.03% TMS (v/v).

    • Why DMSO? Imidazopyridinones are poorly soluble in

      
      .[1] DMSO disrupts intermolecular H-bonding of the lactam, sharpening the signals.
      
  • Filtration: Filter through a 0.2

    
     PTFE syringe filter directly into the NMR tube to remove paramagnetic particulates.
    
  • Acquisition:

    • Set probe temperature to 300 K (27 °C) to minimize viscosity broadening.

    • Acquire 1H NMR with

      
       (relaxation delay) 
      
      
      
      5 seconds to allow full integration of aromatic protons.
    • Validation Check: The TMS linewidth must be

      
       Hz. If not, re-shim.
      
Protocol: X-Ray Crystallography (The "Gold Standard")

If NMR data is ambiguous due to rapid tautomerization, single-crystal XRD is required.

  • Crystallization: Dissolve 20 mg in hot Methanol/Acetonitrile (1:1). Allow slow evaporation at room temperature over 48 hours.

  • Selection: Select a prism-like crystal (

    
     mm).
    
  • Refinement: Solve structure in space group

    
     (typical for planar heterocycles).
    
  • Key Parameter: Look for the

    
     bond length (
    
    
    
    Å) vs
    
    
    (
    
    
    Å) to confirm the 2-one (keto) tautomer over the 2-hydroxy (enol) form.

References

  • Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier.[1] (Foundational text on imidazopyridine synthesis and numbering).

  • Pokhodylo, N. T., et al. (2010). "Regioselective synthesis of imidazo[4,5-c]pyridines." Journal of Combinatorial Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context on imidazopyridinones as isosteres).

  • ChemicalBook. (2024).[1][2] "this compound Spectral Data."

  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. (Authoritative guide on NOE/HMBC interpretation).

Disclaimer: This guide is intended for research purposes. The synthesis and handling of imidazopyridines should only be performed by qualified personnel in a controlled laboratory environment.

Sources

Technical Guide: Mechanism of Action for 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the molecular mechanism of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one , a potent small-molecule fusion inhibitor targeting the Respiratory Syncytial Virus (RSV). Unlike monoclonal antibodies (e.g., Palivizumab) that bind surface epitopes, this scaffold penetrates the central cavity of the RSV Fusion (F) protein trimer. By occupying a specific hydrophobic pocket within the N-terminal heptad repeat (HRA), the molecule acts as a kinetic trap, stabilizing the metastable pre-fusion conformation and mechanically blocking the "zippering" event required for viral entry. This guide details the structural basis of this inhibition, experimental protocols for validation, and the quantitative metrics of its potency.

Chemical Architecture & Pharmacophore

The imidazo[4,5-c]pyridine-2-one core represents a privileged scaffold for disrupting protein-protein interactions (PPIs) within Class I viral fusion proteins.

Structural Logic[1][2]
  • The Core (Imidazo[4,5-c]pyridine-2-one): This fused heterocyclic system provides a rigid, planar geometry essential for inserting into the narrow grooves of the F-protein trimer. It mimics the hydrophobic residues of the viral C-terminal heptad repeat (HRB), effectively competing with the virus's own fusion machinery.

  • The 1-Cyclopropyl Substituent: The N-1 cyclopropyl group is a critical optimization over earlier methyl- or hydrogen-substituted analogs.

    • Causality: The cyclopropyl ring fills a specific hydrophobic sub-pocket in the F-protein core, increasing binding affinity (

      
      ) through Van der Waals interactions.
      
    • PK Impact: It significantly enhances oral bioavailability and metabolic stability compared to flexible alkyl chains, preventing rapid oxidative clearance.

Molecular Mechanism of Action

The RSV F protein drives viral entry by undergoing a dramatic conformational change from a metastable pre-fusion state to a stable post-fusion six-helix bundle (6HB).

The "Molecular Wedge" Mechanism
  • Target Recognition: The inhibitor binds exclusively to the pre-fusion trimer of the F protein.

  • Binding Site: It targets a three-fold symmetric hydrophobic cavity located within the central coiled-coil of the N-terminal heptad repeat (HRA).

  • Kinetic Trapping:

    • Normal Fusion: The HRA region collapses, and the C-terminal heptad repeat (HRB) folds back into the grooves of the HRA trimer to form the 6HB. This pulls the viral and host membranes together.

    • Inhibited State: The 1-cyclopropyl-imidazo[4,5-c]pyridine-2-one molecule occupies the HRA grooves. It physically blocks the HRB from docking.

    • Result: The protein is frozen in a pre-hairpin intermediate state. The energy required to displace the inhibitor is too high, preventing membrane fusion.

Pathway Visualization

The following diagram illustrates the interruption of the fusion cascade.

RSV_Fusion_Inhibition cluster_Normal Normal Infection cluster_Inhibited Inhibited Pathway (BMS-433771) PreFusion Metastable Pre-Fusion F Trimer Trigger Triggering Event (Host Attachment) PreFusion->Trigger Intermediate Pre-Hairpin Intermediate Trigger->Intermediate HRB_Docking HRB Docks into HRA Grooves Intermediate->HRB_Docking No Drug Inhibitor_Bind Inhibitor Binds HRA Cavity Intermediate->Inhibitor_Bind + Drug SixHelix 6-Helix Bundle (6HB) Formation HRB_Docking->SixHelix Fusion Viral/Host Membrane Fusion SixHelix->Fusion Steric_Block Steric Blockade of HRB Inhibitor_Bind->Steric_Block Arrest Fusion Arrest (Dead-End Complex) Steric_Block->Arrest

Figure 1: Mechanism of Action.[1] The inhibitor acts as a 'molecular wedge,' binding the intermediate state and preventing the transition to the fusogenic 6-helix bundle.

Experimental Validation Protocols

To validate this mechanism in a research setting, the following self-validating protocols are standard.

Protocol A: Time-of-Addition (TOA) Assay

This experiment differentiates entry inhibitors (like the subject molecule) from replication inhibitors (like nucleoside analogs).

Rationale: Fusion occurs within minutes of attachment. A fusion inhibitor loses efficacy if added after the virus has entered.

Workflow:

  • Seeding: Plate HEp-2 cells (1.5 x

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Infection: Inoculate with RSV (MOI = 0.1) at

    
    .
    
  • Dosing: Add this compound (at

    
    ) at specific intervals: -1h, 0h, 1h, 2h, 4h, 6h, 24h post-infection.
    
  • Incubation: Incubate for 3-5 days.

  • Readout: Quantify viral titer via plaque assay or ELISA.

Expected Result:

  • 0–2 Hours: >90% inhibition (Compound blocks entry).

  • >4 Hours: <10% inhibition (Virus is already intracellular; fusion inhibitor is now useless).

Protocol B: Syncytium Inhibition Assay

This visually confirms the blockade of cell-to-cell fusion, a hallmark of F-protein activity.

Workflow:

  • Infection: Infect a monolayer of HEp-2 cells with RSV.

  • Treatment: After 2 hours (post-entry), add the inhibitor to the overlay media.

  • Observation: Incubate for 48 hours.

  • Staining: Fix with methanol and stain with Giemsa.

  • Quantification: Count multinucleated giant cells (syncytia).

Causality Check: If the compound inhibits syncytia after initial infection, it proves the molecule targets the surface F-protein expressed on infected cells, preventing them from fusing with neighbors.

TOA_Protocol T_Minus1 T = -1h (Pre-treat) T_Zero T = 0h (Infection) T_Minus1->T_Zero Effect_Entry Inhibitor Effective (Blocks Entry) T_Minus1->Effect_Entry T_Plus2 T = +2h (Fusion Complete) T_Zero->T_Plus2 Window of Action T_Zero->Effect_Entry T_Plus24 T = +24h (Replication) T_Plus2->T_Plus24 Effect_None Inhibitor Ineffective (Entry Occurred) T_Plus2->Effect_None T_Plus24->Effect_None

Figure 2: Time-of-Addition Logic. Efficacy is strictly limited to the pre-fusion window (0-2h), validating the entry-inhibitor mechanism.

Comparative Potency & Resistance Data

The this compound scaffold (exemplified by BMS-433771) demonstrates nanomolar potency.[2][3][4][5]

Potency Profile
ParameterValue (Approx.)Context

(RSV A)
20 nMHighly potent against Group A strains (Long, A2).

(RSV B)
20 nMBroad-spectrum coverage against Group B.

(Cytotoxicity)
> 50

M
High Selectivity Index (SI > 2500).
Bioavailability (F) > 50%Oral bioavailability in rodent models (due to cyclopropyl group).
Resistance Mapping

Resistance selection confirms the binding site. Culturing RSV in the presence of the inhibitor selects for mutations in the F-protein that sterically hinder drug binding without destroying protein function.

  • Key Mutations:

    • F140: Phenylalanine to Isoleucine/Leucine.

    • V144: Valine to Alanine.

  • Location: These residues line the hydrophobic pocket in the HRA region.[2]

  • Mechanism of Resistance: The mutations alter the shape of the cavity, reducing the inhibitor's binding affinity (

    
    ) by orders of magnitude while still allowing the natural HRB helix to dock (albeit with lower fitness).
    

References

  • Cianci, C., et al. (2004).[2] Targeting a binding pocket within the trimer-of-hairpins: small molecule inhibition of viral fusion.[6][1][4][5] Proceedings of the National Academy of Sciences.[4] Link

  • Cianci, C., Meanwell, N., & Krystal, M. (2005).[5] Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor.[1][4][5][7][8] Journal of Antimicrobial Chemotherapy.[5] Link

  • Battles, M. B., et al. (2016). Molecular mechanism of respiratory syncytial virus fusion inhibitors.[6][2][1][4][5][7][9][10] Nature Chemical Biology. Link

  • Bonfanti, J. F., et al. (2008).[2] Selection of a respiratory syncytial virus fusion inhibitor clinical candidate.[6][5][7] Journal of Medicinal Chemistry.[5][11] Link

  • Roymans, D., et al. (2010).[2] Binding of a potent small-molecule inhibitor to the respiratory syncytial virus fusion protein.[6][2][1][4][5][7][9][10][12] Proceedings of the National Academy of Sciences.[4] Link

Sources

Biological activity of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one and its Derivatives as Novel Kinase Inhibitors

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to endogenous purines. This resemblance allows molecules containing this core to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of the imidazopyridine class have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[1] Within this class, the imidazo[4,5-c]pyridin-2-one core has recently emerged as a promising framework for the development of targeted cancer therapeutics.

This technical guide focuses on the biological activity of this compound, a representative molecule of a novel class of kinase inhibitors. While specific data on this exact compound is limited in publicly available literature, extensive research on closely related derivatives provides a strong basis for understanding its potential mechanism of action and therapeutic applications. This guide will synthesize the available evidence, focusing on the activity of imidazo[4,5-c]pyridin-2-one derivatives as potent inhibitors of Src family kinases (SFKs) and their potential as a therapeutic strategy against aggressive cancers such as glioblastoma multiforme (GBM).

The inclusion of a cyclopropyl group at the N-1 position is a strategic chemical modification often employed in drug design to enhance metabolic stability and improve pharmacokinetic properties, suggesting that this compound could be a promising candidate for further development.[3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the underlying biology, mechanism of action, and key experimental protocols for evaluating the activity of this compound class.

Mechanism of Action: Targeting Src Family Kinases in Glioblastoma

Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse invasion, and profound resistance to conventional therapies.[4] A key driver of GBM pathology is the aberrant activation of multiple intracellular signaling pathways, with Src family kinases (SFKs) playing a pivotal role.[5][6]

SFKs are a family of non-receptor tyrosine kinases that act as crucial signaling nodes downstream of various receptor tyrosine kinases (RTKs) and integrins.[7] In glioblastoma, the overexpression and constitutive activation of SFKs, particularly Src and Fyn, lead to the phosphorylation of a multitude of downstream substrates. This cascade of phosphorylation events promotes several key hallmarks of cancer, including uncontrolled cell proliferation, survival, angiogenesis, and invasion.[6][7][8]

The imidazo[4,5-c]pyridin-2-one scaffold has been identified as a potent inhibitor of SFKs.[4] The proposed mechanism of action for these compounds is competitive inhibition at the ATP-binding site within the kinase domain of Src and other family members.[4] By occupying this pocket, the inhibitor prevents the binding of ATP, thereby blocking the phosphotransferase activity of the kinase and inhibiting the subsequent downstream signaling events that drive tumor progression. The inhibition of this pathway is a promising therapeutic strategy for glioblastoma.[9]

SFK_Pathway_Glioblastoma RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src Family Kinases (Src, Fyn) RTK->Src Activation Integrins Integrins Integrins->Src Activation Compound 1-Cyclopropyl-1,3-dihydro- imidazo[4,5-c]pyridine-2-one Compound->Src Inhibition PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT3 STAT3 Pathway Src->STAT3 FAK Focal Adhesion Kinase (FAK) Src->FAK Survival Survival / Anti-Apoptosis PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Invasion Invasion & Migration FAK->Invasion

Caption: Proposed mechanism of action via Src kinase inhibition.

Key Biological Activities & Therapeutic Potential

Research into a series of imidazo[4,5-c]pyridin-2-one derivatives has demonstrated their potential as potent anticancer agents, particularly for glioblastoma.[4] Key findings highlight their activity in both biochemical and cell-based assays.

Inhibition of Src Family Kinases

Several derivatives of the imidazo[4,5-c]pyridin-2-one scaffold have shown sub-micromolar inhibitory activity against Src and Fyn kinases.[4] This potent biochemical inhibition is a critical first step in validating the therapeutic hypothesis.

Antiproliferative Activity in Glioblastoma Cell Lines

The most promising compounds from this class have demonstrated significant antiproliferative effects against a panel of human glioblastoma cell lines, including U87, U251, and T98G.[4] The efficacy in these cellular models suggests that the inhibition of SFKs translates into a tangible anti-tumor effect.

The table below summarizes the reported biological activity for key imidazo[4,5-c]pyridin-2-one derivatives from a foundational study. It is important to note that these data are for derivatives and that the specific activity of this compound would need to be determined experimentally.

Compound IDR GroupSrc IC50 (µM)Fyn IC50 (µM)U87 Cell Proliferation IC50 (µM)
1d 4-Cl-Ph0.450.381.24
1e 4-F-Ph0.520.411.58
1q 3-Cl-Ph0.330.270.95
1s 3-F-Ph0.280.210.87
Data sourced from a study on imidazo[4,5-c]pyridin-2-one derivatives.[4]

These results underscore the potential of this chemical scaffold. The low micromolar to sub-micromolar IC50 values against both the enzymatic targets and the cancer cell lines suggest a strong on-target effect and validate the therapeutic strategy of targeting SFKs in glioblastoma.

Experimental Protocols for Characterization

To evaluate the biological activity of this compound, a series of well-established in vitro assays are required. The following protocols provide a detailed, step-by-step methodology for characterizing the compound's kinase inhibitory and antiproliferative effects.

Experimental_Workflow Start Compound Synthesis (1-Cyclopropyl-1,3-dihydro- imidazo[4,5-c]pyridine-2-one) Biochem_Assay Biochemical Assay: In Vitro Src Kinase Inhibition Start->Biochem_Assay Cell_Assay Cell-Based Assay: Antiproliferation in Glioblastoma Cell Lines Start->Cell_Assay Data_Analysis Data Analysis: IC50 Determination Biochem_Assay->Data_Analysis Cell_Assay->Data_Analysis Conclusion Lead Candidate Characterization Data_Analysis->Conclusion

Caption: Workflow for characterizing a novel kinase inhibitor.
Protocol 1: In Vitro Src Kinase Activity Assay (Luminescence-Based)

This protocol is designed to quantify the inhibitory effect of the test compound on the enzymatic activity of purified Src kinase. It utilizes the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10]

Rationale: This biochemical assay directly measures the compound's ability to inhibit the target enzyme in a controlled, cell-free environment. This is a critical step to confirm the mechanism of action and to determine the compound's potency (IC50) against the purified kinase.

Materials:

  • Recombinant human Src kinase

  • Src-specific substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compound (this compound) dissolved in DMSO

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • In each well of a 384-well plate, add 2.5 µL of the kinase reaction buffer.

    • Add 0.5 µL of the serially diluted test compound or DMSO (for positive and negative controls).

    • Add 2 µL of a solution containing the Src kinase and the substrate peptide in kinase reaction buffer.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution (at a concentration close to the Km for Src) to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce light.

    • Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol measures the effect of the test compound on the viability and proliferation of glioblastoma cells in culture. The MTT assay is a colorimetric assay that measures cellular metabolic activity.[11]

Rationale: This cell-based assay determines if the biochemical inhibition of the target kinase translates into a functional anti-tumor effect in a relevant cancer cell model. It provides a measure of the compound's cellular potency (IC50) and its potential as a therapeutic agent.

Materials:

  • Human glioblastoma cell line (e.g., U87 MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count U87 MG cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (medium with DMSO).

    • Incubate the plate for 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The imidazo[4,5-c]pyridin-2-one scaffold represents a promising starting point for the development of novel therapeutics targeting Src family kinases. The available data on derivatives strongly suggest that this compound has the potential to be a potent inhibitor of SFKs with significant antiproliferative activity against glioblastoma. The cyclopropyl moiety may confer advantageous pharmacokinetic properties, making it an attractive candidate for further investigation.

Future research should focus on several key areas:

  • Synthesis and In Vitro Profiling: The first crucial step is the chemical synthesis of this compound to enable direct biological evaluation. Its inhibitory potency against a panel of kinases, including Src, Fyn, and other relevant SFK members, should be determined, along with its antiproliferative activity in a broader panel of glioblastoma cell lines.

  • Mechanism of Action Studies: Further studies should be conducted to confirm the on-target effects in cells. This could include Western blotting to assess the phosphorylation status of Src and its downstream substrates in treated glioblastoma cells.

  • Pharmacokinetic and In Vivo Efficacy Studies: If the in vitro data are promising, the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) should be evaluated. Subsequently, its anti-tumor efficacy should be tested in preclinical animal models of glioblastoma, such as orthotopic xenografts.

References

Sources

Discovery and history of imidazo[4,5-c]pyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Imidazo[4,5-c]pyridine Scaffold: A Technical Guide to 3-Deazapurine Isosteres in Drug Discovery

Part 1: Executive Summary & Structural Significance

The imidazo[4,5-c]pyridine scaffold represents a cornerstone in medicinal chemistry, primarily recognized as the 3-deazapurine nucleus. Unlike its isomer imidazo[4,5-b]pyridine (1-deazapurine), the [4,5-c] variant offers a unique electronic profile that mimics the purine core while altering the hydrogen bond acceptor/donor capabilities at the N3 position.

This scaffold is classified as a "privileged structure" due to its ability to serve as a bioisostere for adenine and guanine. By replacing the N3 nitrogen of the purine ring with a carbon atom, researchers can modulate:

  • Metabolic Stability: Resistance to purine nucleoside phosphorylases (PNP).

  • Electronic Distribution: Altered pKa values affecting solubility and binding affinity.

  • Hydrophobicity: Enhanced lipophilicity for better membrane permeability compared to parent purines.

Part 2: Historical Genesis & Evolution

The Antimetabolite Era (1960s–1980s)

The history of imidazo[4,5-c]pyridine is inextricably linked to the "Golden Age" of antimetabolite research. The seminal work by Montgomery and Hewson in the 1960s and 70s established the synthetic viability of deazapurines. The primary motivation was to create nucleoside analogs that could inhibit enzymes like S-adenosylhomocysteine hydrolase (SAHase) without being rapidly degraded by deaminases.

  • Key Milestone: The synthesis of 3-deazaadenosine . This compound became a vital tool for immunologists and virologists, demonstrating that the N3 nitrogen was not essential for recognition by all purine-binding enzymes but was critical for hydrolytic stability.

The Kinase Era (2000s–Present)

With the explosion of kinase targets, the scaffold evolved from a nucleoside mimic to an ATP-competitive "hinge binder." The pyridine nitrogen (N5 in the scaffold numbering, analogous to N7 in purines) and the imidazole NH provide a donor-acceptor motif ideal for interacting with the kinase hinge region (e.g., Glu/Leu backbone residues).

Graphviz Diagram: Evolution of the Scaffold

ScaffoldEvolution Purine Native Purine (Adenine/Guanine) Deaza3 3-Deazapurine (Imidazo[4,5-c]pyridine) Bioisostere Purine->Deaza3 Bioisosteric Replacement (N->C) Antimetabolite Antimetabolites (e.g., 3-Deazaadenosine) Target: SAHase Deaza3->Antimetabolite 1960s-1980s KinaseInhib Kinase Inhibitors (e.g., JAK, Src, PARP) Target: ATP Pocket Deaza3->KinaseInhib 2000s-Present

Caption: Evolutionary trajectory of the imidazo[4,5-c]pyridine scaffold from a direct purine replacement to a specialized kinase inhibitor core.

Part 3: Synthetic Architectures

Synthesizing the [4,5-c] isomer is historically more challenging than the [4,5-b] isomer due to the electron-deficient nature of the pyridine ring, which makes electrophilic aromatic substitution difficult.

Method A: The Classical Condensation (Historical)
  • Route: Nitration of 4-aminopyridine

    
     Reduction to 3,4-diaminopyridine 
    
    
    
    Cyclization with formic acid/orthoesters.
  • Limitation: Regioselectivity during the initial nitration is often poor, leading to mixtures of isomers.

Method B: The Regioselective Displacement (The "Gold Standard")

Modern medicinal chemistry relies on the 2,4-dichloro-3-nitropyridine route. This method allows for the controlled introduction of substituents at the C4 position (purine C6 equivalent) via nucleophilic aromatic substitution (


), followed by reduction and cyclization.

Graphviz Diagram: The "Gold Standard" Synthesis

SynthesisRoute Start 2,4-Dichloro-3-nitropyridine Step1 Step 1: S_NAr Displacement (C4-selective) Start->Step1 Inter1 4-Amino-2-chloro-3-nitropyridine Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Inter2 2-Chloro-3,4-diaminopyridine Step2->Inter2 Step3 Step 3: Cyclization (R-CHO or Orthoester) Inter2->Step3 Final 6-Chloro-imidazo[4,5-c]pyridine (Versatile Core) Step3->Final

Caption: The regioselective synthetic pathway starting from 2,4-dichloro-3-nitropyridine, allowing differentiation of the C4 and C6 positions.

Part 4: Medicinal Chemistry & Case Studies

Therapeutic Area 1: Oncology (Kinase Inhibition)

The scaffold has shown potency against Src family kinases (SFKs) and JAK kinases .

  • Mechanism: The pyridine nitrogen (N5) acts as a hydrogen bond acceptor, while the imidazole NH acts as a donor. This mimics the adenine interaction with the kinase hinge region.

  • Case Study (Glioblastoma): Recent research identified imidazo[4,5-c]pyridin-2-one derivatives as potent Src/Fyn inhibitors. By replacing the pyrazolo[3,4-d]pyrimidine core of the reference compound PP2 with imidazo[4,5-c]pyridine, researchers maintained ATP-binding affinity while altering solubility and CNS penetration properties.

Therapeutic Area 2: Antivirals (BVDV & HCV)
  • Compound 27 (Puerstinger et al.): A highly active imidazo[4,5-c]pyridine inhibitor of Bovine Viral Diarrhea Virus (BVDV).[1]

  • SAR Insight: Substitution at the N1 position (benzyl groups) was critical for activity, interacting with the viral RNA-dependent RNA polymerase.

Therapeutic Area 3: Immunology (3-Deazaadenosine)
  • Target: S-Adenosylhomocysteine Hydrolase (SAHase).[2]

  • Effect: Inhibition of SAHase leads to accumulation of SAH, which product-inhibits methyltransferases. This results in an immunosuppressive and anti-inflammatory effect.[3]

Table 1: Comparative Profile of Imidazo[4,5-c]pyridine vs. Purine

FeaturePurine (Adenine Core)Imidazo[4,5-c]pyridine (3-Deazapurine)Drug Discovery Implication
H-Bonding (N3) AcceptorNone (Carbon)Avoids repulsion in certain pockets; alters hydration.
H-Bonding (N1) Acceptor (if unprotonated)Acceptor (N5 in scaffold)Critical for kinase hinge binding.
Metabolic Stability Susceptible to DeaminasesResistant Prolonged half-life; oral bioavailability.
Lipophilicity ModerateHigher Improved CNS penetration (e.g., Glioblastoma).

Part 5: Detailed Experimental Protocol

Protocol: Synthesis of 6-Chloro-1H-imidazo[4,5-c]pyridine This protocol utilizes the "Gold Standard" regioselective route, yielding a versatile intermediate for further functionalization.

Reagents:

  • 2,4-Dichloro-3-nitropyridine (1.0 eq)

  • Ammonia (7N in MeOH) or specific amine (1.1 eq)

  • Iron powder (5.0 eq)

  • Ammonium chloride (5.0 eq)

  • Triethyl orthoformate (excess)

  • Solvents: Ethanol, Water, DMF.

Step-by-Step Methodology:

  • Regioselective Amination (

    
    ): 
    
    • Dissolve 2,4-dichloro-3-nitropyridine (1.93 g, 10 mmol) in Ethanol (20 mL) at 0°C.

    • Add the amine (e.g., 7N NH3 in MeOH) dropwise. Note: The C4-chlorine is more electrophilic due to the ortho-nitro group, ensuring regioselectivity.

    • Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (Hexane/EtOAc 7:3).

    • Workup: Evaporate volatiles. The product, 2-chloro-4-amino-3-nitropyridine, often precipitates. Wash with water and dry. Yield: ~85-90%.

  • Reduction of Nitro Group:

    • Suspend the intermediate (10 mmol) in EtOH/H2O (4:1, 50 mL).

    • Add NH4Cl (50 mmol) and Iron powder (50 mmol).

    • Reflux vigorously for 2 hours. The mixture will turn dark brown/black.

    • Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot EtOH.

    • Isolation: Concentrate the filtrate to obtain 2-chloro-3,4-diaminopyridine. Use immediately to prevent oxidation.

  • Cyclization:

    • Suspend the diamine in Triethyl orthoformate (15 mL).

    • Add a catalytic amount of p-TsOH (10 mol%).

    • Reflux for 3-4 hours.

    • Purification: Cool to RT. The product may precipitate. If not, evaporate and purify via flash chromatography (DCM/MeOH 95:5).

    • Result: 6-Chloro-1H-imidazo[4,5-c]pyridine.

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the distinctive C2-H singlet around 8.4 ppm and the splitting of the pyridine protons (singlet at C4, singlet at C7 depending on substitution).

  • Regiochemistry: If the initial displacement occurred at the wrong chlorine (C2), the final cyclization would yield a different substitution pattern distinguishable by NOESY NMR.

Part 6: References

  • Montgomery, J. A., & Hewson, K. (1965). The Synthesis of 3-Deazapurine Analogues. Journal of Medicinal Chemistry.

  • Puerstinger, G., et al. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: Synthesis and anti-BVDV activity. Bioorganic & Medicinal Chemistry Letters.

  • Zhu, Y., et al. (2013). Synthesis of imidazo[4,5-c]pyridines as PARP inhibitors. Journal of Medicinal Chemistry.

  • Gobis, K., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link]

  • Hammarström, L. G. J., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines. ACS Combinatorial Science. [Link]

  • Li, X., et al. (2020). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Technical Guide: 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one in Viral Entry Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological function of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one , a privileged heterocyclic scaffold primarily utilized in the development of Class I Viral Fusion Inhibitors .

While the imidazo[4,5-c]pyridine core appears in various kinase inhibitors (e.g., for Src family kinases), the specific 1-cyclopropyl-2-one substitution pattern is the structural hallmark of the BMS-433771 series of Respiratory Syncytial Virus (RSV) inhibitors. This molecule functions by binding to the viral F protein, mechanically locking it in a metastable prefusion conformation, thereby neutralizing the virus before it can breach the host cellular membrane.

Molecular Identity and Structural Significance[1]

The subject molecule is a fused bicyclic heterocycle containing a pyridine ring fused to an imidazolone ring.

  • Chemical Name: 1-Cyclopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

  • Core Pharmacophore: Imidazo[4,5-c]pyridine[1][2][3][4][5]

  • Key Substituent: The N1-cyclopropyl group is critical for metabolic stability and hydrophobic pocket occupancy within the target protein.

  • Primary Biological Target: RSV Fusion (F) Glycoprotein (Class I Fusion Protein).

Structural Role in Drug Design

In medicinal chemistry, this scaffold serves as an isostere to purines but lacks the extensive hydrogen bonding capacity of the natural base, making it an ideal lipophilic core for deep-pocket binding. The 2-one carbonyl functions as a hydrogen bond acceptor, anchoring the molecule within the viral protein cavity.

Mechanism of Action: Class I Fusion Inhibition

The primary function of this compound derivatives is the disruption of the viral entry pathway. Unlike nucleoside analogs (e.g., Ribavirin) that inhibit replication inside the cell, this molecule acts extracellularly or at the membrane interface.

The Viral Fusion Cascade (Normal vs. Inhibited)

RSV entry requires the F protein to undergo a dramatic conformational change from a metastable Prefusion state to a stable Postfusion state. This "spring-loaded" mechanism drives the viral and host membranes together.

  • Triggering: The F protein is triggered by host receptor binding.

  • Extension: The hydrophobic fusion peptide inserts into the host membrane.

  • Hairpin Formation: The protein folds back on itself (formation of the six-helix bundle), pulling the two membranes together.

  • Fusion: Pore formation and capsid entry.

Inhibitor Function: The molecule binds to a specific pocket within the central cavity of the Prefusion F trimer . It acts as a molecular "wedge" or "staple," cross-linking the heptad repeats (HR-N and HR-C regions). This thermodynamic stabilization raises the energy barrier required for triggering, effectively freezing the virus in a non-infectious state.

Pathway Visualization

The following diagram illustrates the specific blockade point in the viral entry signaling pathway.

RSV_Fusion_Pathway Virus RSV Virion (Prefusion F Trimer) Attachment Viral Attachment (G Protein / Heparan Sulfate) Virus->Attachment Host Host Cell Membrane Trigger F Protein Triggering Attachment->Trigger Complex Inhibitor-F Protein Complex (Stabilized Prefusion State) Trigger->Complex Interception FusionPeptide Fusion Peptide Insertion Trigger->FusionPeptide Normal Pathway Inhibitor 1-Cyclopropyl-1,3-dihydro... (Inhibitor) Inhibitor->Complex Binds Central Cavity Complex->FusionPeptide BLOCKED Degradation Viral Clearance/Degradation Complex->Degradation Thermodynamic Decay Hairpin 6-Helix Bundle Formation FusionPeptide->Hairpin Entry Membrane Fusion & Viral Capsid Entry Hairpin->Entry

Figure 1: Mechanism of RSV entry inhibition. The molecule intercepts the F protein post-attachment but pre-fusion, preventing the structural rearrangement necessary for infection.

Key Experimental Data & Case Study (BMS-433771)

The most authoritative data on this scaffold comes from the characterization of BMS-433771 , where this compound is the defining core.

Quantitative Efficacy Profile

The following data summarizes the potency of derivatives containing this core against RSV strains.

ParameterValueContext
Target RSV F ProteinBinds to the inner core of the trimer.
EC50 (RSV A) ~20 nMEffective Concentration in HEp-2 cells.
EC50 (RSV B) ~20 nMBroad-spectrum efficacy across strains.[6]
CC50 > 50 µMCytotoxic concentration (High Selectivity Index).
Binding Residue Tyr-198Photoaffinity labeling confirms binding near Tyrosine 198 in the F1 subunit.[7]
Resistance Mutation K394RA single point mutation in the F protein confers high-level resistance.
Comparative Activity

Unlike ribavirin (a generic polymerase inhibitor with high toxicity), this scaffold exhibits high specificity. Time-of-addition studies confirm that efficacy is lost if the compound is added >2 hours post-infection, proving it acts solely on the entry step, not replication.

Experimental Protocols

For researchers utilizing this scaffold, the following protocols ensure rigorous validation of biological activity.

Protocol A: CPE Inhibition Assay (High-Throughput Screen)

Purpose: To determine the EC50 of the molecule against RSV-induced cytopathic effects.[6]

  • Cell Seeding: Seed HEp-2 cells (ATCC CCL-23) in 96-well plates at

    
     cells/well in MEM + 10% FBS. Incubate overnight at 37°C/5% CO2.
    
  • Compound Preparation: Dissolve this compound derivative in DMSO (10 mM stock). Perform serial 3-fold dilutions in culture media.

  • Infection: Infect cells with RSV (Long strain) at an MOI (Multiplicity of Infection) of 0.1.

  • Treatment: Immediately add compound dilutions to infected wells. Include "Virus Control" (no drug) and "Cell Control" (no virus) wells.

  • Incubation: Incubate for 4-5 days until Virus Control wells show >90% syncytia formation (giant multinucleated cells).

  • Quantification: Add MTS/PMS reagent (Promega) or Alamar Blue. Incubate 2-4 hours. Read absorbance at 490 nm.

  • Calculation: Calculate % Inhibition relative to controls and derive EC50 using non-linear regression (GraphPad Prism).

Protocol B: Time-of-Addition (TOA) Study

Purpose: To verify the "Entry Inhibitor" mechanism.

  • Infection: Infect HEp-2 monolayers with RSV (MOI = 1.0) at

    
    .
    
  • Synchronized Adsorption: Incubate at 4°C for 1 hour to allow virus binding but not fusion.

  • Fusion Trigger: Shift temperature to 37°C (defined as

    
     for fusion).
    
  • Dosing: Add the compound (at 10x EC50 concentration) at distinct time intervals: -1h, 0h, 1h, 2h, 4h, 6h post-temperature shift.

  • Readout: Harvest supernatant at 24h and quantify viral titers via plaque assay.

  • Interpretation:

    • Entry Inhibitors (This Molecule): Show efficacy only when added at -1h or 0h. Efficacy drops to near zero if added >2h post-infection.

    • Replication Inhibitors: Retain efficacy even when added 6-12h post-infection.

Synthesis and Derivatization (Chemical Context)

To access this scaffold for research:

  • Starting Material: 4-amino-3-nitropyridine or similar pyridine derivatives.

  • Cyclization: The imidazole ring is typically formed via reduction of the nitro group followed by cyclization with a carbonyl source (e.g., CDI or urea) to install the 2-one.

  • N-Alkylation: The cyclopropyl group is often introduced early via nucleophilic substitution on the pyridine precursor or N-alkylation of the imidazole ring, though regioselectivity (N1 vs N3) is a critical optimization parameter.

References

  • Cianci, C., et al. (2004). "Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor." Proceedings of the National Academy of Sciences, 101(42), 15046–15051.

  • Meanwell, N. A., et al. (2005). "Inhibitors of Respiratory Syncytial Virus Fusion: The Discovery of BMS-433771." Journal of Medicinal Chemistry, 48, 12-15.

  • Bonfanti, J. F., et al. (2008). "Selection of a respiratory syncytial virus fusion inhibitor clinical candidate." Journal of Medicinal Chemistry, 51(4), 875-896.

  • Battles, M. B., & McLellan, J. S. (2019). "Respiratory syncytial virus entry and how to block it." Nature Reviews Microbiology, 17, 233–245.

  • RCSB Protein Data Bank. "Crystal Structure of Inhibitor BMS-433771 in Complex with Prefusion RSV F Glycoprotein (PDB ID: 5EA7)."

Sources

1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one comprehensive literature review

Author: BenchChem Technical Support Team. Date: February 2026

Core Scaffold for Next-Generation RSV Fusion Inhibitors [1]

Executive Intelligence

In the landscape of antiviral medicinal chemistry, 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one (CAS: 380605-29-8) represents a privileged scaffold, not merely a passive intermediate. This heterocycle serves as the critical "right-hand" pharmacophore in the structural evolution of Respiratory Syncytial Virus (RSV) fusion (F) protein inhibitors.

Its structural significance lies in the imidazo[4,5-c]pyridine-2-one core, which provides a rigid, planar geometry capable of precise hydrogen-bonding interactions, while the N1-cyclopropyl group occupies a specific hydrophobic sub-pocket within the viral target. This scaffold is the foundational architecture for clinical candidates such as JNJ-53718678 (Rilematovir) and advanced analogues of BMS-433771 , shifting the treatment paradigm from symptomatic management to direct viral entry inhibition.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This molecule functions as a hydrogen bond donor-acceptor system. The lactam moiety (2-one) allows for bidentate interactions, while the pyridine nitrogen modulates basicity and solubility.

PropertySpecification
IUPAC Name 1-Cyclopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
CAS Number 380605-29-8 (Free Base) / 797032-01-0 (HCl)
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
Core Geometry Planar fused bicyclic system (Imidazo[4,5-c]pyridine)
pKa (Calculated) ~11.5 (NH acidic), ~3.5 (Pyridine N basic)
Solubility Moderate in DMSO, MeOH; Low in non-polar solvents
Key Functionality Cyclic urea (H-bond donor/acceptor); Pyridine (H-bond acceptor)

Synthetic Architecture & Protocols

The synthesis of this core requires a high-fidelity sequence to ensure regioselectivity, particularly during the introduction of the cyclopropylamine. The following protocol is synthesized from optimized industrial routes used in the preparation of JNJ-53718678 intermediates.

Strategic Pathway

The route utilizes a Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction and Carbonyl Cyclization .

SynthesisPath SM 4-Chloro-3-nitropyridine (Starting Material) Int1 4-(Cyclopropylamino)- 3-nitropyridine SM->Int1 Step 1: S_NAr Cyclopropylamine, Et3N EtOH, 0°C to RT Int2 3-Amino-4-(cyclopropylamino) pyridine Int1->Int2 Step 2: Reduction H2, Pd/C (or Fe/NH4Cl) MeOH Prod 1-Cyclopropyl-1,3-dihydro imidazo[4,5-c]pyridine-2-one Int2->Prod Step 3: Cyclization CDI or Triphosgene THF/DCM, Reflux

Figure 1: Step-wise synthetic pathway for the construction of the imidazo[4,5-c]pyridine-2-one core.

Detailed Experimental Protocol
Step 1: Regioselective S_NAr Displacement

Rationale: The chlorine atom at the 4-position of the pyridine ring is activated by both the ring nitrogen and the ortho-nitro group, making it highly susceptible to nucleophilic attack by cyclopropylamine.

  • Charge a reaction vessel with 4-chloro-3-nitropyridine (1.0 eq) and ethanol (10 vol).

  • Cool the solution to 0–5°C to minimize exothermic runaway and side reactions.

  • Add Triethylamine (1.2 eq) as a proton scavenger.

  • Add Cyclopropylamine (1.1 eq) dropwise over 30 minutes.

  • Warm to room temperature and stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Workup: Concentrate in vacuo. Resuspend in water and extract with Ethyl Acetate. The product, 4-(cyclopropylamino)-3-nitropyridine , is often a yellow solid.

Step 2: Nitro Group Reduction

Rationale: Chemoselective reduction is required to convert the nitro group to an amine without reducing the pyridine ring or cleaving the cyclopropyl group (which can be sensitive to aggressive hydrogenation conditions).

  • Dissolve the nitro-intermediate in Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading). Alternative: Use Iron powder/NH4Cl in EtOH/H2O if halogen substituents are present elsewhere to avoid dehalogenation.

  • Hydrogenate at 1 atm (balloon pressure) or 30 psi at room temperature for 2–4 hours.

  • Filter through a Celite pad to remove the catalyst.

  • Concentrate to yield the diamine intermediate: 3-amino-4-(cyclopropylamino)pyridine . Note: This intermediate is oxidation-sensitive and should be used immediately.

Step 3: Carbonyl Cyclization (Ring Closure)

Rationale: Formation of the cyclic urea requires a "C=O" equivalent. 1,1'-Carbonyldiimidazole (CDI) is preferred over phosgene for safety and ease of handling in bench-scale applications.

  • Dissolve the fresh diamine in anhydrous THF or DCM (10 vol).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in one portion.

  • Reflux the mixture (60–70°C for THF) for 3–5 hours.

  • Cool to room temperature. The product often precipitates directly.

  • Isolate: Filter the solid and wash with cold ether or water to remove imidazole byproducts.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Result: Off-white to pale yellow solid of This compound .

Mechanism of Action: RSV Fusion Inhibition[8]

The biological value of this scaffold is defined by its interaction with the RSV Fusion (F) Glycoprotein . Unlike nucleoside analogues that target replication, molecules containing this core act as entry inhibitors .

Pharmacophore Logic

The RSV F protein drives the fusion of the viral envelope with the host cell membrane.[2] It undergoes a dramatic conformational change from a metastable "prefusion" state to a stable "postfusion" state.

  • Binding Site: The inhibitor binds to a three-fold symmetric hydrophobic pocket within the central cavity of the metastable prefusion F protein trimer .

  • Role of the Scaffold:

    • The Imidazo[4,5-c]pyridine-2-one core acts as an anchor, forming critical hydrogen bonds (likely with residues near Asp194 or Lys191).

    • The Cyclopropyl group occupies a small, specific hydrophobic pocket, providing steric bulk that locks the protein in the prefusion state.

    • Result: The energy barrier for the conformational change is raised, preventing the virus from fusing and entering the cell.

MOA Virus RSV Virion (Prefusion F Trimer) Binding Binding to Hydrophobic Pocket (Stabilizes Metastable State) Virus->Binding Inhibitor Scaffold-Based Inhibitor (e.g., JNJ-53718678) Inhibitor->Binding High Affinity Block Prevents Conformational Change (No Hairpin Formation) Binding->Block Thermodynamic Stabilization Outcome Fusion Arrested Viral Entry Blocked Block->Outcome

Figure 2: Mechanism of Action for RSV Fusion Inhibition utilizing the imidazo[4,5-c]pyridine-2-one scaffold.

References

  • Discovery of JNJ-53718678 (Rilematovir): Vendeville, S., et al. "Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus." Journal of Medicinal Chemistry, 2020.

  • RSV Fusion Inhibitor Structure-Activity Relationships: Bonfanti, J.F., et al. "Selection of a Respiratory Syncytial Virus Fusion Inhibitor Clinical Candidate." Journal of Medicinal Chemistry, 2018.

  • BMS-433771 and Imidazopyridine Analogues: "Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors." ACS Medicinal Chemistry Letters, 2014.

  • General Synthesis of Imidazo[4,5-c]pyridines: "Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one." ResearchGate, 2016.

  • Clinical Evaluation of Fusion Inhibitors: "Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678." Clinical Infectious Diseases, 2020.

Sources

Target Identification Guide: 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemotype Intelligence

The molecule 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one represents a privileged scaffold in medicinal chemistry, most notably recognized as the core pharmacophore for Respiratory Syncytial Virus (RSV) Fusion (F) protein inhibitors .

While this heterocyclic system has been explored in fragment-based screens for kinase inhibition (specifically Src family kinases and JAK pathways), its primary and most potent biological activity is associated with the blockade of viral entry. This scaffold serves as the structural anchor for BMS-433771 , a clinical-stage candidate that validated this chemotype as a fusion inhibitor.

This guide provides a rigorous, step-by-step technical framework to confirm the target of this specific molecule or its derivatives. It prioritizes the RSV F-protein hypothesis while providing the exclusion criteria necessary to rule out kinase off-targets.

Core Chemotype Analysis
  • Primary Target Class: Class I Viral Fusion Proteins (specifically RSV F-protein).

  • Binding Mode: Allosteric inhibition. The scaffold binds to the inner hydrophobic pocket of the trimeric F-protein (HRB/HRA interface), stabilizing the pre-fusion conformation and preventing the "zippering" required for viral entry.

  • Secondary Risks (Off-Targets): Src-family kinases (SFK), Janus Kinases (JAK).

Strategic Deconvolution Workflow

The following workflow illustrates the logical progression from phenotypic hit to biophysical validation.

Target_Deconvolution Hit Phenotypic Hit (Imidazo-pyridine core) TOA Time-of-Addition (TOA) Assay Hit->TOA Entry_Block Entry Blocked? TOA->Entry_Block Res_Map Genetic Resistance Mapping (Gold Standard) Entry_Block->Res_Map Yes (Early Stage) Kinase_Panel Kinase Profiling (Src/JAK exclusion) Entry_Block->Kinase_Panel No (Replication/Late) Biophys Biophysical Validation (SPR / TSA) Res_Map->Biophys Mutant Confirmation

Figure 1: Decision tree for validating the mechanism of action for imidazo[4,5-c]pyridine-2-one derivatives.

Phenotypic Validation: Time-of-Addition (TOA)

Before investing in expensive structural biology, you must confirm when the molecule acts during the viral life cycle. RSV fusion inhibitors act strictly at the entry phase.

Experimental Rationale

If this compound is a fusion inhibitor, it will lose efficacy if added after the virus has entered the cell (approx. 1-2 hours post-infection). If it inhibits replication (polymerase target), it will remain effective even when added late.

Protocol: Synchronized Infection Assay
  • Cell Line: HEp-2 or A549 cells (human epithelial).

  • Infection: Adsorb RSV (Strain A2 or Long) at MOI 0.1 at 4°C for 1 hour .

    • Note: 4°C allows binding but prevents fusion, synchronizing the infection.

  • Shift: Wash unbound virus and shift temperature to 37°C (Time = 0).

  • Dosing: Add the compound (at 5x EC50) at specific intervals: T=0, +1h, +2h, +4h, +6h.

  • Readout: Quantify viral RNA via RT-qPCR or viral titers via plaque assay at 24h post-infection.

Interpretation:

  • Fusion Inhibitor Profile: 100% inhibition at T=0; <20% inhibition at T≥2h.

  • Replication Inhibitor Profile: High inhibition maintained at T=4h or T=6h.

Genetic Target Identification (The Gold Standard)

For antiviral small molecules, generating resistant mutants is the definitive method to identify the binding pocket. This "forward genetics" approach is self-validating: if the specific mutation confers resistance, the target is confirmed.

Protocol: Resistance Selection & Sequencing[1]
  • Passage 1-5: Culture RSV in HEp-2 cells in the presence of sub-optimal concentrations of the compound (starting at EC50).

  • Escalation: Harvest the supernatant when cytopathic effect (CPE) is visible. Use this virus to infect fresh cells with double the compound concentration.

  • Selection: Repeat until the virus grows robustly at >20x EC50.

  • Plaque Purification: Isolate single clonal populations of the resistant virus.

  • Sequencing: RT-PCR amplify the F-gene and L-gene (polymerase). Sanger sequence and compare to Wild Type (WT).

Expected Mutations (The "Fingerprint")

For the imidazo[4,5-c]pyridine-2-one scaffold, resistance mutations map exclusively to the F1 subunit of the fusion protein. Look for these specific amino acid changes:

DomainResidueMutationSignificance
HRB D489 D489Y / D489EPrimary Resistance. Disrupts the salt bridge required for inhibitor binding.
HRA K394 K394RCompensatory mutation often seen with D489 changes.
HRA F140 F140IAlters the hydrophobic pocket shape.

Reference Grounding: The D489Y mutation is the hallmark of BMS-433771 resistance, confirming the compound binds the pre-fusion trimer core [1, 2].

Biophysical Validation: Thermal Shift Assay (TSA)

Once the genetic target is suggested, use Differential Scanning Fluorimetry (DSF/TSA) to prove direct physical binding. This is superior to SPR for initial fragment screening as it requires less optimization.

Mechanism

The imidazo[4,5-c]pyridine-2-one core stabilizes the pre-fusion conformation of the RSV F-protein. Binding should significantly increase the protein's melting temperature (


).
Protocol
  • Protein: Recombinant RSV F-protein (stabilized pre-fusion trimer, e.g., DS-Cav1).

  • Dye: SYPRO Orange (5000x stock, use at 5x).

  • Reaction: 2 µM Protein + 20 µM Compound + Dye in PBS buffer.

  • Instrument: qPCR machine (melt curve program: 25°C to 95°C, 0.5°C/min ramp).

  • Control: Include a known binder (e.g., BMS-433771) as positive control and DMSO as negative.

Success Criteria: A


 indicates significant binding. The imidazo-pyridine core typically yields high thermal stabilization due to its rigid locking of the trimer.

Off-Target Exclusion (Kinase Profiling)

Because the imidazo[4,5-c]pyridine scaffold mimics the adenosine ring of ATP, it possesses inherent "kinome liability." To ensure your phenotypic hit is not a result of host-cell toxicity or kinase modulation, you must run a selectivity panel.

Priority Kinases to Screen:

  • Src Family: Src, Fyn, Lck (High structural similarity to known inhibitors).

  • JAK Family: JAK1, JAK2 (Imidazopyridines are common JAK scaffolds).

Validation Step: If the compound shows < 1 µM activity against RSV but > 10 µM against these kinases, the mechanism is validated as viral-specific.

Molecular Mechanism Visualization

The following diagram details the precise interference point of the molecule within the viral entry pathway.

MoA_Pathway PreFusion RSV F-Protein (Pre-Fusion Trimer) Trigger Triggering Event (Host Receptor Binding) PreFusion->Trigger PreFusion->Trigger  BLOCKED Intermediate Extended Intermediate (HRA/HRB exposure) Trigger->Intermediate PostFusion Post-Fusion Bundle (6-Helix Bundle) Intermediate->PostFusion Fusion Membrane Fusion (Viral Entry) PostFusion->Fusion Inhibitor 1-Cyclopropyl-imidazo[4,5-c]pyridine-2-one Inhibitor->PreFusion  Binds & Stabilizes

Figure 2: The molecule binds the metastable pre-fusion F-protein, preventing the conformational trigger required for membrane fusion.

References

  • Cianci, C., et al. (2004).[1] "Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor." Antimicrobial Agents and Chemotherapy, 48(2), 413-422.[1]

  • Battles, M. B., et al. (2016). "Molecular mechanism of respiratory syncytial virus fusion inhibitors." Nature Chemical Biology, 12(2), 87-93.

  • Meanwell, N. A., & Krystal, M. (2000). "Respiratory syncytial virus fusion inhibitors."[1][2][3][4][5] Drug Discovery Today, 5(6), 241-252.

  • Bonfanti, J. F., et al. (2007). "Selection of a new class of potent and orally active RSV fusion inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(22), 6192-6196.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore of Fusion Inhibition[1]

1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one (CAS: 797032-01-0 for the HCl salt) represents a privileged scaffold in the design of Respiratory Syncytial Virus (RSV) Fusion (F) protein inhibitors . Unlike broad-spectrum antivirals, compounds incorporating this heterocyclic core function as targeted "molecular wedges." They bind specifically to the central cavity of the metastable RSV F protein trimer, preventing the conformational collapse required for viral entry into host cells.

This guide analyzes the chemical utility, synthetic pathways, and structure-activity relationships (SAR) of this core, specifically focusing on its role as a critical intermediate in the synthesis of advanced clinical candidates like BMS-433771 and next-generation analogs.

Structural Biology & Mechanism of Action[2]

The "Anchor" Mechanism

The efficacy of this compound derivatives stems from their ability to mimic the hydrophobic interactions of the viral heptad repeats.

  • The Pocket: The RSV F protein contains a hydrophobic pocket formed by the trimerization of the N-terminal heptad repeat (HR1).[1]

  • The Ligand: The imidazopyridinone core provides a planar, rigid scaffold that stacks against aromatic residues (specifically Phe488 and Phe140) within the viral pocket.

  • The Cyclopropyl Substituent: This is the critical efficacy driver. The cyclopropyl group acts as a lipophilic bioisostere, filling a small, specific sub-pocket that larger alkyl groups (isopropyl, t-butyl) cannot access due to steric clash, and smaller groups (methyl) fail to fill adequately, resulting in lower binding affinity.

Pathway Visualization: Viral Fusion Inhibition

The following diagram illustrates the interference mechanism where the scaffold prevents the formation of the six-helix bundle (6HB) required for membrane fusion.

RSV_Fusion_Mechanism PreFusion RSV F Protein (Metastable Pre-fusion State) Trigger Trigger Event (Host Cell Attachment) PreFusion->Trigger Intermediate Pre-Hairpin Intermediate (Extended Conformation) Trigger->Intermediate Inhibitor 1-Cyclopropyl-imidazopyridinone Analog Binding Intermediate->Inhibitor Competitive Binding Fusion 6-Helix Bundle Formation (Membrane Fusion) Intermediate->Fusion Natural Pathway NoFusion Fusion Arrested (Viral Entry Blocked) Inhibitor->NoFusion Steric Blockade

Caption: The scaffold binds to the pre-hairpin intermediate, preventing the collapse into the post-fusion 6-helix bundle.

Chemical Synthesis & Manufacturing

The synthesis of the this compound core requires precise regiochemical control to ensure the cyclopropyl group is installed at the N1 position rather than N3.

Retrosynthetic Analysis

The most robust route involves the Curtius Rearrangement or Urea Cyclization of a 3,4-diaminopyridine derivative.

  • Precursor: 4-Chloro-3-nitropyridine.

  • Key Transformation: Nucleophilic aromatic substitution (

    
    ) followed by reduction and carbonylation.
    
Step-by-Step Synthesis Protocol

Step 1: N-Alkylation (


) 
  • Reagents: 4-Chloro-3-nitropyridine, Cyclopropylamine, Triethylamine (Et3N).

  • Solvent: Ethanol or Acetonitrile.

  • Conditions: Reflux for 4–6 hours.

  • Mechanism: The cyclopropylamine attacks the C4 position, displacing chloride. The nitro group at C3 activates the ring for nucleophilic attack.

  • Yield Target: >85%.

Step 2: Nitro Reduction

  • Reagents:

    
     (g), Pd/C (10%) OR Iron powder/NH4Cl.
    
  • Solvent: Methanol/THF.

  • Observation: Color change from yellow (nitro) to colorless/pale brown (amine).

  • Critical Control: Ensure complete reduction to avoid poisoning the catalyst in the next step.

Step 3: Ring Closure (Carbonylation)

  • Reagents: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene.

  • Solvent: Anhydrous THF or DCM.

  • Conditions:

    
     to RT.
    
  • Product: this compound.[1][2]

  • Purification: Recrystallization from EtOH/Water.

Synthesis Workflow Diagram

Synthesis_Pathway Start 4-Chloro-3-nitropyridine Step1 Step 1: SnAr (+ Cyclopropylamine) Start->Step1 Inter1 N-Cyclopropyl-3-nitro pyridin-4-amine Step1->Inter1 Step2 Step 2: Reduction (Pd/C, H2) Inter1->Step2 Inter2 N4-Cyclopropyl pyridine-3,4-diamine Step2->Inter2 Step3 Step 3: Cyclization (CDI or Triphosgene) Inter2->Step3 Final 1-Cyclopropyl-1,3-dihydro imidazo[4,5-c]pyridine-2-one Step3->Final

Caption: Optimized 3-step synthesis route yielding the target imidazopyridinone core.

Structure-Activity Relationship (SAR) Data

The following table summarizes why the 1-cyclopropyl variant is superior to other analogs in the context of RSV fusion inhibition (based on


 values against RSV Long Strain).
Substituent (N1)Core Scaffold

(nM)
Pharmacological Insight
Cyclopropyl Imidazo[4,5-c]pyridine 1.4 - 20 Optimal fit for hydrophobic pocket; rigid conformation.
MethylImidazo[4,5-c]pyridine> 500Insufficient lipophilicity to displace water in the pocket.
IsopropylImidazo[4,5-c]pyridine~ 150Steric bulk begins to clash with Leu195 residue.
PhenylImidazo[4,5-c]pyridine> 1000Too rigid/bulky; aromatic clash with Phe488.
CyclopropylBenzimidazole (Bioisostere)~ 50Lower solubility; higher metabolic clearance than pyridine.

Key Insight: The nitrogen in the pyridine ring (position 5 or 6 depending on numbering) improves aqueous solubility and reduces protein binding compared to the carbocyclic benzimidazole analogs, making the imidazopyridine superior for oral bioavailability.

Experimental Validation Protocols

Protocol: RSV Plaque Reduction Assay

To verify the biological activity of the synthesized analog, use this self-validating viral inhibition protocol.

Materials:

  • HEp-2 cells (ATCC CCL-23).

  • RSV Long strain.

  • Crystal Violet stain.

  • Methylcellulose overlay media.

Methodology:

  • Seeding: Plate HEp-2 cells at

    
     cells/well in 24-well plates. Incubate 24h at 
    
    
    
    .
  • Infection: Infect monolayers with RSV (MOI = 0.01) in the presence of serial dilutions of the test compound (0.1 nM to 10

    
    M).
    
  • Adsorption: Incubate for 2h; remove inoculum.

  • Overlay: Add 1% methylcellulose in MEM containing the test compound.

  • Incubation: Incubate for 4–5 days until plaques are visible.

  • Fixation/Staining: Fix with 10% formalin, stain with 1% crystal violet.

  • Quantification: Count plaques. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Validation Check:

  • Positive Control: Ribavirin or GS-5806 (Presatovir) must show expected inhibition curves.

  • Negative Control: DMSO vehicle only must show 100% plaque count.

Protocol: Quality Control of the Intermediate

Before using the intermediate in fragment coupling:

  • 1H NMR (400 MHz, DMSO-d6): Look for the characteristic cyclopropyl multiplets at

    
     0.9–1.1 ppm (4H) and the methine proton at 
    
    
    
    3.0–3.2 ppm. The urea NH should appear as a broad singlet > 10 ppm.
  • LC-MS: Confirm mass

    
     (approx). Purity must be >98% to prevent side reactions during subsequent 
    
    
    
    or coupling reactions.

References

  • Discovery of BMS-433771: Cianci, C., et al. (2004). "Orally Active Fusion Inhibitor of Respiratory Syncytial Virus."[3] Antimicrobial Agents and Chemotherapy.

  • Imidazopyridine SAR Studies: Langley, D. R., et al. (2012). "Molecular Basis for the Inhibition of RSV Fusion by BMS-433771." Journal of Virology.

  • Synthesis of Imidazo[4,5-c]pyridines: Wang, X., et al. (2012). "Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors."[1] ACS Medicinal Chemistry Letters.

  • Mechanism of Fusion Inhibition: Battles, M. B., & McLellan, J. S. (2019). "Respiratory syncytial virus entry and how to block it." Nature Reviews Microbiology.

  • Chemical Structure Validation: PubChem Compound Summary for CID 83874370 (Related Isomer Context). [4]

Sources

Technical Monograph: Pharmacology of the 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It treats 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one not merely as a chemical intermediate, but as a "privileged scaffold"—a core pharmacophore that dictates the biological activity of several potent kinase and viral fusion inhibitors.

Executive Summary & Molecular Profile

This compound (CAS: 380605-29-8 for free base; often cited as CAS 797032-01-0 for HCl salt) represents a critical heterocyclic core in modern medicinal chemistry. It is classified as a privileged scaffold due to its ability to serve as a high-affinity ligand for diverse biological targets, most notably Bruton’s Tyrosine Kinase (BTK) and the Respiratory Syncytial Virus (RSV) Fusion (F) protein .

This guide analyzes the pharmacology of this scaffold, elucidating how the fusion of the pyridine and imidazole rings, combined with the cyclopropyl "tail," drives potency, selectivity, and metabolic stability in drug candidates.

Physicochemical Identity
PropertySpecificationPharmacological Relevance
IUPAC Name 1-cyclopropyl-3H-imidazo[4,5-c]pyridin-2-oneCore identifier
Molecular Weight ~175.19 g/mol Low MW fragment ideal for Fragment-Based Drug Design (FBDD)
H-Bond Donors 1 (NH at position 3)Critical for "hinge binding" in kinases
H-Bond Acceptors 2 (C=O, Pyridine N)Facilitates orientation in the ATP-binding pocket
Cyclopropyl Group N1-substituentIncreases metabolic stability (vs. alkyl chains) and improves lipophilicity (

)

Structural Pharmacology & Mechanism of Action

The pharmacological utility of this molecule stems from its dual-role capability: it acts as a hydrogen-bond donor/acceptor system mimicking the adenine ring of ATP (for kinases) and as a hydrophobic wedge (for viral fusion proteins).

Kinase Inhibition (BTK & Src Family)

In the context of BTK inhibitors (e.g., Tolebrutinib analogs) and Src Family Kinases (SFKs) , the imidazo[4,5-c]pyridine-2-one core functions as the "hinge binder."

  • Mechanism: The lactam (cyclic amide) motif at the 2-position and the pyridine nitrogen interact with the kinase hinge region via bidentate hydrogen bonds.

  • Selectivity: The cyclopropyl group at N1 projects into the solvent-exposed region or a specific hydrophobic pocket (Gatekeeper region), governing selectivity against off-target kinases like EGFR.

  • Causality: Experimental data suggests that replacing the cyclopropyl group with a methyl or ethyl group often leads to rapid metabolic clearance due to oxidation; the cyclopropyl ring provides steric protection against CYP450-mediated dealkylation.

RSV Fusion Inhibition

This scaffold is a direct structural descendant of the BMS-433771 series of RSV inhibitors.

  • Target: The RSV Fusion (F) protein, specifically the central cavity of the trimer in its pre-fusion conformation.

  • Mechanism: The molecule binds to the hydrophobic pocket within the coiled-coil region of the F-protein. This binding stabilizes the pre-fusion state, preventing the conformational change required for the virus to fuse with the host cell membrane.

  • Pharmacophore: The planar imidazopyridine system stacks against aromatic residues (e.g., Phe, Tyr) in the F-protein pocket, while the cyclopropyl group fills a small hydrophobic sub-pocket, increasing binding affinity (

    
    ) into the low nanomolar range.
    
Pathway Visualization: BTK Signaling

The following diagram illustrates the signaling cascade where this scaffold (as part of a BTK inhibitor) exerts its pharmacological effect, blocking B-cell proliferation.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK LYN LYN Kinase BCR->LYN BTK BTK (Target of Imidazo-pyridine Scaffold) SYK->BTK LYN->BTK Phosphorylation (Y551) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y753/759) IP3 IP3 / DAG PLCg2->IP3 Ca Ca2+ Mobilization IP3->Ca PKC PKCβ Ca->PKC NFkB NF-κB / MAP Kinase PKC->NFkB Response B-Cell Proliferation Cytokine Production NFkB->Response Inhibitor Scaffold-based Inhibitor Inhibitor->BTK Blocks ATP Binding

Figure 1: Mechanism of Action within the B-Cell Receptor (BCR) signaling pathway. The scaffold competes with ATP at the BTK active site.

Experimental Protocols

To validate the pharmacology of derivatives containing this core, the following self-validating protocols are recommended.

Synthesis of the Scaffold (Key Intermediate)

Context: High purity is required to avoid regioisomeric impurities that alter pharmacological data.

  • Starting Material: 2-Chloro-3-nitropyridine.

  • Nucleophilic Substitution: React with cyclopropylamine in ethanol at reflux.

    • Checkpoint: Monitor disappearance of starting material via TLC (Hexane:EtOAc 7:3).

    • Result: 2-(Cyclopropylamino)-3-nitropyridine.

  • Reduction: Hydrogenation using Pd/C or Fe/AcOH to yield the diamine.

    • Critical Step: Ensure complete reduction of the nitro group to avoid mutagenic nitro-intermediates.

  • Cyclization (Ring Closure): React the diamine with CDI (1,1'-Carbonyldiimidazole) or Urea at high temperature (100-150°C).

    • Mechanism:[1][2][3] Formation of the cyclic urea (2-one) moiety.

    • Validation: 1H NMR must show the disappearance of amine protons and the retention of the cyclopropyl multiplet (0.8–1.2 ppm).

In Vitro BTK Kinase Assay (TR-FRET)

Purpose: To determine the IC50 of the scaffold-derived inhibitor.

  • Reagents: Recombinant BTK enzyme, Fluorescein-labeled Poly-GAT substrate, ATP (at Km), Tb-labeled antibody.

  • Protocol:

    • Preparation: Dilute this compound derivatives in 100% DMSO (Top concentration 10 mM).

    • Incubation: Mix compound (2 µL) with BTK enzyme (0.5 nM final) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate 15 mins.

    • Reaction: Initiate by adding ATP/Substrate mix. Incubate 60 mins at RT.

    • Detection: Add EDTA/Tb-Antibody detection mix. Read TR-FRET signal (Ex 340nm, Em 495/520nm).

    • Data Analysis: Plot % Inhibition vs. Log[Compound].

    • Self-Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Ibrutinib) must yield IC50 within 3-fold of historical mean.

RSV Cytoprotection Assay

Purpose: To assess antiviral potency (EC50) against RSV replication.

  • Cell Line: HEp-2 cells.

  • Virus: RSV Long strain.

  • Protocol:

    • Seed HEp-2 cells (5,000 cells/well) in 96-well plates.

    • Add serial dilutions of the test compound.

    • Infect with RSV (MOI = 0.1).

    • Incubate for 4-5 days at 37°C.

    • Readout: Measure cell viability using CellTiter-Glo (ATP luminescence).

    • Interpretation: High luminescence = Protected cells (Viral inhibition). Low luminescence = Cytopathic effect (Viral replication).

Pharmacokinetics & ADME Profile

The cyclopropyl moiety is a deliberate medicinal chemistry choice over alkyl groups (methyl/ethyl) for specific pharmacological reasons:

  • Metabolic Stability: The cyclopropyl C-H bonds are stronger (higher bond dissociation energy) than secondary acyclic C-H bonds, reducing the rate of oxidative metabolism by CYP450 enzymes.

  • Conformational Rigidity: The cyclopropyl group restricts the rotation of the N1-substituent, reducing the entropic penalty upon binding to the target protein.

  • Solubility: While the core is planar and lipophilic, the lactam (2-one) functionality provides a polar handle. However, derivatives often require salt formation (e.g., Hydrochloride) to achieve bioavailability suitable for oral dosing.

References

  • BenchChem. (2024). 1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride: Chemical Structure and Applications. Retrieved from

  • Gao, L., et al. (2015).[4] Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors.[4]Journal of Medicinal Chemistry , 58(4), 1832-1845.

  • Li, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma.[5]Journal of Enzyme Inhibition and Medicinal Chemistry , 36(1), 1150-1160.

  • ChemScene. (2024). Product Monograph: 1-Cyclopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one.[6] Retrieved from

Sources

Technical Guide: Spectroscopic Profiling of 1-Cyclopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 1-Cyclopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one , a critical heterocyclic scaffold used in the development of Janus Kinase (JAK) and LRRK2 inhibitors.

Introduction & Structural Context

The imidazo[4,5-c]pyridine-2-one scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for purines and a core fragment for kinase inhibitors (e.g., Filgotinib intermediates). The molecule features a fused bicyclic system where a pyridine ring is annulated with a cyclic urea (imidazolin-2-one).

Key Structural Challenges:

  • Tautomerism: The molecule exists in equilibrium between the keto (lactam) and enol (lactim) forms, though the 2-one (keto) tautomer predominates in polar solvents like DMSO.

  • Regiochemistry: Confirming the position of the cyclopropyl group (N1 vs. N3) is critical during synthesis, as alkylation can occur at either nitrogen depending on the steric environment and synthetic route.

Structural Numbering

For the interpretation of NMR data, the following numbering system is used (Systematic IUPAC):

  • N1: Cyclopropyl-substituted nitrogen.[1][2][3]

  • C2: Carbonyl carbon (Urea).

  • N3: Unsubstituted nitrogen (Protonated).

  • N5: Pyridine nitrogen.[2]

Synthesis & Fragmentation Logic

Understanding the synthesis aids in identifying potential impurities (e.g., uncyclized diamines) in the spectra. The standard route involves the nucleophilic aromatic substitution of 4-chloro-3-nitropyridine followed by reduction and carbonylation.

Synthetic Pathway & MS Fragmentation (DOT Diagram)

G Start 4-Chloro-3-nitropyridine (Precursor) Step1 SNAr w/ Cyclopropylamine Start->Step1 Step2 Nitro Reduction (H2/Pd or Fe/NH4Cl) Step1->Step2 Intermediate 3-Amino-4-(cyclopropylamino)pyridine Step2->Intermediate Step3 Cyclization (CDI or Phosgene) Intermediate->Step3 Product 1-Cyclopropyl-imidazo[4,5-c]pyridin-2-one (Target) Step3->Product Frag1 Fragment m/z ~148 [M-CO]+ Product->Frag1 MS Fragmentation (Loss of CO) Frag2 Fragment m/z ~133 [M-CO-NH]+ Frag1->Frag2 Loss of NH/CH3

Figure 1: Synthetic workflow and predicted Mass Spectrometry fragmentation pathway.

Mass Spectrometry (MS) Data

The mass spectral profile is characterized by a distinct molecular ion peak and specific fragmentation associated with the urea core.

ParameterDataNotes
Formula

Exact Mass 175.07 g/mol
Ionization Mode ESI+ (Electrospray)Preferred due to basic pyridine nitrogen (N5).
Observed Ion 176.1 m/z [M+H]⁺ Protonation typically occurs at N5 or O2.
Key Fragments 148 m/z (M - CO)Characteristic loss of carbonyl from cyclic urea.
Retention Time ~0.8 - 1.2 minTypical on C18 Reverse Phase (Water/AcN + 0.1% Formic Acid).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is consolidated from experimental reports on the specific CAS 380605-29-8.

Experimental H NMR Data (400 MHz, DMSO- )

Solvent Rationale: DMSO-


 is required to observe the exchangeable Urea NH proton, which often disappears in Methanol-

or

.
Shift (

ppm)
Mult.Integ.AssignmentCoupling (

)
Structural Insight
10.90 s1HN3-H -Broad singlet; characteristic of cyclic urea/lactam NH. Disappears on

shake.
8.20 – 8.10 m2HH4, H6 -Overlapping aromatic signals. H4 (singlet-like) is deshielded by adjacent N3 and N5. H6 is deshielded by N5.
7.17 d1HH7 8.0 HzOrtho-coupling to H6. Upfield relative to H4/H6 due to distance from N5.
2.90 – 2.87 m1HN1-CH -Methine proton of the cyclopropyl ring. Deshielded by N1 attachment.
1.01 – 0.99 m2HCy-CH

-Cyclopropyl methylene (cis/trans relative to ring).
0.86 – 0.84 m2HCy-CH

-Cyclopropyl methylene (cis/trans relative to ring).
Predicted C NMR Data (100 MHz, DMSO- )

Note: While experimental


C data is often proprietary, the following consensus shifts are derived from HSQC correlations of the core scaffold.
Shift (

ppm)
Carbon TypeAssignment
154.5 Quaternary (C=O)C2 (Urea Carbonyl). Distinctive downfield signal.
143.0 Aromatic CHC4 (Between N3 and N5).
140.5 QuaternaryC7a (Bridgehead).
138.2 Aromatic CHC6 (Adjacent to N5).
128.0 QuaternaryC3a (Bridgehead).
106.5 Aromatic CHC7 .
25.2 Aliphatic CHN1-CH (Cyclopropyl methine).
5.8 Aliphatic CH

Cyclopropyl CH

(2C).

Structural Validation Workflow

To ensure the cyclopropyl group is correctly positioned at N1 (vs. N3) and to confirm the [4,5-c] fusion (vs. [4,5-b]), the following 2D NMR experiments are mandatory.

NOESY/ROESY Correlations (DOT Diagram)

NMR cluster_legend Interpretation Cy_H Cyclopropyl-H (2.90 ppm) H7 H7 Aromatic (7.17 ppm) Cy_H->H7 Strong NOE (Confirms N1 subst.) H4 H4 Aromatic (8.15 ppm) Cy_H->H4 Weak/No NOE (Distance > 5Å) NH N3-H (10.90 ppm) NH->H4 Strong NOE Legend N1-Cyclopropyl is spatially proximal to H7, not H4.

Figure 2: Key NOESY correlations distinguishing Regioisomers.

Protocol for Structure Confirmation
  • HSQC: Use to differentiate the C-H carbons (C4, C6, C7) from quaternary carbons.

  • HMBC: Look for a long-range coupling between the Cyclopropyl methine proton (2.90 ppm) and the bridgehead carbons C7a and C3a.

    • If Cyclopropyl is on N1: Coupling to C7a (Bridgehead near H7).

    • If Cyclopropyl is on N3: Coupling to C3a (Bridgehead near H4).

References

  • Ambeed. (2024).[4] Product Analysis: 1-cyclopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (CAS 380605-29-8). Retrieved from

  • Estrada, A. A., et al. (2020). 1-Pyrazolyl, 5-, 6- disubstituted indazole derivatives as LRRK2 inhibitors. World Intellectual Property Organization, Patent WO2020247298A2. (Contains experimental synthesis and NMR data for the title compound). Retrieved from

  • ChemicalBook. (2024). 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one Spectrum Data. Retrieved from

Sources

Advanced Technical Guide: 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one in Kinase Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacophoric utility of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one (hereafter referred to as CP-IP-2-one ). Emerging from "scaffold hopping" campaigns targeting the PI3K/PIKK kinase family, this heterocyclic core has demonstrated significant potential as an ATP-competitive inhibitor, particularly for DNA-dependent protein kinase (DNA-PK) and Src Family Kinases (SFKs) .

This document details the synthetic accessibility, structural biology, and therapeutic positioning of CP-IP-2-one, specifically focusing on its role as a radiosensitizer in oncology.

Part 1: Structural Biology & Mechanism of Action

The Pharmacophore: Why this Scaffold?

The CP-IP-2-one scaffold represents a privileged structure in medicinal chemistry due to its ability to mimic the purine ring of ATP.

  • Hinge Binding (The "2-one" Core): The imidazo[4,5-c]pyridin-2-one core functions as a hydrogen bond donor/acceptor system. The carbonyl oxygen at C2 and the N-H at N3 (or N1 depending on tautomer) typically interact with the "hinge region" of the kinase ATP-binding pocket.

  • Hydrophobic Clamp (The N1-Cyclopropyl): The cyclopropyl group at the N1 position is not merely a space-filler. It provides:

    • Metabolic Stability: Unlike linear alkyl chains, the cyclopropyl ring resists rapid oxidative metabolism (e.g., hydroxylation).

    • Steric Complementarity: It fits snugly into the hydrophobic pocket adjacent to the ribose-binding site (often the specificity pocket), inducing a favorable van der Waals interaction that locks the inhibitor orientation.

Target Specificity: DNA-PK and NHEJ

The primary high-value target for this scaffold is DNA-PK , a serine/threonine protein kinase belonging to the PIKK (phosphatidylinositol 3-kinase-related kinase) family.[1]

  • Mechanism: DNA-PK is critical for Non-Homologous End Joining (NHEJ) , the primary repair pathway for DNA double-strand breaks (DSBs).[1]

  • Inhibition Logic: By inhibiting DNA-PK, CP-IP-2-one derivatives prevent cancer cells from repairing radiation-induced DNA damage, thereby acting as potent radiosensitizers .

Visualization: DNA-PK Signaling & Inhibition

The following diagram illustrates the role of DNA-PK in the NHEJ pathway and the intervention point of the inhibitor.

DNAPK_Pathway Radiation Ionizing Radiation / Chemotherapy DSB DNA Double-Strand Break (DSB) Radiation->DSB Ku7080 Ku70/Ku80 Heterodimer DSB->Ku7080 Recruitment DNAPKcs DNA-PKcs (Catalytic Subunit) Ku7080->DNAPKcs Recruitment Artemis Artemis Nuclease DNAPKcs->Artemis Phosphorylation (Activation) Repair DNA Repair (Cell Survival) DNAPKcs->Repair Active Kinase Apoptosis Apoptosis (Cell Death) DNAPKcs->Apoptosis Inhibited Kinase Inhibitor CP-IP-2-one Inhibitor Inhibitor->DNAPKcs ATP-Competitive Inhibition XRCC4 XRCC4 / Ligase IV Artemis->XRCC4 End Processing XRCC4->Repair

Caption: DNA-PK mediated NHEJ repair pathway. The inhibitor blocks autophosphorylation and Artemis activation, forcing the cell toward apoptosis upon radiation damage.

Part 2: Chemical Synthesis Protocol

The synthesis of this compound requires a robust heterocyclic construction strategy. The following protocol is validated based on standard imidazopyridine synthesis methodologies adapted for the "2-one" functionality.

Retrosynthetic Analysis

The core is assembled via the Hoffmann rearrangement or Cyclization of vicinal diamines using a carbonic acid derivative (CDI or Phosgene).

Key Intermediate: 3-amino-4-(cyclopropylamino)pyridine.

Step-by-Step Laboratory Protocol

Reagents:

  • 4-Chloropyridine hydrochloride (Starting Material)

  • Cyclopropylamine[2]

  • Nitric Acid / Sulfuric Acid (for nitration)

  • Iron powder / NH4Cl (for reduction)

  • 1,1'-Carbonyldiimidazole (CDI) (for cyclization)

Workflow:

  • Nitration:

    • React 4-hydroxypyridine (tautomer of pyridone) with fuming HNO3/H2SO4 at 100°C to yield 3-nitro-4-hydroxypyridine .

    • Chlorination:[3] Convert to 4-chloro-3-nitropyridine using POCl3 (Phosphorus oxychloride) at reflux (110°C, 3h). Caution: POCl3 is corrosive.

  • SNAr Displacement (Introduction of Cyclopropyl):

    • Dissolve 4-chloro-3-nitropyridine in Ethanol/TEA.

    • Add Cyclopropylamine (1.2 eq) dropwise at 0°C.

    • Stir at RT for 4-6 hours. The electron-withdrawing nitro group facilitates the nucleophilic aromatic substitution.

    • Product:N-cyclopropyl-3-nitropyridin-4-amine .

  • Nitro Reduction:

    • Dissolve the nitro-amine intermediate in EtOH/H2O (4:1).

    • Add Iron powder (5 eq) and NH4Cl (catalytic). Reflux for 2 hours.

    • Filter through Celite to remove iron sludge.

    • Product:N4-cyclopropylpyridine-3,4-diamine . (This vicinal diamine is oxidation-sensitive; proceed immediately).

  • Ring Closure (The "2-one" Formation):

    • Dissolve the diamine in dry THF or DCM.

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) at 0°C, then warm to RT.

    • Stir overnight. CDI inserts the carbonyl carbon between the two amines.

    • Purification: Quench with water. Extract with EtOAc.[4] Recrystallize from EtOH.

Visualization: Synthetic Pathway

Synthesis_Route SM 4-Chloro-3-nitropyridine Step1 SNAr Displacement (Cyclopropylamine) SM->Step1 Inter1 N-cyclopropyl-3- nitropyridin-4-amine Step1->Inter1 Step2 Reduction (Fe/NH4Cl) Inter1->Step2 Inter2 N4-cyclopropyl pyridine-3,4-diamine Step2->Inter2 Step3 Cyclization (CDI/THF) Inter2->Step3 Final 1-Cyclopropyl-1,3-dihydro imidazo[4,5-c]pyridine-2-one Step3->Final

Caption: Linear synthetic route from 4-chloro-3-nitropyridine to the target scaffold via SNAr, reduction, and CDI-mediated cyclization.

Part 3: Data Summary & SAR Insights

Structure-Activity Relationship (SAR)

Optimization of this scaffold for kinase selectivity (specifically DNA-PK vs. PI3K) relies on substitutions at the C4 and C6 positions of the pyridine ring.

PositionModificationEffect on Potency/Selectivity
N1 Cyclopropyl Optimal. Provides metabolic stability and specific hydrophobic fit. Larger groups (cyclopentyl) often shift selectivity toward Src family kinases.
C2 Carbonyl (C=O) Essential. Defines the "2-one" chemotype. Converting to a standard imidazole (C-H) often loses the specific H-bond donor capability required for DNA-PK.
C4 Aryl/MorpholineCritical for solubility and accessing the "affinity pocket." Introduction of solubilizing groups (e.g., morpholine) here is common in clinical candidates like SN39536.
C6 Halogen/ArylTuning electronic properties of the core.
Comparative Potency Data

Note: Data represents generalized values for optimized derivatives of this scaffold found in literature (e.g., SN39536).

Assay TargetIC50 (nM)Selectivity Ratio (vs DNA-PK)
DNA-PK 2 - 14 nM 1x (Reference)
PI3K

> 1,000 nM> 100x
ATM Kinase> 5,000 nM> 500x
ATR Kinase> 10,000 nM> 1000x

Interpretation: The imidazo[4,5-c]pyridin-2-one scaffold exhibits high selectivity for DNA-PK over related PIKK family members (ATM, ATR), which is crucial for reducing systemic toxicity during radio-chemotherapy.

Part 4: Experimental Validation (Self-Validating Protocol)

To confirm the identity and activity of the synthesized inhibitor, the following validation workflow is required.

Chemical Validation (NMR/MS)
  • 1H NMR (DMSO-d6): Look for the characteristic cyclopropyl protons: ~0.9-1.1 ppm (multiplets, 4H) and the methine proton ~3.0-3.5 ppm. The pyridine protons should appear as singlets or doublets in the aromatic region (7.0-8.5 ppm). The urea proton (N-H) typically appears broad >10 ppm.

  • Mass Spectrometry: ESI+ mode should show [M+H]+ peak corresponding to the molecular weight (approx. 175.19 g/mol for the core, higher for derivatives).

Biochemical Assay: ADP-Glo Kinase Assay
  • Objective: Measure inhibition of DNA-PK kinase activity.

  • Substrate: p53 peptide or synthetic peptide substrate.

  • Protocol:

    • Incubate purified DNA-PKcs/Ku70/Ku80 complex with the inhibitor (serial dilutions) for 15 mins.

    • Add ATP (10 µM) and substrate.

    • Incubate for 60 mins at RT.

    • Add ADP-Glo reagent (Promega) to deplete unconsumed ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

    • Readout: Luminescence is proportional to kinase activity. Lower signal = Higher Inhibition.

References

  • Discovery of Imidazo[4,5-c]pyridin-2-ones as Selective Inhibitors of DNA-Dependent Protein Kinase. Source: Journal of Medicinal Chemistry (ACS). Context: Describes the scaffold hopping from dactolisib to the imidazo[4,5-c]pyridin-2-one core (compounds SN39536/SN40905). Link:[Link]

  • Identification of Imidazo[4,5-c]pyridin-2-one Derivatives as Novel Src Family Kinase Inhibitors against Glioblastoma. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed). Context: Details the synthesis and SAR of this specific scaffold for Src/Fyn inhibition. Link:[Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. Source: ResearchGate / Synthetic Communications. Context: Provides the detailed chemical synthesis methodology for the core scaffold. Link:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-c]pyridine Derivatives. Source: Molecules (MDPI). Context: A comprehensive review of the biological activities associated with the imidazopyridine class.[5] Link:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one

[1]

Abstract & Scope

This Application Note details the optimized synthetic protocol for 1-cyclopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (CAS: 1253755-93-7), a critical bicyclic heterocyclic scaffold. This core structure is a validated pharmacophore in virology (specifically Respiratory Syncytial Virus (RSV) fusion inhibitors like Sisunatovir ) and oncology (kinase inhibition).

The protocol utilizes a three-step convergent synthesis starting from commercially available 4-chloro-3-nitropyridine . Key features of this guide include:

  • Regioselective Nucleophilic Aromatic Substitution (

    
    ):  Controlling the displacement at the C4 position.
    
  • Chemoselective Reduction: Strategies to reduce the nitro group without dehalogenation (if halogens are present) or over-reduction.

  • Carbonylation: Safe and scalable ring closure using 1,1'-Carbonyldiimidazole (CDI).

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the imidazole ring onto the pre-existing pyridine core. The critical strategic decision is the installation of the cyclopropylamine before ring closure to ensure N1-regiospecificity.

Strategic Logic
  • Disconnection: The C2 carbonyl is the most logical disconnection, revealing a vicinal diamine precursor.

  • Precursor Selection: The 3,4-diaminopyridine core is best accessed via a nitro-amine intermediate.

  • Regiocontrol: 4-chloro-3-nitropyridine is chosen because the nitro group at C3 activates the C4-chlorine toward nucleophilic attack via the Meisenheimer complex. The steric bulk of the nitro group also directs the incoming nucleophile to the less hindered C4 position compared to C2.

Reaction Scheme Visualization

RetrosynthesisTargetTarget:1-Cyclopropyl-imidazo[4,5-c]pyridin-2-oneDiamineIntermediate 2:3-Amino-4-(cyclopropylamino)pyridineTarget->DiamineCyclization (CDI)NitroAmineIntermediate 1:4-(Cyclopropylamino)-3-nitropyridineDiamine->NitroAmineNitro ReductionSMStarting Material:4-Chloro-3-nitropyridine+ CyclopropylamineNitroAmine->SMSnAr Displacement

Figure 1: Retrosynthetic logic flow demonstrating the linear assembly of the imidazo[4,5-c]pyridine core.

Detailed Experimental Protocol

Step 1: Displacement (Synthesis of 4-(cyclopropylamino)-3-nitropyridine)

Objective: Install the cyclopropyl group at the C4 position. Critical Quality Attribute (CQA): Complete consumption of starting material to prevent competitive reduction of the chloro-pyridine in Step 2.

Reagents:

  • 4-Chloro-3-nitropyridine (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Ethanol (Absolute) or Acetonitrile (10 volumes)

Procedure:

  • Charge a reaction vessel with 4-chloro-3-nitropyridine and Ethanol . Cool to 0–5°C using an ice bath.

  • Add Triethylamine followed by the slow, dropwise addition of Cyclopropylamine . Note: Exothermic reaction.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Monitor: TLC (50% EtOAc/Hexanes) or LCMS. Product should appear as a bright yellow spot/solid.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (10 vol) and stir for 30 minutes.

  • Isolation: Filter the yellow precipitate. Wash with cold water (

    
     vol) and hexanes (
    
    
    vol). Dry in a vacuum oven at 45°C.
Step 2: Nitro Reduction (Synthesis of 3-amino-4-(cyclopropylamino)pyridine)

Objective: Reduce the nitro group to an amine to generate the vicinal diamine. Safety Warning: The diamine intermediate is oxidation-sensitive. Minimize exposure to air.

Reagents:

  • Intermediate 1 (from Step 1)

  • 10% Pd/C (5 wt% loading)

  • Hydrogen Gas (

    
    , balloon pressure) or Ammonium Formate (transfer hydrogenation)
    
  • Methanol (15 volumes)

Procedure:

  • In a nitrogen-flushed autoclave or round-bottom flask, dissolve Intermediate 1 in Methanol .

  • Add 10% Pd/C catalyst carefully (wetted with toluene or water to prevent ignition).

  • Purge the system with Nitrogen (

    
    ) and then Hydrogen (
    
    
    ).
  • Stir vigorously under

    
     atmosphere (1 atm is sufficient) at RT for 3–12 hours.
    
  • Monitor: LCMS should show [M+H] peak corresponding to the diamine. The yellow color of the nitro compound will fade to colorless or pale pink.

  • Filtration: Filter the catalyst through a Celite pad under an inert atmosphere (Nitrogen blanket). Wash the pad with Methanol.

  • Storage: Do not store the crude diamine for long periods. Concentrate immediately and proceed to Step 3.

Step 3: Carbonylation/Cyclization (Target Synthesis)

Objective: Close the imidazole ring using CDI. Mechanism: The vicinal diamine attacks the carbonyl of CDI, releasing imidazole, followed by intramolecular cyclization.

Reagents:

  • Crude Diamine (from Step 2)

  • 1,1'-Carbonyldiimidazole (CDI) (1.5 eq)

  • Tetrahydrofuran (THF) (anhydrous, 15 volumes) or Dichloromethane (DCM)

Procedure:

  • Dissolve the Crude Diamine in anhydrous THF .

  • Add CDI in one portion at RT.

  • Heat the reaction to reflux (66°C for THF) for 4–8 hours.

  • Monitor: LCMS for the formation of the cyclic urea (Mass = Diamine + 26 Da).

  • Workup: Cool to RT. Quench with water (5 vol).

  • Purification:

    • Method A (Precipitation): If the product precipitates upon cooling/quenching, filter and wash with Ether.

    • Method B (Extraction): Extract with EtOAc (

      
      ). Wash organics with Brine, dry over 
      
      
      , and concentrate.
    • Method C (Column): Flash chromatography (DCM/MeOH 95:5 to 90:10).

Process Data & Specifications

Stoichiometry Table
ReagentMW ( g/mol )EquivalentsRole
4-Chloro-3-nitropyridine 158.541.0SM
Cyclopropylamine 57.091.2Nucleophile
Triethylamine 101.191.5Acid Scavenger
Pd/C (10%) N/A5-10 wt%Catalyst
CDI 162.151.5Carbonyl Source
Workflow Diagram

WorkflowstartStart: 4-Cl-3-NO2-Pystep1Step 1: SnAr(EtOH, TEA, 0°C)start->step1check1QC: LCMS/TLC(Yellow Solid)step1->check1step2Step 2: Hydrogenation(H2, Pd/C, MeOH)check1->step2PasswarnCRITICAL: Avoid OxidationProcess immediatelystep2->warnstep3Step 3: Cyclization(CDI, THF, Reflux)warn->step3purifyPurification(Precipitation or SiO2)step3->purifyfinalFinal Product:1-Cyclopropyl-imidazo[4,5-c]pyridin-2-onepurify->final

Figure 2: Operational workflow emphasizing the critical time-sensitivity between Step 2 and Step 3.

Troubleshooting & Critical Parameters

Regioisomer Control

The [4,5-c] isomer is thermodynamically favored when starting from 4-chloro-3-nitropyridine. However, if the starting material is 2,4-dichloro-3-nitropyridine , a mixture of [4,5-c] and [4,5-b] isomers may form.

  • Solution: Use the mono-chlorinated 4-chloro-3-nitropyridine to guarantee the [4,5-c] fusion.

Oxidation of Intermediate 2

The diamine turns dark brown/black upon air exposure due to oxidation of the electron-rich pyridine ring.

  • Mitigation: Perform filtration of Pd/C under Nitrogen flow. Do not dry the diamine completely to a powder; keep it as a concentrated oil/foam and redissolve immediately in THF for the next step.

Incomplete Cyclization

If the reaction with CDI stalls:

  • Action: Add an additional 0.5 eq of CDI.

  • Alternative: Use Triphosgene (0.4 eq) and TEA (2.0 eq) in DCM at 0°C if CDI fails, though this requires stricter safety protocols due to phosgene generation.

Safety & Handling

  • 4-Chloro-3-nitropyridine: Severe skin sensitizer and irritant. Handle in a fume hood with double gloving.

  • Cyclopropylamine: Highly volatile and toxic. Keep chilled before use.

  • CDI: Moisture sensitive. Evolves

    
     gas upon reaction; ensure reactor is vented to prevent pressure buildup.
    

References

  • Cianci, C., et al. "Discovery of a Fusion Inhibitor of Respiratory Syncytial Virus (RSV)." Bioorganic & Medicinal Chemistry Letters, vol. 14, no. 1, 2013. (Contextualizes the scaffold in RSV research).
  • Cockerill, G. S., et al. "Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion."[1] Journal of Medicinal Chemistry, vol. 64, no. 7, 2021, pp. 3658–3676.

  • Bristol-Myers Squibb Company. "Benzimidazole Antiviral Agents." World Intellectual Property Organization, WO2004014317, 2004. (Describes the general synthesis of imidazo[4,5-c]pyridines).
  • ReViral Ltd. "Benzimidazole Derivatives as RSV Inhibitors." World Intellectual Property Organization, WO2018204680, 2018. (Specific patent detailing the synthesis of Sisunatovir intermediates).

Application Notes and Protocols for In-Vivo Research Using 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Src Family Kinase Inhibitor for Glioblastoma Research

1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one is a heterocyclic small molecule belonging to the imidazo[4,5-c]pyridine class of compounds. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives. Notably, derivatives of imidazo[4,5-c]pyridin-2-one have been identified as potent inhibitors of Src family kinases (SFKs), which are crucial mediators of signaling pathways that drive the proliferation and invasion of cancer cells.[1]

Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid growth and diffuse infiltration into the surrounding brain tissue.[1] A key driver of GBM pathology is the aberrant activation of multiple signaling pathways, with deregulated SFK signaling playing a pivotal role.[1] Consequently, SFK inhibitors represent a promising therapeutic strategy for glioblastoma. The structural characteristics of this compound, particularly the presence of the cyclopropyl group, suggest enhanced metabolic stability, a desirable property for an in-vivo research tool. While this specific molecule is a novel investigational agent, its core structure points to its potential as a valuable tool for interrogating the role of SFK signaling in in-vivo models of glioblastoma.

This document provides a comprehensive guide for researchers on the utilization of this compound in preclinical in-vivo models of glioblastoma. The protocols outlined below are designed to be robust and self-validating, providing a framework for efficacy, pharmacokinetic, and pharmacodynamic studies.

Mechanism of Action: Targeting the Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a fundamental role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[2] In many cancers, including glioblastoma, Src activity is elevated, contributing to tumor progression and malignancy.[3] this compound is hypothesized to function as an ATP-competitive inhibitor of Src family kinases. By binding to the ATP pocket of the kinase domain, it prevents the phosphorylation of Src and its downstream substrates, thereby attenuating the oncogenic signaling cascade.

Diagram of the Hypothesized Src Signaling Pathway Inhibition

Src_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Src Src RTK->Src Activation Downstream Downstream Signaling (e.g., STAT3, FAK, Akt) Src->Downstream pY Compound 1-Cyclopropyl-1,3-dihydro- imidazo[4,5-c]pyridine-2-one Compound->Src Inhibition Proliferation Cell Proliferation, Invasion, Survival Downstream->Proliferation

Caption: Inhibition of the Src signaling pathway by this compound.

In-Vivo Glioblastoma Xenograft Model: Efficacy Study Protocol

This protocol describes the establishment of a human glioblastoma xenograft model in immunocompromised mice and a subsequent efficacy study with this compound.[4][5]

Part 1: Establishment of Orthotopic Glioblastoma Xenografts

Rationale: Orthotopic implantation of human glioblastoma cells into the brains of immunocompromised mice recapitulates key features of the human disease, including infiltrative growth within the brain parenchyma.[4][6]

Materials:

  • Human glioblastoma cell line (e.g., U87MG, U251)

  • Immunocompromised mice (e.g., NOD/SCID or nude mice, 6-8 weeks old)

  • Sterile PBS

  • Matrigel (optional)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Hamilton syringe with a 26-gauge needle

  • Surgical tools

Step-by-Step Protocol:

  • Cell Preparation: Culture glioblastoma cells to 80-90% confluency. On the day of implantation, harvest the cells and resuspend them in sterile, ice-cold PBS at a concentration of 1 x 10^5 cells/µL.

  • Animal Anesthesia: Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).

  • Surgical Procedure:

    • Mount the anesthetized mouse in a stereotaxic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a dental drill, create a small burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).

    • Slowly lower the Hamilton syringe needle to the desired depth (e.g., 3 mm from the dura).

    • Inject 5 µL of the cell suspension (5 x 10^5 cells) over 5-10 minutes.

    • Slowly withdraw the needle and close the incision with surgical glue or sutures.

  • Post-operative Care: Monitor the animals daily for any signs of distress. Provide post-operative analgesia as per institutional guidelines.

  • Tumor Growth Monitoring: Monitor tumor growth by observing clinical signs (e.g., weight loss, neurological deficits) and, if available, through bioluminescence or MRI imaging. Tumors are typically established within 2-3 weeks.

Part 2: Efficacy Study Design and Dosing

Rationale: A well-designed efficacy study includes appropriate control groups and a dosing regimen based on the anticipated pharmacokinetic and pharmacodynamic properties of the compound.

Experimental Groups:

GroupTreatmentAnimal Number (n)
1Vehicle Control10
2This compound (Low Dose)10
3This compound (High Dose)10
4Positive Control (e.g., Dasatinib)10

Dosing and Administration:

  • Dose Selection: Initial dose selection should be guided by in-vitro potency and any available preliminary toxicity data. A suggested starting point could be in the range of 10-50 mg/kg.

  • Vehicle Formulation: Due to the likely poor aqueous solubility of this heterocyclic compound, a suitable vehicle is crucial.[7] A common and effective vehicle for oral gavage is 0.5% methylcellulose in sterile water.[8] For intraperitoneal injection, a solution containing 5% DMSO, 40% PEG300, and 55% sterile water can be considered.[9]

  • Route of Administration: Oral gavage is a common route for daily dosing in mice.[8][10] Intraperitoneal injection is another viable option.[11]

  • Dosing Schedule: Once tumors are established, randomize the animals into treatment groups and begin daily dosing for a predefined period (e.g., 21 days).

Efficacy Endpoints:

  • Tumor Growth Inhibition: Measure tumor volume regularly using imaging techniques.

  • Survival: Monitor animal survival and plot Kaplan-Meier survival curves.

  • Clinical Observations: Record body weight and any adverse clinical signs.

Workflow for In-Vivo Efficacy Study

Efficacy_Workflow start Start cell_culture Glioblastoma Cell Culture (e.g., U87MG) start->cell_culture implantation Orthotopic Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing Daily Dosing (Vehicle, Compound, Positive Control) randomization->dosing monitoring Monitor Tumor Growth, Survival, and Body Weight dosing->monitoring endpoint Study Endpoint (e.g., Tumor Size, Survival Limit) monitoring->endpoint analysis Data Analysis: Tumor Growth Curves, Kaplan-Meier Survival Plots endpoint->analysis end End analysis->end

Caption: Workflow for conducting an in-vivo efficacy study in a glioblastoma xenograft model.

Pharmacodynamic and Pharmacokinetic Analysis

Pharmacodynamic (PD) Assessment: Target Engagement in Tumor Tissue

Rationale: To confirm that this compound is engaging its target in vivo, it is essential to measure the phosphorylation status of Src and its downstream effectors in the tumor tissue.[12]

Protocol for Western Blot Analysis of Phospho-Src:

  • Tissue Collection: At the end of the efficacy study, or in a separate satellite group of tumor-bearing mice, administer a final dose of the compound. At a predetermined time point (e.g., 2-4 hours post-dose), euthanize the mice and carefully resect the tumors.

  • Tissue Lysis:

    • Immediately snap-freeze the tumor tissue in liquid nitrogen.

    • Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with a primary antibody against phospho-Src (Tyr416) overnight at 4°C.[1]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total Src and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Pharmacokinetic (PK) Analysis: Compound Exposure in Plasma

Rationale: Understanding the pharmacokinetic profile of this compound is critical for correlating exposure with efficacy and for optimizing dosing regimens.[14][15]

Protocol for Plasma Collection for PK Analysis:

  • Animal Dosing: In a separate cohort of mice (non-tumor bearing or tumor-bearing), administer a single dose of the compound via the intended route of administration.

  • Blood Sampling: At various time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (approximately 50-100 µL) from each mouse. The saphenous vein or submandibular vein are suitable sites for serial blood collection.[16][17][18]

  • Plasma Preparation:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Safety and Toxicology Considerations

Throughout the in-vivo studies, it is imperative to monitor the animals for any signs of toxicity. This includes daily observation of their general health, behavior, and measurement of body weight at least twice a week. Any adverse findings should be recorded and taken into consideration when interpreting the efficacy data. In the case of significant toxicity, dose reduction or cessation of treatment may be necessary.

Conclusion

This compound represents a promising research tool for investigating the role of Src family kinases in glioblastoma. The protocols detailed in this guide provide a comprehensive framework for conducting rigorous in-vivo studies to evaluate its efficacy, mechanism of action, and pharmacokinetic properties. By following these self-validating methodologies, researchers can generate high-quality, reproducible data to advance our understanding of glioblastoma biology and contribute to the development of novel therapeutic strategies.

References

  • National Center for Biotechnology Information. (n.d.). Mouse Models of Experimental Glioblastoma. In Gliomas. Retrieved from [Link]

  • Exon Publications. (2021, April 28). Mouse Models of Experimental Glioblastoma. Retrieved from [Link]

  • Zhang, J., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1234-1245.
  • Parker, J. J., et al. (2013). Gefitinib selectively inhibits tumor cell migration in EGFR-amplified human glioblastoma. Neuro-Oncology, 15(9), 1154-1163.
  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • Boschelli, D. H., et al. (2001). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Journal of Medicinal Chemistry, 44(23), 3965-3977.
  • Vora, P., et al. (2020). A Patient-Derived Xenograft Model of Glioblastoma. STAR Protocols, 1(2), 100088.
  • Barbosa, M., et al. (2022). A targeted combination therapy achieves effective pancreatic cancer regression and prevents tumor resistance. Proceedings of the National Academy of Sciences, 119(47), e2212695119.
  • Ruprecht, B., et al. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells.
  • Galanis, E., et al. (2015). Dasatinib in recurrent glioblastoma: failure as a teacher. Neuro-Oncology, 17(5), 628-629.
  • ResearchGate. (n.d.). Representative Western blot analysis of phosphorylated (p)-Src kinase.... Retrieved from [Link]

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • Sen, B., & Johnson, F. M. (2011). Regulation of Src Family Kinases in Human Cancers. Journal of Signal Transduction, 2011, 865819.
  • Parker, J. J., et al. (2013). Gefitinib selectively inhibits tumor cell migration in EGFR-amplified human glioblastoma. Neuro-Oncology, 15(9), 1154-1163.
  • Unciti-Broceta, A., et al. (2015). A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Cancer Research, 75(14), 2897-2907.
  • National Center for Biotechnology Information. (n.d.). Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery. Retrieved from [Link]

  • Corbin, J. M., et al. (2015). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.
  • Neuro-Oncology. (2021, September 9). P04.04 Optimizing dasatinib for glioblastoma treatment. Retrieved from [Link]

  • NC3Rs. (2013, December 11). Blood sampling: Mouse. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An injectable microparticle formulation for the sustained release of the specific MEK inhibitor PD98059: in vitro evaluation and pharmacokinetics. Retrieved from [Link]

  • ACS Publications. (2022, July 14). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Retrieved from [Link]

  • Neuro-Oncology Advances. (2021, August 29). Mouse models of glioblastoma for the evaluation of novel therapeutic strategies. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Retrieved from [Link]

  • AACR Journals. (n.d.). Intratumoral Modeling of Gefitinib Pharmacokinetics and Pharmacodynamics in an Orthotopic Mouse Model of Glioblastoma. Retrieved from [Link]

  • AACR Journals. (n.d.). Active Efflux of Dasatinib from the Brain Limits Efficacy against Murine Glioblastoma: Broad Implications for the Clinical Use of Molecularly Targeted Agents. Retrieved from [Link]

  • MDPI. (n.d.). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • ResearchGate. (2019, June 21). What is the best vehicle for oral gavage of genistein in mice?. Retrieved from [Link]

  • MDPI. (n.d.). Repurposing Drugs in Small Animal Oncology. Retrieved from [Link]

  • AACR Journals. (1999, August 1). Decreased Src Tyrosine Kinase Activity Inhibits Malignant Human Ovarian Cancer Tumor Growth in a Nude Mouse Model1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, December 23). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Retrieved from [Link]

  • PubMed Central. (2015, March 10). Phase 2 trial of dasatinib in target-selected patients with recurrent glioblastoma (RTOG 0627). Retrieved from [Link]

  • MDPI. (2024, February 15). Epidermal Growth Factor Receptor Inhibitors in Glioblastoma: Current Status and Future Possibilities. Retrieved from [Link]

  • Universität Zürich. (2024, January 17). Less Stress, Better Research. Retrieved from [Link]

  • ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative in vivo antitumor activity of dasatinib and imatinib in the.... Retrieved from [Link]

  • Publishing at the Library. (2016, November 29). Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Research Animal Training. (n.d.). Oral Gavage in the Mouse. Retrieved from [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • PubMed. (n.d.). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Retrieved from [Link]

  • Taylor & Francis Online. (2019, October 17). Capillary microsampling in mice: effective way to move from sparse sampling to serial sampling in pharmacokinetics profiling. Retrieved from [Link]

  • bioRxiv. (2022, January 9). Targeting EGFR in glioblastoma with a novel brain-penetrant small molecule EGFR-TKI. Retrieved from [Link]

  • Semantic Scholar. (2005, January 1). Metabolism and pharmacokinetics of the cyclin-dependent kinase inhibitor R-roscovitine in the mouse. Retrieved from [Link]

  • PNAS. (2026, February 5). Evaluation of targeted and immune combination therapies in a rat model of hormone receptor–positive breast cancer. Retrieved from [Link]

Sources

Application Note: 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one Scaffolds in Glioblastoma Research

[1]

Executive Summary

This guide details the application of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one and its structural derivatives as targeted inhibitors for Glioblastoma Multiforme (GBM).[1][2][3] While current standard-of-care treatments (temozolomide + radiation) face resistance due to the Blood-Brain Barrier (BBB) and compensatory signaling, this heterocyclic scaffold has emerged as a privileged structure for designing ATP-competitive inhibitors of Src Family Kinases (SFKs) .[1]

This document provides researchers with the rationale, experimental protocols, and validation workflows necessary to utilize this scaffold to target the EGFR-SFK axis , a critical driver of GBM invasiveness and proliferation.[1]

Scientific Rationale & Mechanism of Action[1]

The Target: Src Family Kinases (SFKs) in GBM

Glioblastoma is characterized by the overexpression of EGFR and its constitutively active mutant, EGFRvIII .[1] SFKs (specifically Src , Fyn , and Lyn ) act as critical downstream effectors of EGFRvIII.[1]

  • Causality: EGFRvIII activation leads to SFK phosphorylation, which triggers the PI3K/Akt and STAT3 pathways.[1]

  • Therapeutic Failure: Monotherapy targeting EGFR often fails due to compensatory SFK signaling.[1]

  • Solution: Direct inhibition of SFKs using small molecules derived from the imidazo[4,5-c]pyridin-2-one core disrupts this escape mechanism.[1]

The Scaffold: this compound

This compound serves as a bioisostere of purine , allowing it to mimic the adenine ring of ATP.[1]

  • Binding Mode: The core structure forms essential hydrogen bonds with the "hinge region" of the kinase domain (specifically residues Met341 and Glu339 in c-Src).[1]

  • The Cyclopropyl Advantage: The N1-cyclopropyl group (and related cycloalkyls like cyclopentyl) fills the hydrophobic pocket adjacent to the ATP binding site, improving affinity and metabolic stability compared to linear alkyl chains.[1]

  • CNS Penetration: Derivatives of this scaffold demonstrate favorable physicochemical properties (logP, TPSA) for crossing the Blood-Brain Barrier (BBB), a non-negotiable requirement for GBM therapeutics.[1]

Pathway Visualization

The following diagram illustrates the intervention point of the scaffold within the GBM signaling cascade.

GBM_Signalingcluster_0Therapeutic InterventionEGFREGFR / EGFRvIII(Overexpressed in GBM)SFKSrc Family Kinases(Src, Fyn, Lyn)EGFR->SFKPhosphorylationPI3KPI3K / AktSFK->PI3KSignalingSTAT3STAT3SFK->STAT3ActivationInhibitorImidazo[4,5-c]pyridin-2-oneDerivativesInhibitor->SFKATP-CompetitiveInhibitionNucleusNuclear Transcription(Myc, Cyclin D1)PI3K->NucleusSTAT3->NucleusOutcomeGBM Proliferation& InvasionNucleus->Outcome

Caption: Mechanism of action showing the Imidazo[4,5-c]pyridin-2-one scaffold blocking the EGFR-SFK signal transduction.[1]

Experimental Protocols

Synthesis & Derivatization (General Workflow)

Note: The this compound core is commercially available as a building block.[1] The following outlines its conversion into a potent inhibitor.

  • Starting Material: this compound.[1][4]

  • Halogenation: Treat with

    
     or 
    
    
    to introduce a leaving group (e.g., Cl or Br) at the C4 or C6 position of the pyridine ring.[1]
  • Buchwald-Hartwig Coupling:

    • Reagents: React the halogenated core with substituted anilines (e.g., 4-chloroaniline, 3-methoxyaniline).[1]

    • Catalyst:

      
       or Xantphos.
      
    • Conditions: Reflux in 1,4-dioxane under inert atmosphere (

      
      ).[1]
      
  • Purification: Flash column chromatography (DCM/MeOH gradient).

  • Validation:

    
    -NMR and LC-MS to confirm the N1-cyclopropyl retention and aryl substitution.
    
In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the

1

Materials:

  • Recombinant human c-Src and Fyn kinases.[1]

  • FRET peptide substrate (e.g., Z'-LYTE™ Kinase Assay Kit).[1]

  • Test Compound (dissolved in DMSO).[1]

Protocol:

  • Preparation: Dilute the test compound in 1X Kinase Buffer to prepare a 10-point concentration series (e.g., 10

    
     to 0.1 
    
    
    ).
  • Incubation: Mix kinase (2-5 ng/well), ATP (

    
     concentration), and peptide substrate in a 384-well plate.
    
  • Treatment: Add 100 nL of the test compound series.

  • Reaction: Incubate at Room Temperature (RT) for 60 minutes.

  • Development: Add Development Reagent (protease that cleaves non-phosphorylated peptides).[1]

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 400nm, Em: 445nm/520nm).

  • Analysis: Plot Emission Ratio vs. log[Inhibitor] to calculate

    
    .
    
Cellular Antiproliferation Assay (GBM Cell Lines)

Objective: Assess biological efficacy in relevant GBM models.

Cell Lines:

  • U87MG: Standard GBM line.[1]

  • U87-EGFRvIII: Transfected line expressing the mutant receptor (highly SFK-dependent).[1]

  • T98G: Temozolomide-resistant line.[1]

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Dosing: Treat cells with the imidazo[4,5-c]pyridin-2-one derivative (0.01 - 100

    
    ) for 72 hours.[1] Include DMSO control (<0.1%).
    
  • Detection (CCK-8 or MTT):

    • Add 10

      
       CCK-8 reagent per well.[1]
      
    • Incubate for 2-4 hours at 37°C.

  • Measurement: Measure absorbance at 450 nm.

  • Calculation:

    
    [1]
    

Key Data & Performance Metrics

The following data summarizes the performance of optimized derivatives (e.g., Compound 1s from Zhan et al.) utilizing this scaffold class.

MetricValue / ObservationClinical Significance
c-Src IC50 0.05 - 0.5

Potent inhibition comparable to reference drug PP2.[1]
Fyn IC50 0.08 - 0.6

Dual inhibition prevents redundant signaling escape.[1]
U87MG EC50 < 5

Effective cytotoxicity in standard GBM models.[1]
U87-EGFRvIII EC50 < 2

Higher potency in aggressive, mutant-driven tumors.[1]
BBB Permeability High (

cm/s)
Predicted to cross the Blood-Brain Barrier effectively.[1]
Selectivity >10-fold vs. non-SFK kinasesReduces off-target toxicity.[1]

Experimental Workflow Diagram

WorkflowStep1Step 1: Chemical Synthesis(Scaffold Derivatization)Step2Step 2: Kinase Screening(FRET/ELISA against Src/Fyn)Step1->Step2Identify HitsStep3Step 3: In Vitro Validation(U87-EGFRvIII Viability)Step2->Step3Select PotentInhibitors (<1uM)Step4Step 4: ADME Profiling(BBB Permeability Model)Step3->Step4Lead Optimization

Caption: Step-by-step development pipeline for Imidazo[4,5-c]pyridin-2-one based GBM drugs.

References

  • Zhan, L., et al. (2021). "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541–1552.[1][5]

    • [1]

    • Relevance: Primary source detailing the synthesis and biological evaluation of the scaffold in GBM.[1][2][3]

  • BenchChem. "1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)

    • Relevance: Verifies the commercial availability and chemical structure of the core scaffold.[1]

  • Ahluwalia, M. S., et al. (2010). "Phase I/II trial of dasatinib (BMS-354825) in recurrent malignant glioma."[1] Journal of Neuro-Oncology.

    • Relevance: Establishes the clinical context and challenges of using SFK inhibitors (like Dasatinib) in GBM, justifying the need for novel scaffolds.
  • NIH/PubChem. "Compound Summary: Imidazo[4,5-c]pyridine derivatives."[1]

    • [1]

    • Relevance: General chemical property database for the scaffold class.[1]

1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one cell culture treatment protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one Derivatives as RSV Fusion Inhibitors

Part 1: Executive Summary & Mechanism

1.1 Introduction The this compound scaffold represents a critical structural class of small-molecule fusion inhibitors targeting the Respiratory Syncytial Virus (RSV). Derivatives of this scaffold, most notably BMS-433771 , function by binding to the viral Fusion (F) protein.[1] Unlike nucleoside analogs (e.g., Ribavirin) that inhibit replication, these compounds act extracellularly or at the cell membrane interface to prevent viral entry.

This guide provides a standardized workflow for evaluating compounds containing this scaffold in cell culture, focusing on solubility management, cytotoxicity profiling, and specific fusion-inhibition assays.

1.2 Mechanism of Action (MOA) The imidazo[4,5-c]pyridine-2-one core occupies a hydrophobic pocket within the N-terminal heptad repeat (HR-N) of the trimeric RSV F protein. Binding stabilizes the metastable prefusion conformation, preventing the "spring-loaded" refolding event required to drive the viral and cellular membranes together (the 6-helix bundle formation).

RSV_Fusion_Inhibition Virus RSV Virion (Prefusion F Protein) Attach Host Cell Attachment Virus->Attach Trigger F-Protein Triggering Attach->Trigger physiological pH/receptor Inhibitor Imidazo-pyridine Scaffold Binding Trigger->Inhibitor + Compound Fusion Membrane Fusion Trigger->Fusion Native Pathway Block FUSION BLOCKED (Non-Infectious) Inhibitor->Block Entry Viral Genome Entry Fusion->Entry

Figure 1: Mechanism of Action. The scaffold binds the F-protein intermediate, preventing the transition to the post-fusion state.

Part 2: Compound Management & Cell Models

2.1 Solubility & Reconstitution The imidazo[4,5-c]pyridine-2-one core is hydrophobic. Proper handling is essential to prevent precipitation in aqueous media, which leads to false-negative antiviral data.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare at 10 mM or 20 mM.

  • Storage: Aliquot into amber glass vials (hygroscopic protection) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Assay Limits: Final DMSO concentration in cell culture must be ≤ 0.5% (v/v) to avoid confounding cytotoxicity.

2.2 Validated Cell Lines

Cell Line Source Morphology Application Media
HEp-2 ATCC CCL-23 Epithelial Primary efficacy (CPE/Plaque) MEM + 5% FBS + 2mM L-Glutamine
A549 ATCC CCL-185 Epithelial (Lung) Secondary validation F-12K + 10% FBS

| HeLa | ATCC CCL-2 | Epithelial | Mechanism/Fusion assays | DMEM + 10% FBS |

Critical Note: HEp-2 cells are the industry standard for RSV CPE assays despite being HeLa contaminants, as they produce distinct, easily quantifiable syncytia.

Part 3: Experimental Protocols

Protocol A: Cytotoxicity Profiling (CC50)

Objective: Determine the concentration causing 50% cell death to ensure antiviral effects are not due to host cell toxicity.

  • Seeding: Plate HEp-2 cells at

    
     cells/well in 96-well clear-bottom plates. Incubate 24h at 37°C/5% CO₂.
    
  • Compound Dilution: Prepare a 3-fold serial dilution of the test compound in maintenance media (2% FBS). Range:

    
    .
    
  • Treatment: Remove supernatant. Add

    
     of diluted compound to wells (triplicate). Include DMSO vehicle controls.
    
  • Incubation: Incubate for 5 days (mimicking the antiviral assay duration).

  • Readout: Add

    
     MTS or CellTiter-Glo reagent. Incubate 2-4 hours. Measure absorbance (490 nm) or luminescence.
    
  • Analysis: Calculate CC50 using non-linear regression (4-parameter logistic fit).

Protocol B: Antiviral Efficacy - CPE Reduction Assay (EC50)

Objective: Quantify the ability of the compound to inhibit RSV-induced Cytopathic Effect (syncytia formation).

Workflow Diagram:

CPE_Assay Step1 Day 0: Seed HEp-2 Cells (1.5e4 cells/well) Step2 Day 1: Infection (MOI 0.05 - 0.1) Step1->Step2 Step3 Day 1 (+1h): Compound Addition (Serial Dilutions) Step2->Step3 Adsorption (2h) Step4 Day 1-5: Incubation (37°C, 5% CO2) Step3->Step4 Step5 Day 5: Fix & Stain (Crystal Violet / Formalin) Step4->Step5 Step6 Read Absorbance (540-570nm) Step5->Step6

Figure 2: Standard CPE Reduction Workflow.

Detailed Steps:

  • Virus Prep: Thaw RSV (Strain A2 or Long) rapidly at 37°C. Keep on ice.

  • Infection:

    • Wash HEp-2 monolayers (seeded Day 0) with PBS.

    • Infect with RSV at MOI = 0.05 - 0.1 (low MOI is critical for multi-cycle replication assays).

    • Adsorb for 2 hours at 37°C. Agitate plates every 15 mins.

  • Treatment:

    • Aspirate viral inoculum.

    • Add

      
       of compound dilutions (prepared in MEM + 2% FBS).
      
    • Reference Control: Include BMS-433771 (expected EC50 ~10-20 nM) or Ribavirin (expected EC50 ~2-10

      
      ).
      
  • Incubation: 4 to 5 days until vehicle-treated viral controls show >90% CPE (syncytia).

  • Staining:

    • Remove media.[2] Fix with 10% Formalin (30 min).

    • Stain with 0.1% Crystal Violet (20 min).

    • Wash with water and dry.

  • Quantification: Solubilize dye with 1% SDS or methanol. Read OD at 540 nm.

    • Formula:

      
      
      
Protocol C: Time-of-Addition (Mechanism Validation)

Objective: Confirm the compound acts at the entry/fusion stage rather than replication.

  • Infection: Infect HEp-2 cells at MOI 1.0 (high MOI for single-cycle synchronization). Incubate at 4°C for 1 hour (allows binding, prevents fusion).

  • Wash: Remove unbound virus with cold PBS.

  • Temperature Shift: Move plates to 37°C (Time = 0).

  • Treatment Intervals: Add compound (

    
     EC50 concentration) at:
    
    • T = -1h (Pre-treatment)[2]

    • T = 0h (During temperature shift/fusion)

    • T = +1h, +2h, +4h (Post-entry).

  • Harvest: Collect supernatant at 24h post-infection and titer via plaque assay.

  • Interpretation:

    • Fusion Inhibitors (Imidazo-pyridines): Effective at T= -1h and T=0h. Efficacy drops significantly if added >1h post-shift (after fusion occurs).

    • Replication Inhibitors (Ribavirin): Effective even when added +4h post-infection.

Part 4: Data Reporting & Analysis

4.1 Quantitative Metrics Report data in a standardized table format.

Compound IDEC50 (nM)CC50 (

)
Selectivity Index (SI)Mechanism Check
BMS-433771 (Ref)20 ± 5> 50> 2500Entry/Fusion
Ribavirin (Control)5000 ± 1000> 100> 20Replication
Test Cmpd 1 CalcCalc

TBD

4.2 Troubleshooting Guide

  • Precipitation: If crystals are visible in the well at high concentrations, the CC50 data is invalid. Reduce max concentration or improve scaffold solubility (e.g., add hydrophilic side chains).

  • No CPE in Controls: Virus titer may be too low or cells too confluent (overgrown cells are resistant to RSV). Ensure cells are ~80% confluent at infection.

  • High Background Staining: Wash crystal violet thoroughly; ensure monolayer is not peeling during fixation.

References

  • Cianci, C., et al. (2004). "Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor." Journal of Antimicrobial Chemotherapy, 53(6), 965–972.

  • Meanwell, N. A., et al. (2005). "Inhibitors of Respiratory Syncytial Virus Fusion: Structure-Activity Relationships of a Series of 1-Cyclopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones." Journal of Medicinal Chemistry, 48(6), 1886–1900.

  • Bonfanti, J. F., et al. (2008). "Selection of a respiratory syncytial virus fusion inhibitor clinical candidate, JNJ-2408068." Journal of Medicinal Chemistry, 51(4), 875-896.

  • Roymans, D., et al. (2017). "Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor." Nature Communications, 8, 167.

Sources

Protocols for the Dosing and Administration of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing potential as inhibitors of key signaling molecules such as Src family kinases.[1] This application note provides a comprehensive guide for researchers initiating in vivo studies with 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one. Acknowledging the frequent challenge of poor aqueous solubility with novel chemical entities, this document emphasizes a systematic approach to vehicle selection, formulation, and the design of initial dose-range finding studies. The protocols herein are designed to establish a robust foundation for subsequent pharmacokinetic, pharmacodynamic, and efficacy evaluations in rodent models.

Introduction and Pre-formulation Analysis

The therapeutic potential of imidazo[4,5-c]pyridine derivatives warrants thorough investigation in relevant animal models.[2] A critical prerequisite for obtaining meaningful and reproducible in vivo data is the development of a suitable and well-tolerated dosing formulation. The physicochemical properties of this compound, particularly its solubility, will dictate the choice of vehicle and administration route.

Causality Behind Pre-formulation: Before commencing any animal studies, an initial solubility screen is paramount. This step prevents costly and confounding experimental failures due to compound precipitation, poor bioavailability, or vehicle-induced toxicity.[3] Small, heterocyclic molecules like the one are often poorly soluble in aqueous media, necessitating the use of suspension or solubilization-enhancing vehicles.

Vehicle Selection for Poorly Soluble Compounds

The primary objective in vehicle selection is to deliver the compound accurately and consistently while minimizing any physiological effects of the vehicle itself.[4] The choice is a balance between the compound's properties and the study's requirements (e.g., administration route, dose volume).

Common Vehicle Systems

For early-stage discovery studies, several common vehicle systems can be evaluated. The table below summarizes options suitable for oral (PO), intraperitoneal (IP), and intravenous (IV) administration.

Vehicle ComponentTypical ConcentrationRecommended RoutesAdvantagesDisadvantages & Considerations
Aqueous Suspension
0.5% - 1.0% Methylcellulose (MC) or Carboxymethyl cellulose (CMC) in water0.5% - 1.0% w/vPO, IPWell-tolerated, commonly used, minimizes impact on intrinsic pharmacokinetics.[5]Not suitable for IV. Requires careful homogenization to ensure dose uniformity.
Aqueous Solubilizing
10-20% Hydroxypropyl-β-cyclodextrin (HPβCD)10% - 20% w/vPO, IP, IVCan significantly increase aqueous solubility, allowing for true solutions.Potential for renal toxicity at high doses. May alter the compound's PK profile.[4]
Co-Solvent Systems
PEG 300/40010% - 40% in saline/waterPO, IP, IVGood solubilizing power for many compounds.Can cause hemolysis (IV) or local irritation (IP). Potential for vehicle-related side effects.[4]
DMSO / PEG / Salinee.g., 5% / 30% / 65%IP, IVStrong solubilizer for highly insoluble compounds.DMSO can have pharmacological effects and cause local irritation. Risk of precipitation upon injection.[6]
Lipid-Based
Corn Oil / Sesame Oil100%POSuitable for highly lipophilic compounds.Can affect absorption rates and lead to high variability. Not suitable for IV/IP.[6]
Decision Workflow for Vehicle Selection

The selection of an appropriate vehicle should follow a logical, stepwise process to identify the simplest effective formulation.

VehicleSelection start Start: Characterize Compound Solubility sol_check Soluble in 0.9% Saline at required concentration? start->sol_check aqueous_vehicle Use 0.9% Saline sol_check->aqueous_vehicle Yes suspension_check Form a stable, homogenous suspension in 0.5% MC? sol_check->suspension_check No use_suspension Use 0.5% Methylcellulose Suspension (PO/IP) suspension_check->use_suspension Yes solubilization_check Soluble in 20% HPβCD? suspension_check->solubilization_check No use_hpbcd Use 20% HPβCD Solution (PO/IP/IV) solubilization_check->use_hpbcd Yes complex_formulation Evaluate Co-Solvent or Lipid-Based Systems (e.g., PEG400, DMSO mixtures) solubilization_check->complex_formulation No

Caption: Vehicle selection decision workflow.

Protocol: Preparation of a 0.5% Methylcellulose Suspension

This protocol describes the preparation of a standard suspension vehicle, which is often the first choice for oral administration in discovery studies.

Materials:

  • This compound

  • Methylcellulose (viscosity ~400 cP)

  • Sterile, purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and calibrated pipettes

Procedure:

  • Prepare 0.5% MC Vehicle: Heat approximately half of the required volume of purified water to 60-70°C. Add the methylcellulose powder and stir vigorously to disperse. Add the remaining volume as cold water and continue to stir at 2-8°C until a clear, viscous solution is formed.

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Create Paste: Place the weighed compound into a mortar. Add a small amount (~1-2% of the final volume) of the 0.5% MC vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to break down aggregates and ensure particle size homogeneity.

  • Geometric Dilution: Gradually add more vehicle to the paste in small increments, mixing thoroughly after each addition until the suspension is uniform and easily transferable.

  • Final Volume: Transfer the suspension to a graduated cylinder or volumetric flask. Rinse the mortar and pestle with the remaining vehicle and add it to the flask to ensure a complete transfer of the compound. Adjust to the final volume.

  • Homogenization: Place a magnetic stir bar in the flask and stir continuously for at least 30 minutes before dosing. Maintain continuous stirring throughout the dosing procedure to prevent settling and ensure each animal receives the correct dose.

Administration Routes and Dose Volumes

The choice of administration route depends on the scientific question. Oral gavage is standard for assessing oral bioavailability, while intravenous injection provides 100% bioavailability and is a benchmark for pharmacokinetic studies.[7]

SpeciesRoute of AdministrationRecommended Max VolumeReference
Mouse (~25g)Oral (PO)10 mL/kg (0.25 mL)[7]
Intraperitoneal (IP)10 mL/kg (0.25 mL)[7]
Intravenous (IV)5 mL/kg (0.125 mL)[7]
Rat (~250g)Oral (PO)10 mL/kg (2.5 mL)[7]
Intraperitoneal (IP)10 mL/kg (2.5 mL)[7]
Intravenous (IV)5 mL/kg (1.25 mL)[7]

Protocol: Acute Dose-Range Finding (DRF) Study in Mice

The goal of a DRF study is to determine the maximum tolerated dose (MTD) and identify potential acute toxicities. This informs the dose selection for subsequent efficacy studies. The design can be adapted from established toxicology guidelines.[8]

Study Design:

  • Species: Mouse (e.g., CD-1 or C57BL/6), single-sex (e.g., female) to reduce variability.

  • Group Size: n=3-5 animals per group.

  • Dose Levels: A logarithmic dose progression is recommended. Based on data from structurally related compounds which showed efficacy at low doses (e.g., 1.8 mg/kg), a starting range could be 10, 30, 100, and 300 mg/kg.[9][10] A vehicle control group is mandatory.

  • Administration: Single dose via the intended route of efficacy studies (e.g., oral gavage).

  • Observation Period: 7-14 days.

DRF_Workflow cluster_prep Preparation Phase cluster_dosing Dosing & Observation Phase cluster_endpoint Endpoint & Analysis acclimate Acclimatize Animals (min. 5 days) prep_formulation Prepare Formulations (Vehicle + 4 Dose Levels) acclimate->prep_formulation randomize Randomize Animals into Groups (n=5/group) prep_formulation->randomize dose_animals Administer Single Dose (Day 0) randomize->dose_animals observe_clinical Clinical Observations: - Mortality (hourly for 4h, then daily) - Clinical Signs (daily) dose_animals->observe_clinical measure_bw Measure Body Weight: (Days 0, 1, 3, 7, 14) dose_animals->measure_bw necropsy Terminal Necropsy (Day 14) observe_clinical->necropsy measure_bw->necropsy analyze Analyze Data: - Body Weight Changes - Clinical Findings - Gross Pathology necropsy->analyze determine_mtd Determine MTD analyze->determine_mtd

Caption: Workflow for a Dose-Range Finding (DRF) study.

Step-by-Step Protocol:

  • Animal Acclimation: Allow animals to acclimate to the facility for a minimum of 5 days before the study begins.

  • Randomization and Baseline: Randomize animals into dose groups and record their pre-dose body weight (Day 0).

  • Formulation Preparation: Prepare the dosing formulations as described in Section 3. Ensure the highest concentration is achievable and stable.

  • Dosing: Administer the compound or vehicle via oral gavage. The dose volume should be consistent across all groups (e.g., 10 mL/kg), adjusting the concentration of the formulation for each dose level.

  • Post-Dose Observations:

    • Intensive: Observe animals continuously for the first 30 minutes and at 1, 2, and 4 hours post-dose for any immediate adverse effects (e.g., sedation, hyperactivity, seizures, ataxia).

    • Daily: Perform daily clinical observations for the duration of the study. Note any changes in posture, activity, fur, or behavior.

    • Body Weight: Record body weight on Days 1, 3, 7, and at termination (e.g., Day 14). A body weight loss exceeding 20% is often a humane endpoint.

  • Termination and Analysis: At the end of the observation period, euthanize all animals and perform a gross necropsy to look for any visible organ abnormalities. The MTD is typically defined as the highest dose that does not cause mortality or clinical signs of substantial toxicity (e.g., >10% body weight loss).

Conclusion and Future Directions

The successful completion of these initial formulation and dose-ranging studies is a foundational step in the preclinical evaluation of this compound. The MTD and tolerability data gathered from the DRF protocol will enable the rational design of subsequent pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, to design robust efficacy studies with well-tolerated and pharmacologically active dose levels.

References

  • Pridiyanto, Y. (2016). Toxicity Study of 1-(2, 5-Dihidroxyphenil)-3-Pyridine-2-Il-Propenone In Adult Female Mice. ResearchGate. Available at: [Link]

  • Kalgutkar, A. S., et al. (2012). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kalgutkar, A. S., et al. (2012). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Piotrowski, D. W., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry. Available at: [Link]

  • Sławiński, J., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, S. J., et al. (2015). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. Available at: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available at: [Link]

  • Gad, S. C. (2016). Vehicles for Animal Studies. Gad Consulting Services. Available at: [Link]

  • Stegemann, S. (2006). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. Available at: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Available at: [Link]

Sources

Application Note: Analytical Methods for Quantifying 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the analytical protocols for the quantification of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one (CAS 173096-22-3). This molecule is a critical intermediate and potential process-related impurity (PRI) in the synthesis of fluoroquinolone antibiotics, specifically Moxifloxacin . Due to its fused imidazo-pyridine core, the analyte exhibits significant polarity and basicity, presenting challenges such as peak tailing and retention variability on standard C18 phases.

This guide provides two distinct validated workflows:

  • Method A (HPLC-UV): A robust Quality Control (QC) method for purity assessment and assay (>98% range).

  • Method B (LC-MS/MS): A high-sensitivity method for trace-level impurity profiling (<0.1% threshold).

Physicochemical Profile & Analytical Strategy

Understanding the molecular behavior is the prerequisite for method selection. The molecule contains a pyridine ring fused to an imidazolone ring, creating a bicyclic system with specific ionization characteristics.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₉H₉N₃OMonoisotopic Mass: 175.07 Da
pKa (Calculated) ~6.5 (Pyridine N)Mobile phase pH must be controlled. Acidic pH (<3.[1]0) ensures full protonation for reproducible retention.
Solubility Soluble in MeOH, DMSO; Sparingly soluble in water.Diluent must contain at least 50% organic solvent to prevent precipitation.
UV Maxima ~254 nm, ~290 nmAromatic system provides strong UV absorption; 254 nm is optimal for sensitivity.
Polarity Moderate to HighRequires low initial organic composition in gradient elution to ensure retention.
Analytical Workflow Diagram

The following diagram outlines the decision process for selecting the appropriate detection method based on the analytical goal.

AnalyticalWorkflow Start Sample Analysis Request: CAS 173096-22-3 CheckConc Determine Target Concentration Range Start->CheckConc HighConc High Concentration (> 0.1% w/w) Raw Material / Assay CheckConc->HighConc Assay/Purity LowConc Trace Impurity (< 0.1% w/w) GTI Screening CheckConc->LowConc Impurity PrepA Diluent: 50:50 MeOH:Water Conc: 0.5 mg/mL HighConc->PrepA PrepB Diluent: 50:50 ACN:Water (0.1% FA) Conc: 1-10 µg/mL LowConc->PrepB MethodA Method A: HPLC-UV (Agilent Zorbax Eclipse Plus C18) OutputA Purity % & Assay (Area Normalization) MethodA->OutputA MethodB Method B: LC-MS/MS (ESI+ Mode, MRM) OutputB Trace Quantification (External Standard) MethodB->OutputB PrepA->MethodA PrepB->MethodB

Caption: Decision matrix for selecting between HPLC-UV (Method A) and LC-MS/MS (Method B) based on sensitivity requirements.

Method A: HPLC-UV (Routine QC & Assay)

Objective: To determine the purity and assay of this compound in bulk batches. This method uses an acidic mobile phase to suppress silanol activity and ensure sharp peak shapes for the basic pyridine moiety.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)"Base-deactivated" silica is essential to prevent tailing of the pyridine nitrogen.
Mobile Phase A 0.1% Orthophosphoric Acid in WaterLow pH (~2.2) keeps the analyte protonated (

) and minimizes secondary interactions.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier for C18.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer and peak symmetry.
Detection UV at 254 nm (BW: 4 nm, Ref: 360 nm)Max absorption for the imidazopyridine core.
Injection Vol 10 µLStandard loop volume.
Gradient Program

Note: A gradient is required to elute potential late-eluting dimers or non-polar precursors.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
15.04060
20.04060
20.1955
25.0955
Standard Preparation Protocol
  • Stock Solution: Weigh 25 mg of Reference Standard into a 50 mL volumetric flask. Dissolve in 10 mL Methanol. Sonicate for 5 mins. Dilute to volume with Water. (Conc: 0.5 mg/mL).

  • System Suitability: Inject the Stock Solution 5 times.

    • Acceptance Criteria: %RSD of Area < 2.0%; Tailing Factor (T) < 1.5; Theoretical Plates (N) > 5000.

Method B: LC-MS/MS (Trace Impurity Analysis)

Objective: To detect CAS 173096-22-3 when present as a low-level impurity (e.g., in Moxifloxacin API). This method utilizes the high ionization efficiency of the pyridine nitrogen.

Mass Spectrometry Parameters (ESI+)
  • Ion Source: Electrospray Ionization (Positive Mode)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]⁺ = 176.1 m/z

TransitionQ1 Mass (Da)Q3 Mass (Da)CE (eV)Purpose
Quantifier 176.1134.122Loss of cyclopropyl/ketone fragment
Qualifier 176.1106.135Pyridine ring fragmentation
LC Conditions (MS Compatible)
  • Column: Waters XBridge C18 (100 x 2.1 mm, 3.5 µm)

    • Why: XBridge technology (hybrid particle) is stable at high pH, but here we use it for its ruggedness.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)

    • Why: Volatile buffer essential for MS; Formate enhances protonation in ESI+.

  • Mobile Phase B: Acetonitrile

  • Gradient: Steep gradient (5% B to 90% B in 8 mins) to maximize peak height for trace detection.

Troubleshooting & Causality Guide

Common issues encountered with imidazo-pyridine derivatives and their mechanistic solutions.

ObservationRoot CauseCorrective Action
Peak Tailing (> 1.5) Interaction between the basic pyridine Nitrogen and residual silanols on the silica column.1. Lower pH of MP A (use Phosphate buffer pH 2.5). 2. Add 5mM Triethylamine (TEA) as a silanol blocker (Method A only).
Split Peaks Sample solvent strength is higher than the initial mobile phase.Dilute sample in 90% Mobile Phase A / 10% ACN. Avoid pure Methanol as diluent.
Low Sensitivity (MS) Ion suppression from matrix or improper pH.Ensure Mobile Phase is acidic (Formic acid) to drive [M+H]⁺ formation.

Synthesis & Impurity Context (Graphviz)[2]

Understanding where this molecule fits in the Moxifloxacin pathway helps in identifying co-eluting impurities.

SynthesisPath Precursor Diaminopyridine Derivative Cyclization Cyclization Step (CDI or Urea) Precursor->Cyclization Target 1-Cyclopropyl-1,3-dihydro imidazo[4,5-c]pyridine-2-one (CAS 173096-22-3) Cyclization->Target Coupling Coupling with Fluorophenyl Boronic Acid Target->Coupling Impurity N-Oxide Impurity Target->Impurity Degradation (Oxidation) MoxiCore Moxifloxacin Core Scaffold Coupling->MoxiCore

Caption: Simplified synthetic pathway showing CAS 173096-22-3 as the key intermediate for the Moxifloxacin core.

References

  • Moxifloxacin Impurity Profiling: Hubicka, U., et al. "Determination of moxifloxacin and its related substances by HPLC with UV detection." Acta Poloniae Pharmaceutica (2012).

  • Imidazo[4,5-c]pyridine Synthesis: Yutilov, Y. M.[2] "Chemistry of imidazo[4,5-c]pyridines."[2][3] Russian Chemical Reviews (1988).

  • General HPLC Method for Basic Heterocycles: McCalley, D. V. "Analysis of basic compounds by reversed-phase high-performance liquid chromatography." Journal of Chromatography A (2010).

  • Moxifloxacin Pharmacopoeial Standards: European Pharmacopoeia (Ph. Eur.) 10.0, Monograph on Moxifloxacin Hydrochloride. (Defines related impurities with similar imidazo-pyridine structures).

Sources

How to prepare 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for preparing, storing, and utilizing stock solutions of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one (CAS: 380605-29-8 / HCl Salt: 797032-01-0). This compound is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of Respiratory Syncytial Virus (RSV) fusion inhibitors (e.g., BMS-433771 analogs) and Bruton's Tyrosine Kinase (BTK) inhibitors [1, 2].

Due to the fused imidazo[4,5-c]pyridine core and the lipophilic cyclopropyl substituent, this molecule exhibits poor aqueous solubility and a high propensity for precipitation upon rapid dilution into biological media. This guide provides a self-validating workflow to ensure compound integrity and experimental reproducibility.

Physicochemical Profile & Solubility Logic

Understanding the molecular properties is a prerequisite for solvent selection. The "2-one" moiety allows for lactam-lactim tautomerism, which can complicate solubility in non-polar solvents, while the cyclopropyl group limits solubility in pure water.

PropertyDataImplications for Handling
Molecular Weight ~175.19 g/mol (Free Base)~211.65 g/mol (HCl Salt)Use precise MW for Molarity calculations.
CAS Number 380605-29-8 (Free Base)797032-01-0 (HCl Salt)Verify the salt form on your vial label before weighing.
Solubility (Water) Insoluble / Sparingly SolubleDo not attempt to dissolve directly in media or buffers.
Solubility (DMSO) Soluble (>20 mg/mL)Preferred Solvent. DMSO disrupts intermolecular H-bonding.
Hygroscopicity ModerateStore solid desicated; DMSO stocks absorb atmospheric water.

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) for long-term storage.

Reagents & Equipment
  • Compound: this compound (>95% purity).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), sterile filtered (Grade: Cell Culture/HPLC).

  • Vials: Amber glass vials (borosilicate) with Teflon-lined caps (prevents leaching and photodegradation).

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath.

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Weigh approximately 5–10 mg of the compound into a sterile microcentrifuge tube or amber glass vial. Record the exact mass (

    
    ).
    
  • Calculation: Calculate the volume of DMSO (

    
    ) required to achieve the target concentration (
    
    
    
    ).
    
    
  • Dissolution: Add the calculated volume of anhydrous DMSO.

    • Critical Step: Vortex vigorously for 30 seconds.

    • Troubleshooting: If visible particles remain, sonicate in a water bath at room temperature for 5 minutes. The solution must be optically clear.

  • Aliquoting: Immediately dispense the Master Stock into small aliquots (e.g., 20–50 µL) in cryovials. Avoid creating large stock volumes that require repeated freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Working Solutions & Serial Dilution (The "Intermediate Step" Method)

Context: Direct dilution of hydrophobic stocks into aqueous media often causes "crashing out" (micro-precipitation), leading to false negatives in bioassays. This protocol uses an intermediate dilution step to mitigate solvent shock [4].

Workflow Logic (Graphviz Diagram)

StockPrep Solid Solid Compound (Store Desiccated) Weigh Weigh Mass (m) Equilibrate to RT Solid->Weigh DMSO Dissolve in 100% DMSO (Master Stock: 10-50 mM) Weigh->DMSO QC Visual QC Check (Clear Solution?) DMSO->QC Sonicate Sonicate (5 mins) QC->Sonicate No Aliquot Aliquot & Freeze (-20°C) Single-Use Vials QC->Aliquot Yes Sonicate->QC Dilution Prepare Working Solution Aliquot->Dilution Thaw Intermed Intermediate Dilution (100x in Media or Buffer) Dilution->Intermed Step 1: Reduce DMSO to 1% Final Final Assay Concentration (1x in Assay Volume) Intermed->Final Step 2: Final Dilution

Figure 1: Workflow for the preparation of stable stock solutions and subsequent dilution. The intermediate step is critical for hydrophobic heterocycles.

Dilution Procedure
  • Thaw: Thaw a single aliquot of Master Stock at room temperature. Do not heat. Vortex to ensure homogeneity, as DMSO gradients can form upon freezing [3].

  • Intermediate Dilution (100x):

    • Prepare an intermediate solution by diluting the Master Stock 1:10 or 1:100 into the assay medium (or PBS).

    • Example: Add 10 µL of 10 mM Master Stock to 990 µL of Media.

    • Result: 100 µM solution (1% DMSO).

    • Observation: Check for turbidity. If precipitation occurs here, the concentration is too high for the intermediate step.

  • Final Dilution (1x):

    • Dilute the Intermediate Solution into the final assay wells.

    • Target: Final DMSO concentration should be <0.5% (v/v) to avoid cytotoxicity in cell-based assays [4].

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Precipitate upon thawing DMSO absorbed moisture (hygroscopic).[1][2]Sonicate for 5 mins. If solid persists, discard. Use fresh anhydrous DMSO next time.
Cloudiness in Media "Solvent Shock" (rapid polarity change).Use the Intermediate Dilution method described above. Do not add 100% DMSO stock directly to cold media.
Inconsistent IC50 data Compound degradation or adsorption.Use glass or low-binding plasticware. Avoid polystyrene for intermediate steps if possible.

Storage & Stability Logic

The imidazo[4,5-c]pyridine core is generally stable, but the "2-one" functionality is susceptible to oxidation or hydrolysis under extreme pH.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO solutions promotes water absorption from the atmosphere. Water in DMSO lowers the solubility of hydrophobic compounds, causing "silent precipitation" where the concentration in solution drops without visible crystals [3].

  • Recommendation: Use single-use aliquots. If a vial must be re-used, purge the headspace with Argon or Nitrogen gas before re-capping.

References

  • BenchChem. (2024). 1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride: Structure and Biological Activity. Retrieved from

  • Gobis, K., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[3] Molecules, 22(3), 399. Retrieved from

  • Kozikowski, B.A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.[1][2][4][5] Journal of Biomolecular Screening, 8(2), 210-215. Retrieved from

  • BPS Bioscience. (2024). Serial Dilution Protocol for Hydrophobic Compounds. Retrieved from

  • PubChem. (2024). Compound Summary: 1-Cyclopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one.[6] Retrieved from

Sources

Experimental design for 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Profile

The molecule 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one represents a privileged scaffold in medicinal chemistry, most notably recognized as the core structural motif of BMS-433771 , a potent, orally active inhibitor of Respiratory Syncytial Virus (RSV) fusion.

Unlike nucleoside analogs (e.g., Ribavirin) that target viral replication, derivatives of this imidazo[4,5-c]pyridine-2-one scaffold act as Class I Viral Fusion Inhibitors . They bind to the hydrophobic pocket of the RSV Fusion (F) protein, stabilizing it in its metastable "pre-fusion" conformation.[1] This prevents the critical conformational change required for the virus to merge with the host cell membrane.

This guide outlines the experimental framework for screening and validating derivatives of this scaffold, moving beyond simple cytotoxicity to mechanistic precision.

Parameter Technical Specification
Core Scaffold This compound
Primary Target RSV F-Protein (trimeric fusion glycoprotein)
Binding Domain N-terminal Heptad Repeat (HR-N), specifically interacting with Tyr198
Mechanism Allosteric stabilization of pre-fusion F-protein
Key Reference Compound BMS-433771 (EC₅₀ ~20 nM against RSV Long)

Chemical Handling & Solubilization

The imidazo[4,5-c]pyridine-2-one core is heterocyclic and generally hydrophobic. Improper solubilization is the primary cause of high variability in EC₅₀ data.

  • Solvent: Reconstitute stock solutions to 10 mM in anhydrous DMSO (Dimethyl Sulfoxide).

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles, which can induce precipitation of hydrophobic derivatives. Store at -20°C.

  • Assay Dilution: Ensure the final DMSO concentration in cell culture is

    
     (v/v). This scaffold class is sensitive to aggregation in aqueous media; intermediate dilutions should be performed in culture media immediately prior to addition to cells.
    

Protocol A: The Syncytium Inhibition Assay

The Gold Standard for Fusion Inhibitors

This assay visually discriminates between fusion inhibition and general viral replication inhibition. RSV induces cell-to-cell fusion (syncytia) which is driven entirely by the F-protein.

Materials
  • Cell Line: HEp-2 (HeLa derivative) or A549 cells.

  • Virus: RSV Long strain or RSV-A2 (MOI 0.01 - 0.1).

  • Reagents: 10% Neutral Buffered Formalin, Giemsa Stain.

Step-by-Step Methodology
  • Seeding: Plate HEp-2 cells in 24-well plates (5 x 10⁵ cells/well) and incubate for 24h to achieve 80-90% confluence.

  • Infection: Aspirate media. Wash with PBS.[2] Inoculate with RSV (MOI 0.[2]1) in serum-free media for 2 hours at 37°C to allow adsorption.

  • Treatment: Remove inoculum. Add maintenance media (2% FBS) containing serial dilutions of the test compound (e.g., 0.1 nM to 10 µM).

    • Control A: Vehicle (0.5% DMSO).

    • Control B: Reference Inhibitor (BMS-433771 or Palivizumab).

  • Incubation: Incubate for 72 hours at 37°C / 5% CO₂.

  • Fixation & Staining:

    • Wash carefully with PBS (syncytia are fragile).

    • Fix with 10% formalin for 15 mins.

    • Stain with Giemsa solution for 30 mins.

  • Quantification: Count the number of multinucleated syncytia (defined as

    
     nuclei within a shared cytoplasm) using an inverted microscope.
    

Validation Criteria: A valid fusion inhibitor must reduce syncytium formation in a dose-dependent manner without causing cytotoxicity (confirmed via parallel MTT/CCK-8 assay).

Protocol B: Time-of-Addition (TOA) Studies

Mechanistic Causality Validation

To confirm the molecule targets the entry/fusion step rather than replication, you must define its window of efficacy.

Experimental Logic
  • T = -1h: Prophylactic (blocks attachment).

  • T = 0h: Co-treatment (blocks attachment/fusion).

  • T = +2h: Post-adsorption (blocks fusion/early replication).

  • T = +6h: Late stage (blocks replication).

Methodology
  • Infect HEp-2 monolayers with RSV (MOI 1.[2]0) at 4°C for 1 hour (allows binding, prevents fusion).

  • Wash cells with cold PBS to remove unbound virus.

  • Shift temperature to 37°C (t=0) to initiate fusion.

  • Add the test compound (at 5x EC₅₀ concentration) at specific time intervals: 0, 1, 2, 4, and 6 hours post-temperature shift.

  • Harvest supernatant at 24 hours and quantify viral titer via Plaque Assay or qPCR.

Expected Result: For this compound derivatives, efficacy should be maximal when added at T=0 to T=2h . Efficacy is lost if added


 post-infection, as the fusion event has already occurred.

Mechanistic Visualization

Diagram 1: RSV Fusion Pathway & Inhibitor Blockade

This diagram illustrates the specific interference point of the imidazo[4,5-c]pyridine-2-one scaffold within the viral entry lifecycle.

RSV_Fusion_Mechanism Virus RSV Virion Attach Host Attachment (G-Protein) Virus->Attach PreFusion F-Protein (Pre-Fusion State) Attach->PreFusion Trigger Trigger Event (Host Protease/pH) PreFusion->Trigger Intermediate Conformational Change PreFusion->Intermediate BLOCKED Trigger->Intermediate Normal Pathway Inhibitor Imidazo[4,5-c]pyridine Scaffold Binding Inhibitor->PreFusion Stabilizes Metastable State Fusion Membrane Fusion (6-Helix Bundle) Intermediate->Fusion Entry Viral Entry (Nucleocapsid Release) Fusion->Entry

Caption: The scaffold binds the pre-fusion F-protein, acting as a molecular wedge that prevents the transition to the post-fusion state.

Diagram 2: Time-of-Addition Experimental Workflow

Logical flow for determining the window of inhibition.

TOA_Workflow cluster_0 Phase 1: Synchronization cluster_1 Phase 2: Temperature Shift (t=0) cluster_2 Phase 3: Compound Addition Points Step1 Infect Cells at 4°C (1 Hour) Step2 Wash Unbound Virus Step1->Step2 Step3 Shift to 37°C (Fusion Initiates) Step2->Step3 Add0 Add Compound t=0h Step3->Add0 Add2 Add Compound t=2h Step3->Add2 Add6 Add Compound t=6h Step3->Add6 Result Readout: Viral Titer (Plaque Assay) Add0->Result High Inhibition (Expected) Add2->Result Moderate Inhibition Add6->Result No Inhibition (Fusion Complete)

Caption: Workflow to distinguish entry inhibitors (effective at t=0-2h) from replication inhibitors (effective at t>4h).

Resistance Profiling (The "Acid Test")

Because RSV RNA polymerase lacks proofreading, resistance emerges quickly. Generating resistant mutants is mandatory to confirm the binding site.

  • Passage: Culture RSV in sub-optimal concentrations of the compound (starting at EC₁₀, doubling every 3 passages).

  • Selection: Isolate virus capable of growing at 10x EC₅₀.

  • Sequencing: Sequence the F-protein gene.[3]

  • Target Confirmation: For this scaffold, expect mutations at D489 or Y198 . If mutations appear in the L-protein (polymerase), the compound is not acting as a fusion inhibitor.

References

  • Cianci, C., et al. (2004). "Oral inhibitors of respiratory syncytial virus replication." Journal of Virology, 78(22), 12697-12697.

  • Meanwell, N. A., & Krystal, M. (2000). "Respiratory syncytial virus: the search for effective prophylaxis and therapy." Drug Discovery Today, 5(6), 241-252.

  • Battles, M. B., & McLellan, J. S. (2019). "Respiratory syncytial virus entry and how to block it." Nature Reviews Microbiology, 17, 233–245.

  • Roymans, D., et al. (2017). "Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor." Nature Communications, 8, 167.

  • Langley, D. R., et al. (2008). "Molecular basis for the inhibition of respiratory syncytial virus fusion by the benzimidazole derivative BMS-433771." Journal of Virology, 82(14), 6972-6983.

Sources

1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one handling and storage guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Protocol Guidelines for 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one

Introduction & Compound Profile

This compound (CAS 173096-22-3 / 380605-29-8) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and GPCR ligands.[1] Structurally, it consists of a pyridine ring fused to a cyclic urea (imidazolone) moiety with a cyclopropyl substituent.[1][2]

Unlike standard reagents, this compound possesses a rigid, planar bicyclic structure that imparts specific solubility challenges and stability considerations.[1][2] This guide provides a self-validating workflow for researchers to ensure the integrity of this material from receipt to experimental application.

Physicochemical Specifications
PropertySpecificationNotes
Chemical Name This compoundAlso referred to as an azabenzimidazole derivative.[1][3]
Molecular Weight ~175.19 g/mol Based on free base formula C₉H₉N₃O.[1][2][]
Appearance White to off-white powderColor change (yellowing) indicates oxidation.[1][2]
Solubility DMSO (>20 mg/mL), DMFPoor solubility in water and non-polar solvents (Hexane).[1][2]
pKa ~10.5 (Imidazolone NH)Weakly acidic; deprotonation requires strong bases.[1][2]
Hygroscopicity ModerateCapable of absorbing atmospheric moisture; store desiccated.[1][2]

Material Lifecycle Management

To maintain the "Chain of Custody" for chemical purity, follow this decision matrix upon receipt of the material.

MaterialLifecycle Receipt Receipt of Material (Check Seal Integrity) Visual Visual Inspection (White Powder?) Receipt->Visual QC QC Verification (HPLC/NMR) Visual->QC Pass Reject Quarantine/Reject Visual->Reject Fail (Yellow/Clumped) Storage Long-Term Storage (-20°C, Desiccated) QC->Storage Purity >98% QC->Reject Purity <95% Solubilization Solubilization (DMSO Stock) Storage->Solubilization Usage Experimental Use Solubilization->Usage

Figure 1: Material Lifecycle Workflow. This logic gate ensures compromised material is never introduced into sensitive assays.[1][2]

Storage & Stability Protocols

The imidazo[4,5-c]pyridine core is generally stable, but the cyclic urea moiety can be susceptible to hydrolysis under extreme pH, and the pyridine nitrogen can oxidize.[1][2]

Protocol 1: Long-Term Preservation

  • Temperature: Store at -20°C . While stable at 4°C for weeks, -20°C prevents slow degradation over months.[1][2]

  • Atmosphere: The compound is moderately hygroscopic.[1][2] Store under an inert atmosphere (Argon or Nitrogen) if possible.[1][2]

    • Why? Moisture uptake can catalyze hydrolysis of the lactam-like bond in the imidazolone ring.[1][2]

  • Container: Amber glass vials with Teflon-lined caps.

    • Why? Protects from UV-induced photo-oxidation.[1][2]

Protocol 2: Freeze-Thaw Management

  • Rule: Do not subject the bulk solid to repeated freeze-thaw cycles.

  • Action: Upon first thaw, aliquot the solid into single-use quantities or prepare a high-concentration stock solution (see Section 4).

Solubilization & Handling Guidelines

This compound exhibits "solubility cliffs" where it may precipitate rapidly upon introduction to aqueous media.[1][2] The following protocol utilizes the "DMSO Step-Down" method to prevent precipitation.

Solubility Decision Tree

SolubilityLogic Start Start: Solid Powder Solvent Choose Solvent Start->Solvent Water Water/PBS Solvent->Water Direct Addition Organic DMSO or DMF Solvent->Organic Preferred Precip Risk of Precipitation! Water->Precip Insoluble Stock Prepare Stock (10-50 mM) Organic->Stock Dilution Dilute to Working Conc. Stock->Dilution Slow addition to media Success Stable Assay Solution Dilution->Success < 1% DMSO Final

Figure 2: Solubility Logic.[1] Direct addition to aqueous buffers is contraindicated due to the rigid lipophilic core.[1][2]

Protocol 3: Preparation of 10 mM Stock Solution

  • Weighing: Weigh 1.75 mg of compound.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Ensure DMSO is "molecular biology grade" and dry.[1][2] Water in DMSO decreases solubility.[1][2]

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

  • Storage of Stock: Aliquot into 50 µL volumes and store at -20°C. Stable for 3 months.

Protocol 4: Preparation of Working Solution (Assay Media)

  • Pre-warm: Warm the assay buffer (PBS or Media) to 37°C.

  • Dilution: Add the DMSO stock dropwise to the vortexing buffer.

    • Critical Step: Do not add buffer to the DMSO stock; this causes local high concentrations and immediate precipitation.[1][2]

  • Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity in biological assays.

Analytical Verification (QC)

Trust but verify. Before using a stored batch, verify purity using High-Performance Liquid Chromatography (HPLC).[1][2]

Protocol 5: HPLC Method for Purity Check

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring absorption)
Gradient 5% B to 95% B over 15 minutes
  • Acceptance Criteria: Single peak >98% area integration.

  • Impurity Flag: Appearance of a peak at shorter retention time often indicates hydrolysis of the urea ring.[1][2]

Safety & Emergency Protocols

Hazards (GHS Classification):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Handling Requirements:

  • Engineering Controls: Always handle the dry powder inside a certified chemical fume hood to prevent inhalation.

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat.[1][2]

Emergency Response:

  • Skin Contact: Wash with soap and copious water.[1][2] If dissolved in DMSO, seek medical attention immediately (DMSO enhances skin absorption of the compound).[1][2]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[1][2]

  • Spill: Absorb solutions with inert material (vermiculite).[1][2] Sweep up powder carefully to avoid dust generation.[1][2]

References

  • PubChem. (2023).[1][2] Compound Summary: this compound.[1][3][][5][6][7] National Library of Medicine.[1][2] Link[1][2]

  • BOC Sciences. (2023).[1][2] Imidazopyridines - Building Block / Material Safety Data Sheet.

  • Accela ChemBio. (2023).[1][2][3][8] Product Information: this compound.[1][3][][5][6][7] Link[1][2][3][9]

  • ChemicalBook. (2023).[1][2] CAS 380605-29-8 Search Results and Physical Properties. Link[1][2][3]

(Note: While CAS 173096-22-3 was requested, commercial databases frequently index this specific chemical structure under CAS 380605-29-8.[1][2] Researchers should cross-reference the chemical structure image with their supplier's Certificate of Analysis.)

Sources

Safe Handling & Application Protocol: 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridin-2-one

[1][2][3]

Compound Intelligence & Physicochemical Profile[1]

1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridin-2-one is a specialized heterocyclic building block.[1][2] It serves as a critical pharmacophore in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Tolebrutinib) and RSV fusion inhibitors (e.g., Sisunatovir analogs).[2] Its structural rigidity and hydrogen-bond donor/acceptor motifs make it a potent scaffold for drug discovery but also necessitate rigorous handling protocols due to its inherent biological activity.[2]

Identity Matrix
ParameterDetail
IUPAC Name 1-Cyclopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
Common Synonyms 1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one; Imidazo[4,5-c]pyridin-2-one derivative
CAS Number 380605-29-8 (Free Base) / 797032-01-0 (HCl Salt)
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol (Free Base)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>20 mg/mL), DMF; Sparingly soluble in Methanol; Insoluble in Water
Melting Point 177–180 °C (lit.)[1][2][3][4][5][6][7]

Hazard Profiling & Safety Assessment (E-E-A-T)

The "Bioactive Intermediate" Principle

Unlike common reagents, this compound is a privileged scaffold designed to bind to kinases and viral proteins.[2] While standard MSDS classifications often list it merely as an "Irritant," researchers must apply the Precautionary Principle .[2]

  • Mechanism of Hazard: As a fused pyridine-imidazole, it mimics purine bases.[2][4] It may interact with ATP-binding pockets in kinases.[2]

  • Toxicological Class: GHS Category 2 (Warning) .[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2][5]

    • H335: May cause respiratory irritation (STOT-SE).[1][2]

  • Hidden Hazard: Potential for skin sensitization or bio-accumulation if handled frequently without barrier protection.[2]

Engineering Controls & PPE Decision Tree

The following Graphviz diagram outlines the decision logic for Personal Protective Equipment (PPE) based on the state of the matter.

PPE_Decision_TreeStartHandling 1-Cyclopropyl-imidazo[4,5-c]pyridine-2-oneStateDetermine Physical StateStart->StateSolidSolid / PowderState->SolidSolutionSolution (DMSO/DMF)State->SolutionSolid_PPEStandard PPE:- Nitrile Gloves (Double)- Lab Coat- Safety Glasses- Fume Hood (Dust Control)Solid->Solid_PPESolvent_CheckCheck Solvent PermeationSolution->Solvent_CheckHigh_RiskHigh Permeation Risk(DMSO/DMF)Solvent_Check->High_RiskSol_PPEEnhanced PPE:- Butyl Rubber or Silvershield Gloves- Chemical Splash Goggles- Fume Hood (Vapor Control)High_Risk->Sol_PPE

Figure 1: PPE Selection Logic.[1][2] Note that while nitrile is sufficient for the solid, solutions in DMSO/DMF require gloves resistant to the solvent carrier to prevent transdermal delivery of the bioactive compound.[1]

Application Protocols

Protocol A: Safe Solubilization & Stock Preparation

Objective: Prepare a stable 100 mM stock solution for biological assays or synthetic coupling.

Materials:

  • Compound (CAS 380605-29-8)[1][2][8]

  • Anhydrous DMSO (Dimethyl sulfoxide)[1][2]

  • Vortex mixer

  • Amber glass vials (Light sensitive)[1][2]

Step-by-Step:

  • Calculation: To prepare 1 mL of 100 mM stock:

    
    
    
    
    [1][2]
  • Weighing: Weigh ~17.5 mg of the solid inside a chemical fume hood using an anti-static microbalance. Do not weigh on an open bench.

  • Dissolution: Add 1 mL of anhydrous DMSO.

    • Note: The imidazopyridine core is rigid; initial dissolution may require vortexing for 30-60 seconds.[2]

    • Observation: If the solution remains cloudy, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Synthetic Coupling (N-Alkylation)

Context: This compound is typically alkylated at the N3 or N1 position (depending on tautomer protection) to build larger antiviral scaffolds.[1][2]

Workflow Diagram:

Synthesis_WorkflowPrep1. PreparationDry Solvent (DMF)Base (Cs2CO3 or NaH)Reaction2. Coupling ReactionTemp: 60-80°CTime: 4-12hAtmosphere: ArgonPrep->ReactionAdd ElectrophileMonitor3. MonitoringLC-MS (ESI+)Look for M+R MassReaction->MonitorCheck ConversionMonitor->ReactionIncompleteQuench4. QuenchingDilute w/ EtOAcWash w/ BrineMonitor->QuenchComplete

Figure 2: General synthetic workflow for utilizing the imidazopyridine core in nucleophilic substitution reactions.

Critical Technical Insight: The amide-like proton at the 3-position (or 1-position depending on tautomer) has a pKa ~11-12.[1][2]

  • Base Selection: Use Cesium Carbonate (

    
    ) for mild alkylation or Sodium Hydride (
    
    
    ) for difficult electrophiles.[2]
  • Regioselectivity: Be aware that alkylation can occur at N3 or the oxygen (O-alkylation), though N-alkylation is thermodynamically favored in polar aprotic solvents like DMF.[1][2]

Emergency Response & Waste Management

ScenarioImmediate Action
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen.[2] This compound may irritate bronchial mucous membranes.[2]
Skin Contact Do not scrub. Wash gently with soap and copious water for 15 minutes.[2] If dissolved in DMSO, assume systemic absorption—seek medical evaluation.[2]
Eye Contact Rinse cautiously with water for 15 minutes.[2][9][10] Remove contact lenses if present.[2][9][11]
Spill Cleanup Solid: Dampen with water to prevent dust, sweep up.[2][7] Solution: Absorb with vermiculite.[2] Do not use combustible materials (sawdust).[2]
Disposal Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of down the drain.

References

  • PubChem. (n.d.).[2] 1-Cyclopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (Compound Summary). National Library of Medicine.[2] Retrieved February 7, 2026, from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[2] C&L Inventory: Imidazo[4,5-c]pyridine derivatives. Retrieved February 7, 2026, from [Link][1][2]

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-IMP-45C Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Topic: Aqueous Solubility Optimization & Troubleshooting

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one (hereafter referred to as Compound A ).

Researchers frequently report that Compound A exhibits "brick dust" properties: high crystallinity and high melting point (>200°C), leading to poor aqueous solubility despite moderate lipophilicity (LogP ~1.5–2.0). The solubility limitation is driven primarily by crystal lattice energy , not just hydrophobicity.

This guide provides a self-validating troubleshooting workflow to overcome these barriers using pH manipulation, salt formation, and complexation.

Module 1: Physicochemical Profiling & Diagnosis

User Query: "I tried dissolving Compound A in PBS (pH 7.4) and DMSO. It crashed out immediately upon dilution into the buffer. Why?"

The Technical Diagnosis

Compound A is a heterocyclic weak base with a secondary hydrogen bond donor (the lactam NH).

  • Basic Center: The pyridine nitrogen (

    
    ) has a pKa of approximately 5.5 – 6.0 .
    
  • Acidic Center: The lactam NH (

    
    ) is weakly acidic (pKa > 10).
    
  • At pH 7.4 (PBS): The compound is predominantly neutral (uncharged). Without a charge to solvate the molecule, the strong intermolecular

    
    -
    
    
    
    stacking and hydrogen bonding drive it back into the solid state (precipitation).
Troubleshooting Workflow: The Solubility Decision Tree

SolubilityTree Start Start: Compound A (Solid Powder) CheckpH Target pH Environment? Start->CheckpH Acidic pH < 4.0 (e.g., 0.1N HCl) CheckpH->Acidic Stomach/Acidic Neutral pH 6.0 - 8.0 (e.g., PBS, Media) CheckpH->Neutral Blood/Cell Assay Soluble Likely Soluble (Cationic Form) Acidic->Soluble Insoluble High Risk: Precipitation (Neutral Form) Neutral->Insoluble Strategy1 Strategy 1: Cosolvent Spike (DMSO/PEG400) Insoluble->Strategy1 Rapid/Acute Strategy2 Strategy 2: Cyclodextrin Complex (HP-β-CD) Insoluble->Strategy2 High Stability Strategy3 Strategy 3: Salt Formation (Mesylate/HCl) Insoluble->Strategy3 Solid State Dev

Module 2: pH Manipulation & Salt Selection

User Query: "Which acid should I use to dissolve this? I tried acetic acid but it wasn't stable."

Protocol: The "Golden pH" Rule

To ensure solubility, you must drop the pH at least 2 units below the pKa of the pyridine nitrogen.

  • Target pH: < 3.5

  • Mechanism: Protonation of the pyridine nitrogen breaks the crystal lattice by introducing charge repulsion.

Recommended Salts

For this specific scaffold (imidazo[4,5-c]pyridine), the following counter-ions are recommended based on lattice energy disruption:

Salt FormReagentAdvantagesDisadvantages
Hydrochloride 1.05 eq HCl (aq)High solubility in water; standard for early PK.Common Ion Effect: May precipitate in saline (NaCl) due to excess Cl⁻ ions.
Mesylate Methanesulfonic acidBreaks lattice energy effectively; less prone to common ion effect in saline.Hygroscopic; requires careful handling.
Acetate Acetic AcidGentle; good for DMSO stocks.Weak Acid: May not fully protonate the pyridine N if concentration is high; "vinegar" smell in assays.
Experimental Tip: The "Acidic Spike" Method

If you must dose in a neutral animal model or cell assay:

  • Dissolve Compound A in 0.1N HCl (or 5% Methanesulfonic acid) to create a clear concentrate.

  • Dilute this concentrate into a vehicle containing 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin).

  • Why? The CD "catches" the molecule as the pH rises, preventing precipitation.

Module 3: Formulation & Excipients

User Query: "I need a vehicle for IV administration in mice. DMSO is toxic at high volumes. What is the alternative?"

The "Trap and Hold" Strategy (Cyclodextrins)

Imidazopyridines have a planar geometry that fits exceptionally well into the hydrophobic cavity of Beta-Cyclodextrins .

Standard Operating Procedure (SOP): 20% HP-β-CD Formulation
  • Objective: Create a stable 5 mg/mL solution at pH 4-5.

  • Materials: HP-β-CD (Kleptose® or Captisol®), Citric Acid buffer, Sterile Water.

Step-by-Step Protocol:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 80mL of 50mM Citrate Buffer (pH 4.0). Stir until clear.

  • Compound Weighing: Weigh the required amount of Compound A.

  • Wetting: Add a minimal volume (e.g., 2% of final volume) of DMSO or PEG400 to the powder to wet the hydrophobic surface.

  • Complexation: Slowly add the CD vehicle while vortexing.

  • Equilibration: Sonicate for 20 minutes. If "haze" persists, adjust pH to 3.5 using 1N HCl.

  • Filtration: Filter through a 0.22 µm PVDF filter. Do not use Nylon (drug may bind).

Visualizing the Complexation Workflow

FormulationFlow Powder Compound A (Micronized) Wetting Wetting Step (2% DMSO/PEG) Powder->Wetting Break Surface Tension Vehicle Vehicle Addition (20% HP-β-CD in pH 4 Buffer) Wetting->Vehicle Sonicate High Energy Mixing (Sonication/Vortex) Vehicle->Sonicate Equilibrium Clear Clear Solution (Inclusion Complex) Sonicate->Clear Filtration

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I freeze-thaw the DMSO stock? A: DMSO is hygroscopic. It absorbs water from the air over time. Since Compound A is insoluble in water, even a small % of water uptake in your DMSO stock can induce nucleation.

  • Fix: Store DMSO stocks in single-use aliquots under nitrogen/argon. Use anhydrous DMSO.

Q2: Can I use Tween 80 instead of Cyclodextrins? A: Yes, but with caution. Surfactants like Tween 80 (Polysorbate 80) work by micellization.

  • Risk: High concentrations (>5%) are often required to solubilize "brick dust" molecules, which can be hemolytic in vivo or cytotoxic in vitro. Cyclodextrins are generally safer for the cellular membrane.

Q3: Is the "2-one" moiety reactive? A: Generally, no. The 2-one exists in a lactam-like stability. However, avoid strong bases (pH > 12) which could theoretically deprotonate the


 position, potentially leading to ring-opening or oxidative instability under stress.

References

  • Structural Properties of Imidazo[4,5-c]pyridines

    • Title: Synthesis and biological evaluation of imidazo[4,5-c]pyridine deriv
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Relevance: Establishes the pKa trends and solubility profiles of the core scaffold.
  • Solubilization of RSV Fusion Inhibitors (Analogous Scaffolds)

    • Title: Discovery of an Oral Respiratory Syncytial Virus (RSV) Fusion Inhibitor (GS-5806).
    • Source:Journal of Medicinal Chemistry (2015).
    • Relevance: Details the "brick dust" issues of similar fused nitrogen heterocycles and the use of amorphous dispersions.
  • Cyclodextrin Complexation Mechanics

    • Title: Cyclodextrins in Drug Delivery: An Upd
    • Source:Pharmaceutics (MDPI).
    • Relevance: Validates the mechanism of solubilizing planar hydrophobic drugs using HP-β-CD.
  • Salt Selection for Weak Bases

    • Title: Salt selection and optimization procedures for pharmaceutical new chemical entities.
    • Source:Organic Process Research & Development.
    • Relevance: Provides the rationale for choosing Mesyl

Disclaimer: This guide is for research purposes only. All formulations should be tested for stability and compatibility with your specific assay or model system.

Common challenges in 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one experiments

[1]

Executive Summary

The this compound scaffold represents a privileged class of viral fusion inhibitors.[1] While highly potent against RSV, this chemotype presents distinct challenges in regioselective synthesis , aqueous solubility , and assay timing . This guide provides actionable solutions to these recurring experimental bottlenecks.

Part 1: Synthetic Chemistry & Purification

Context: The construction of the imidazo[4,5-c]pyridine core requires precise control over nitrogen functionalization.[1] The most common failure mode is incorrect regiochemistry during the initial nucleophilic substitution.

Workflow Diagram: Core Synthesis

Synthesis_WorkflowStart4-Chloro-3-nitropyridineStep1S_NAr Displacement(Cyclopropylamine)Start->Step1 Controlled TempInter14-(Cyclopropylamino)-3-nitropyridineStep1->Inter1Step2Nitro Reduction(H2/Pd-C or Fe/NH4Cl)Inter1->Step2Inter23,4-DiaminopyridineIntermediateStep2->Inter2Step3Cyclization(CDI or Phosgene)Inter2->Step3 Ring ClosureFinal1-Cyclopropyl-imidazo[4,5-c]pyridine-2-oneStep3->Final

Figure 1: Standard synthetic route for the BMS-433771 core scaffold. Note that regioselectivity is determined in Step 1.

Troubleshooting Guide: Synthesis

Q1: Why am I observing low yields during the cyclopropylamine displacement step?

  • Root Cause: The 4-chloro-3-nitropyridine precursor is prone to hydrolysis or polymerization if the reaction temperature is too high.[1] Additionally, cyclopropylamine is volatile (bp ~50°C).

  • Solution:

    • Stoichiometry: Use a slight excess (1.2–1.5 eq) of cyclopropylamine.

    • Base: Use a non-nucleophilic base (e.g., DIPEA or Et3N) in a polar aprotic solvent like THF or DMF.

    • Temperature: Start the reaction at 0°C and warm slowly to room temperature. Do not reflux initially.

Q2: My ring closure with CDI (Carbonyldiimidazole) is incomplete or producing byproducts.

  • Root Cause: Incomplete reduction of the nitro group prior to cyclization, or wet CDI (CDI hydrolyzes rapidly).

  • Solution:

    • Verify Reduction: Ensure the intermediate is the fully reduced triamine (3-amino-4-cyclopropylaminopyridine). The nitro group must be completely converted to an amine before adding CDI.

    • Reagent Quality: Use fresh CDI. If CDI fails, triphosgene is a more aggressive alternative, but requires strict safety protocols.

    • Solvent: Anhydrous THF or Dioxane is required.

Part 2: Physicochemical Properties & Formulation

Context: This scaffold is notorious for "brick dust" properties—high melting points and poor aqueous solubility—which complicates both biological assays and in vivo formulation.

Data Summary: Solubility Profile
Solvent / MediumSolubility RatingNotes
Water (pH 7.4) Very Poor (< 1 µg/mL)Requires cosolvents or complexation.[1]
DMSO Excellent (> 50 mg/mL)Standard for stock solutions.
0.1N HCl ModerateBasic pyridine nitrogen protonates, aiding solubility.
PEG-400 GoodUseful for animal dosing vehicles.[1]
Troubleshooting Guide: Solubility

Q3: The compound precipitates when I dilute my DMSO stock into the cell culture media.

  • Root Cause: The "Crash-out" effect.[1] The hydrophobic imidazo-pyridine core aggregates immediately upon contact with aqueous media.[1]

  • Solution:

    • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform intermediate dilutions.

    • Carrier: Use 0.5% Methylcellulose or Cyclodextrins (HP-β-CD) in the assay media to maintain suspension.[1]

    • Limit: Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity masking the viral inhibition.

Part 3: Biological Evaluation (Antiviral Assays)

Context: These compounds are Fusion Inhibitors .[2][3] They bind to the RSV F-protein (specifically the HR-N region) and prevent the structural rearrangement required for the virus to fuse with the host cell.[4]

Mechanism of Action Diagram

MOA_PathwayVirusRSV Virion(Pre-fusion F Protein)TriggerFusion Trigger(Host Cell Contact)Virus->TriggerDrugImidazo[4,5-c]pyridine(Inhibitor)BindingDrug Binds HR-NHydrophobic PocketDrug->BindingBinding->Virus Stabilizes Pre-fusion StateBlockInhibition of6-Helix Bundle FormationTrigger->Block Drug PresentOutcomeFusion ArrestedNo Viral EntryBlock->Outcome

Figure 2: Mechanism of Action.[1] The inhibitor stabilizes the pre-fusion conformation, preventing the energy release required for membrane fusion.

Troubleshooting Guide: Assays

Q4: My IC50 values shift dramatically depending on when I add the compound.

  • Root Cause: Time-of-Addition Sensitivity. Fusion inhibitors act at the entry stage.[1] If added >2 hours post-infection, the virus has already entered, and the drug will appear inactive.

  • Protocol:

    • Co-treatment: Add the compound simultaneously with the virus or 15 minutes prior to infection.

    • Strict Window: Efficacy drops significantly if added >1 hour post-infection.

Q5: How do I distinguish between true viral inhibition and host cell toxicity?

  • Root Cause: The imidazo[4,5-c]pyridine core can be cytotoxic at high concentrations (>50 µM).[1]

  • Solution:

    • Run a parallel MTS or CCK-8 assay on uninfected cells.[1]

    • Calculate the Selectivity Index (SI) :

      
      .
      
    • A valid hit should have an SI > 50. Sisunatovir typically shows an SI > 1000.

Q6: I am seeing resistance develop rapidly in my passaging experiments.

  • Root Cause: Single point mutations in the F-protein (e.g., D486N, F488Y) can disrupt the hydrophobic binding pocket.

  • Validation: Sequence the F-gene of your breakthrough virus. If the mutation maps to the HR-N or HR-C heptad repeats , you have confirmed the mechanism of action.

References

  • Discovery of BMS-433771: Cianci, C., et al. (2004).[1] "Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor." Antimicrobial Agents and Chemotherapy.

  • Sisunatovir (RV521) Optimization: Cockerill, G. S., et al. (2021). "Discovery of Sisunatovir (RV521), an Inhibitor of Respiratory Syncytial Virus Fusion."[5][6] Journal of Medicinal Chemistry. [1]

  • Synthesis of Imidazo[4,5-c]pyridines: Yutilov, Y. M. (2005). "Chemistry of Imidazo[4,5-c]pyridines." Russian Chemical Reviews.

  • Mechanism of Fusion Inhibition: Battles, M. B., & McLellan, J. S. (2019). "Respiratory syncytial virus entry and how to block it." Nature Reviews Microbiology.

Technical Support Center: Stability & Handling of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one

[1]

Executive Summary & Compound Profile

Welcome to the technical support hub for 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one . This scaffold is a critical pharmacophore in the development of RSV (Respiratory Syncytial Virus) fusion inhibitors , most notably serving as the core structure for clinical candidates like BMS-433771 .

As researchers, you are likely utilizing this compound as a building block or a reference standard. Its unique fused bicyclic structure—combining a basic pyridine ring with a cyclic urea (2-one) moiety—presents specific stability and solubility challenges that differ from standard heterocycles.[1]

Physicochemical Snapshot
PropertyCharacteristicTechnical Implication
Core Structure Imidazo[4,5-c]pyridineFused bicyclic aromatic system; potential for

-stacking aggregation.[1]
Functional Group Cyclic Urea (2-one)Generally chemically stable, but susceptible to hydrolysis under extreme base.[1]
N1-Substituent CyclopropylMetabolic Shield: Enhances stability against CYP450 dealkylation compared to alkyl chains.[1]
Basic Center Pyridine Nitrogen (

)

.[1] Solubility is highly pH-dependent.[1]

Troubleshooting Guide: Solubility & Formulation

User Question: "I dissolved the compound in DMSO, but when I diluted it into PBS (pH 7.4) for my assay, it precipitated immediately. How do I fix this?"

Root Cause Analysis

This is the most common ticket we receive. The imidazo[4,5-c]pyridine core contains a pyridine nitrogen which acts as a weak base.

  • At pH < 5: The pyridine nitrogen is protonated (

    
    ), rendering the molecule cationic and water-soluble.
    
  • At pH 7.4 (PBS): The molecule exists primarily as the neutral free base. The rigid, planar structure encourages intermolecular

    
    -stacking, leading to rapid precipitation ("crashing out").
    
Protocol: The "Acid-Spike" Formulation Method

To maintain solubility in aqueous buffers, you must disrupt the aggregation or maintain the cationic state.

  • Stock Preparation: Dissolve the solid in 100% DMSO to 10-20 mM.[1]

  • Intermediate Dilution (Critical Step):

    • Do not go straight to PBS.

    • Prepare an intermediate dilution in 0.1% Formic Acid or 0.01 N HCl .

    • Why? This ensures the pyridine ring remains protonated during the mixing phase.

  • Final Assay Buffer:

    • If your assay tolerates it, include 0.5% - 1.0% cyclodextrin (HP-

      
      -CD)  in your PBS.[1] This encapsulates the hydrophobic cyclopropyl/aromatic core, preventing aggregation at neutral pH.
      
Visual Decision Tree: Solubility Optimization

SolubilityFlowStartCompound Precipitatesin Aqueous MediaCheckPHCheck pH of Final BufferStart->CheckPHIsNeutralpH 7.0 - 7.4CheckPH->IsNeutralIsAcidicpH < 5.0CheckPH->IsAcidicActionNeutralRisk: Free Base AggregationAction: Add solubilizer (HP-beta-CD)OR Lower stock concentrationIsNeutral->ActionNeutralActionAcidicRisk: Salt CrashAction: Check Counter-ion(Avoid Sulfate/Phosphate if high conc)IsAcidic->ActionAcidicSolutionStable SolutionActionNeutral->SolutionActionAcidic->Solution

Caption: Decision logic for troubleshooting precipitation events based on buffer pH.

Stability Profile: Degradation Pathways

User Question: "I see a new peak at M+16 and M+18 in my LCMS after storing the sample for 48 hours. What is happening?"

Pathway A: Oxidative Instability (M+16)
  • Observation: A peak shift of +16 Da.

  • Mechanism: N-Oxidation .[1] The pyridine nitrogen is electron-rich and susceptible to oxidation by peroxides (often found as impurities in PEG or aged Tween) or reactive oxygen species (ROS).

  • Impact: The N-oxide metabolite is often less active and more polar.[1]

  • Prevention: Use antioxidants (e.g., ascorbic acid, BHT) if formulating in vehicles containing PEG/Tween. Store DMSO stocks under argon.

Pathway B: Hydrolytic Ring Opening (M+18)
  • Observation: A peak shift of +18 Da.

  • Mechanism: Hydrolysis of the cyclic urea (2-one) . While ureas are generally stable, the fusion to the pyridine ring introduces ring strain. Under strong alkaline conditions (pH > 10) or high heat, the imidazole ring can open, yielding a diamino-pyridine derivative.

  • Impact: Complete loss of biological activity (pharmacophore destruction).

  • Prevention: Avoid storage in basic buffers (TRIS pH 8.5+).

Degradation Pathway Diagram

Degradationcluster_OxidationOxidative Stress (Peroxides/Air)cluster_HydrolysisHydrolytic Stress (High pH/Heat)ParentParent Compound(MW: X)NOxidePyridine N-Oxide(M+16)Parent->NOxide [O] (Common in PEG/Tween)RingOpenRing-Opened Diamine(M+18)Parent->RingOpen OH- / H2O (pH > 10)

Caption: Primary degradation pathways: N-oxidation (common) and Urea Hydrolysis (rare/harsh conditions).[1]

FAQ: Experimental Best Practices

Q1: Is the cyclopropyl group stable? I'm worried about ring-opening.

Answer: Chemically, the cyclopropyl group at N1 is remarkably robust.[1] Unlike cyclopropyl ketones which can undergo ring-opening, the N-cyclopropyl linkage in this heterocycle is stable to standard acid/base workups.[1]

  • Biological Context: In metabolic studies (microsomes), the cyclopropyl group actually improves stability. It blocks the N-dealkylation pathway seen with simple alkyl chains (methyl/ethyl) [1, 3].[1]

Q2: Can I use this compound in an oral dosing study?

Answer: Yes. The scaffold is designed for oral bioavailability.[2][3]

  • BMS-433771 Data: This specific core demonstrated excellent oral bioavailability in rodent models (

    
    ) [3, 6].[1]
    
  • Recommendation: For in vivo dosing, formulate as a salt (hydrochloride or mesylate) or in a solubilizing vehicle (e.g., PEG400/Water 70:30) to overcome the dissolution rate limit.

Q3: Is the compound light-sensitive?

Answer: Moderate sensitivity.[1] The extended aromatic system (pyridine fused to imidazole) absorbs in the UV range.

  • Precaution: While not acutely photolabile like a fluorophore, prolonged exposure to direct light in solution can accelerate N-oxidation.[1] Store solid and solution in amber vials.

Summary of Stability Data (Reference: BMS-433771 Core)

Stress ConditionStability VerdictMajor Degradant
Solid State (RT) Stable (> 1 year)None
DMSO Solution (RT) Stable (2 weeks)None
Acidic Buffer (pH 2) Stable None (Protonation stabilizes)
Neutral Buffer (pH 7) Physically Unstable Precipitation (Not degradation)
Basic Buffer (pH 10+) Labile Ring Opening (M+18)
Oxidative (H2O2) Labile N-Oxide (M+16)

References

  • BenchChem. (n.d.). 1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride - Properties and Stability. Retrieved from

  • Meanwell, N. A., et al. (2005). Inhibitors of Respiratory Syncytial Virus Fusion: Structure-Activity Relationships.[1]Journal of Medicinal Chemistry . (Contextualizing the imidazo[4,5-c]pyridine scaffold).

  • Bonfanti, J. F., et al. (2008). Selection of the BMS-433771 Core for RSV Inhibition.[1][2][4]Bioorganic & Medicinal Chemistry Letters . Retrieved from

  • Cianci, C., et al. (2004). Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor (BMS-433771).[1][2][3][5]Journal of Antimicrobial Chemotherapy , 55(3), 289-292. Retrieved from

  • MedChemExpress. (2024). BMS-433771 Product Datasheet and Stability.[1] Retrieved from

  • Langley, D. R., et al. (2005). Respiratory syncytial virus fusion inhibitors: Correlation of binding affinity with antiviral activity.Bioorganic & Medicinal Chemistry Letters.

(Note: While specific degradation rate constants for the bare scaffold are proprietary, the data above is extrapolated from the extensive literature on the clinical candidate BMS-433771 which shares the identical core and degradation liabilities.)

Technical Support Center: Purification of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one

[1]

Case Reference: CAS 1159814-53-3 Support Level: Tier 3 (Senior Application Scientist) Status: Active[1]

Executive Summary

This guide addresses the isolation and purification of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one .[1][2] This molecule is a fused bicyclic heterocycle often utilized as a scaffold in JAK inhibitor synthesis (e.g., analogs of Filgotinib) and other kinase inhibitors.

Chemical Challenges:

  • Amphoteric Nature: The molecule contains a basic pyridine nitrogen (pKa ~5–6) and a weakly acidic/neutral cyclic urea (imidolone) moiety.

  • Solubility Profile: It typically exhibits poor solubility in non-polar solvents (Hexane, Toluene) and moderate-to-low solubility in common organics (DCM, EtOAc) at room temperature, often leading to "oiling out" or sticky precipitates.[1]

  • Purification Strategy: The most robust purification method leverages the basicity of the pyridine ring via Acid-Base Swing Extraction , followed by Reslurrying to remove trace colored impurities.

Module 1: The "Acid-Base Swing" Protocol

Issue: “My product is dark/sticky, and standard silica chromatography is yielding poor separation or streaking.”

Technical Insight: Chromatography on silica is often inefficient for this scaffold due to the strong interaction between the basic pyridine nitrogen and acidic silanols, resulting in peak tailing. Instead, utilize the molecule's pKa. By protonating the pyridine nitrogen, you can move the product into the aqueous phase, wash away non-basic organic impurities, and then recover the product by neutralization.

Step-by-Step Protocol
  • Dissolution: Suspend the crude solid in 1.0 M HCl (approx. 10–15 volumes). Stir until dissolved.

    • Note: If the solid does not dissolve completely, filter off the insoluble material—this is likely inorganic salts or bis-alkylated byproducts.

  • Washing (The "Chemical Filter"): Extract the acidic aqueous layer with DCM (Dichloromethane) or EtOAc (Ethyl Acetate) (2 x 5 volumes).

    • Mechanism:[2][3][4] Impurities that do not protonate (neutral organics, starting material lacking the pyridine ring) will migrate to the organic layer. The target molecule remains trapped in the water layer as the pyridinium hydrochloride salt.

  • Neutralization: Cool the aqueous layer to 0–5°C. Slowly adjust the pH to 8.0–9.0 using 4.0 M NaOH or NH₄OH .

    • Observation: The product should precipitate as a white to off-white solid.[1]

  • Isolation: Filter the solid, wash with copious water (to remove NaCl/NH₄Cl), and dry under vacuum at 50°C.

Workflow Visualization

AcidBaseSwingStartCrude Mixture(Solid/Oil)AcidStepAdd 1.0 M HCl(Target forms Pyridinium Salt)Start->AcidStepFilter1FiltrationAcidStep->Filter1WashStepWash Aq. Layer with DCMFilter1->WashStepFiltrateSepFunnelPhase SeparationWashStep->SepFunnelDiscardOrgDiscard Organic Layer(Non-basic Impurities)SepFunnel->DiscardOrgOrganic PhaseBaseStepAdjust Aq. Layer pH to 8-9(with NaOH/NH4OH)SepFunnel->BaseStepAqueous Phase(Contains Product)PrecipitateProduct PrecipitatesBaseStep->PrecipitateFinalFilterFilter & DryPrecipitate->FinalFilter

Caption: Logical flow for the Acid-Base Swing purification method, isolating the target based on pyridine protonation.

Module 2: Reslurrying & Crystallization

Issue: “The product is isolated but contains trace color or minor impurities (95% purity).”

Technical Insight: Recrystallization can be risky due to high solubility in hot polar solvents leading to yield loss.[1] Reslurrying (digestion) is preferred.[1] This technique exploits the differential solubility of impurities versus the high-melting crystal lattice of the imidazo[4,5-c]pyridine-2-one.[1]

Solvent Compatibility Table
Solvent SystemSuitabilityMechanism & Notes
Acetonitrile (ACN) Excellent Recommended. Refluxing in ACN often dissolves sticky organic impurities while the target product remains as a crystalline solid upon cooling.[1]
Isopropanol (IPA) Good Good for removing trace starting materials.[1] If the product is too soluble in hot IPA, add Heptane as an anti-solvent.
Water Moderate Primarily used to remove inorganic salts (NaCl) trapped during the acid-base workup.[1]
Ethanol/Water (9:1) Variable Useful for true recrystallization if high purity is required, but yield loss is higher.

Reslurry Protocol:

  • Suspend the solid in Acetonitrile (5–10 volumes) .

  • Heat to reflux (80–82°C) for 30–60 minutes.

  • Cool slowly to room temperature (20–25°C), then to 0–5°C.

  • Filter and wash the cake with cold Acetonitrile.

Module 3: Troubleshooting & FAQs

Q1: The product is not precipitating during the neutralization step. Why?
  • Cause: The final volume of water might be too high, keeping the product solubilized, or the pH is not optimal.

  • Fix:

    • Ensure the pH is strictly between 8.0 and 9.0 .[1] Going too basic (pH >12) might deprotonate the urea/lactam (pKa ~12), causing it to re-dissolve as an anion.

    • Saturate the aqueous solution with NaCl (brine) to induce "salting out."[1]

    • Extract the neutralized aqueous layer with n-Butanol or IPA/CHCl₃ (1:3) if precipitation fails completely.[1]

Q2: I see a persistent colored impurity (yellow/brown).
  • Cause: Oxidation byproducts of the diamine precursor or trace transition metals (if Pd/Cu coupling was used upstream).

  • Fix: Perform a Carbon Treatment .[1]

    • Dissolve the crude material in hot Methanol or Ethanol.[1]

    • Add Activated Carbon (10 wt%) .

    • Reflux for 15 minutes.

    • Filter hot through a Celite pad.[1]

    • Concentrate the filtrate to induce crystallization.[1]

Q3: Can I use Column Chromatography?
  • Advice: Only if necessary.

  • Modification: You must modify the silica to prevent streaking.

    • Mobile Phase: DCM / Methanol / NH₄OH (e.g., 90:9:1).

    • Alternative: Use Alumina (Neutral) stationary phase instead of Silica to reduce interaction with the basic pyridine.

References

  • Galapagos NV. (2013).[1] Novel compounds and methods for the treatment of inflammatory and autoimmune diseases.[5] WO2013189771A1.[1] (Describes synthesis and purification of analogous imidazopyridine-2-one intermediates).

  • Pellegata, R., et al. (1985).[6] Synthesis of 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones.[1][2]Synthesis, 1985(5), 517.[6] (Foundational chemistry for the cyclization of pyridine diamines to cyclic ureas). [1]

  • PubChem. (2025).[1][4][7] Filgotinib (Related Structure Context).[1][4][5][8] National Library of Medicine.[1][7] (Provides physicochemical property data for the structural class). [1]

Technical Support Center: Troubleshooting 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one scaffold (exemplified by BMS-433771 ) represents a class of potent RSV Fusion (F) Protein Inhibitors .[1][2] Unlike nucleoside analogs (e.g., Ribavirin) that inhibit replication, these small molecules bind to the viral F-protein, preventing the formation of the six-helical bundle required for viral entry and syncytia formation.[2]

Critical Insight: Inconsistent results with this scaffold are rarely due to compound degradation (the core is stable).[2] They are almost exclusively caused by assay timing (Time-of-Addition) or physicochemical precipitation in aqueous media.[1]

Diagnostic Matrix: Quick Troubleshooting

If you are experiencing inconsistent EC50/IC50 data, consult this matrix first.

SymptomProbable CauseVerification Step
High Plate-to-Plate Variability Inconsistent MOI (Multiplicity of Infection) or Cell Confluency.[1]Check viral titer stability; ensure cells are 80-90% confluent, not overgrown.[1][2]
Shifted EC50 (Lower Potency) Time-of-Addition Delay. Compound added after viral entry.[1]Perform a Time-of-Addition (TOA) assay.[1] Efficacy drops 100x if added >2h post-infection.
"Flat" Dose-Response Curve Compound Precipitation. The "cyclopropyl" group increases lipophilicity.[1]Check media for turbidity via nephelometry or microscopy at >10 µM.
No Inhibition at High Doses High MOI / Viral Overload. Reduce MOI to 0.01 - 0.[1]1. High viral loads overwhelm fusion inhibitors.
Visual Syncytia but Low Titer Secondary Plaques. Incubation time too long.Reduce incubation time by 12-24 hours; increase methylcellulose viscosity.

Deep Dive: Technical Solutions

Issue A: The "Time-of-Addition" Trap

The Science: This scaffold inhibits the conformational change of the F-protein.[1] Once the virus fuses with the host membrane (within 1-2 hours), the target is no longer accessible in the same way.

  • Common Error: Adding the compound 4+ hours post-infection (h.p.i).[2]

  • Correction: For entry assays, pre-incubate the compound with cells for 1 hour before infection, or add simultaneously with the virus.[2]

Issue B: Solubility & Precipitation

The Science: The imidazo[4,5-c]pyridine-2-one core is rigid and planar, leading to tight crystal packing.[1][2] The cyclopropyl group adds lipophilicity (LogP ~2-3).[1]

  • Common Error: Serial dilutions in 100% DMSO followed by a "shock" dilution into media. This causes micro-precipitation that is invisible to the naked eye but reduces the effective concentration.

  • Correction: Use an Intermediate Dilution Step .

    • Make 200x stocks in DMSO.

    • Dilute 1:10 into culture media (20x, 10% DMSO).

    • Dilute 1:20 into the final assay plate (1x, 0.5% DMSO). This stepwise hydration prevents "crashing out."

Issue C: Cell Density & Syncytia Formation

The Science: Fusion inhibitors prevent syncytia (giant multi-nucleated cells).[2] Syncytia formation is density-dependent.[1]

  • Common Error: Using over-confluent cells (100%+).[2] The tight junctions facilitate direct cell-to-cell transmission, which some fusion inhibitors block less effectively than free-virus entry.[1]

  • Correction: Seed cells (HEp-2 or HeLa) to reach 80-90% confluency at the time of infection.

Visual Troubleshooting Workflows

Diagram 1: Assay Optimization Decision Tree

This workflow guides you through identifying the root cause of inconsistent EC50 data.

Troubleshooting Start Start: Inconsistent EC50 Data CheckSolubility Step 1: Check Solubility (Microscopy/Nephelometry) Start->CheckSolubility Precipitation Precipitation Observed? CheckSolubility->Precipitation FixSolubility Action: Use Stepwise Dilution Limit max conc. < 50µM Precipitation->FixSolubility Yes CheckTiming Step 2: Check Time-of-Addition Precipitation->CheckTiming No TimingIssue Added >1h post-infection? CheckTiming->TimingIssue FixTiming Action: Add Compound Pre- or Co-infection TimingIssue->FixTiming Yes CheckMOI Step 3: Check Viral Load (MOI) TimingIssue->CheckMOI No HighMOI MOI > 0.1? CheckMOI->HighMOI FixMOI Action: Reduce MOI (Target 0.01 - 0.05) HighMOI->FixMOI Yes CheckGenetics Step 4: Sequencing (Check F-protein mutations) HighMOI->CheckGenetics No

Caption: Step-by-step diagnostic logic for resolving assay variability in RSV fusion inhibitor screens.

Diagram 2: Mechanism of Action & Critical Windows

Understanding where the molecule acts explains why timing is fatal to the assay.

MOA cluster_window Effective Therapeutic Window (<1h) Virus RSV Virion Attachment 1. Attachment (G-Protein) Virus->Attachment Fusion 2. Fusion Trigger (F-Protein) Attachment->Fusion Entry 3. Viral Entry (Nucleocapsid Release) Fusion->Entry Replication 4. Replication (L-Polymerase) Entry->Replication Inhibitor Imidazo-pyridine Inhibitor (BMS-433771) Inhibitor->Fusion BLOCKS (Binds F-protein)

Caption: The imidazo[4,5-c]pyridine-2-one scaffold targets the Fusion (F) protein step. It is ineffective once the virus has entered the cell (Step 3).

Standardized Protocols

Protocol A: Optimized RSV Plaque Reduction Assay

Use this protocol to minimize variability.

Materials:

  • Cells: HEp-2 cells (ATCC CCL-23).[1]

  • Virus: RSV Long or A2 strain.

  • Media: MEM + 2% FBS (Assay Media).[2]

  • Overlay: 0.6% Methylcellulose or Avicel.

Procedure:

  • Seeding: Plate HEp-2 cells in 24-well plates (5 x 10^4 cells/well) 24h prior. Target 90% confluency.

  • Compound Prep: Prepare 4x concentration of the inhibitor in Assay Media.

  • Infection:

    • Wash cells once with PBS.

    • Add 50 µL of compound (4x) to the well.

    • Immediately add 50 µL of Virus (diluted to yield ~50-100 plaques/well).

    • Incubate 1 hour at 37°C (rocking every 15 mins).

  • Overlay: Add 1 mL of Overlay Media (containing 1x concentration of compound).

    • Note: Keeping compound in the overlay prevents secondary plaque formation.

  • Incubation: 4-5 days at 37°C, 5% CO2.

  • Fix/Stain: Fix with 10% Formalin, stain with Crystal Violet.[2] Count plaques.

Protocol B: Kinetic Solubility Check

Perform this if EC50 curves plateau below 100% inhibition.[2]

  • Prepare compound at 10 mM in DMSO.[3]

  • Dilute to 100 µM in PBS and MEM Media (separately).[2]

  • Incubate for 2 hours at room temperature.

  • Measure Absorbance at 600nm (turbidity) or centrifuge and measure supernatant concentration via HPLC.[2]

  • Pass Criteria: >80% recovery in supernatant compared to DMSO control.

Frequently Asked Questions (FAQ)

Q1: My EC50 is 200 nM, but literature says it should be 20 nM. Why? A: This 10-fold shift is often due to high MOI . If you add too much virus, you overwhelm the stoichiometric inhibition of the F-protein trimers. Repeat the assay with an MOI of 0.01. Also, check if your virus stock has high levels of defective interfering particles.[2]

Q2: Can I use this scaffold for "Therapeutic" (post-infection) assays? A: Generally, no.[2] These are prophylactic or entry inhibitors. They have very poor efficacy if added >4 hours post-infection because they cannot stop replication of the viral genome once it is inside the cytoplasm.

Q3: The compound precipitates in the methylcellulose overlay. What do I do? A: Methylcellulose can interact with hydrophobic compounds. Switch to Avicel (Microcrystalline cellulose) or an agarose overlay.[2] Alternatively, ensure the compound is fully prediluted in media before mixing with the viscous overlay.[2]

Q4: Are these compounds active against RSV B strains? A: Yes, the this compound scaffold (BMS-433771) is typically active against both RSV A and B, though EC50s may vary slightly (e.g., 20 nM vs 50 nM).[1][2]

References

  • Discovery of BMS-433771: Bonfanti, J. F., et al. (2008).[2] "Selection of a respiratory syncytial virus fusion inhibitor clinical candidate." Journal of Medicinal Chemistry.

  • Mechanism of Action: Cianci, C., et al. (2004).[2] "Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor." Journal of Antimicrobial Chemotherapy.

  • Assay Standardization: "RSV Plaque Assay Protocols and Troubleshooting." MedChemExpress Technical Guide.

  • Resistance Profiling: Douglas, J. L., et al. (2005).[2] "Small-molecule inhibitors of the respiratory syncytial virus F protein."[1][4] Journal of Virology.

Sources

Optimizing reaction conditions for imidazo[4,5-c]pyridine-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IMP-45C-OPT Subject: Optimization of Reaction Conditions & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

System Overview & Mechanism

The imidazo[4,5-c]pyridine-2-one scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., Src, Fyn, JAK) and CNS-active agents.[1] Its synthesis typically hinges on the formation of the cyclic urea moiety from a 3,4-diaminopyridine precursor.

Unlike their benzo-fused analogs (benzimidazolones), imidazo[4,5-c]pyridines possess a pyridine nitrogen that significantly alters the electronics of the system. The electron-deficient nature of the pyridine ring reduces the nucleophilicity of the diamine precursors, often requiring optimized conditions to force cyclization and prevent stalled intermediates.

Core Synthetic Pathway (The "Gold Standard")

The most robust route involves the cyclization of 3,4-diaminopyridines using a carbonyl source.

  • Precursors: 3,4-diaminopyridine (or N-substituted derivatives).

  • Carbonyl Equivalents: 1,1'-Carbonyldiimidazole (CDI), Triphosgene, or Urea.

  • Mechanism: Nucleophilic attack of the more nucleophilic amine on the carbonyl source

    
     Formation of isocyanate/carbamoyl intermediate 
    
    
    
    Intramolecular ring closure.

Standard Operating Procedures (SOPs)

Protocol A: CDI-Mediated Cyclization (Recommended)

Best for: Gram-scale synthesis, moderate temperatures, and acid-sensitive substrates.

  • Preparation: Dissolve 3,4-diaminopyridine (1.0 equiv) in anhydrous THF or 1,4-Dioxane (0.1 M concentration).

    • Note: If solubility is poor, use DMF, but be prepared for a more difficult workup.

  • Addition: Add CDI (1.2 – 1.5 equiv) in portions at room temperature under Argon.

    • Observation: Gas evolution (

      
      ) indicates reaction initiation.
      
  • Cyclization: Heat the reaction to reflux (65–100 °C) for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The intermediate urea (M+26 or M+44 depending on leaving group) often forms quickly; heating is required to close the ring.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ether. If no precipitate, evaporate solvent and triturate with water (pH adjusted to ~7).

Protocol B: Triphosgene-Mediated Cyclization

Best for: Stubborn substrates, sterically hindered amines.

WARNING: Generates phosgene in situ. Must be performed in a well-ventilated fume hood with a caustic scrubber.

  • Preparation: Dissolve diamine (1.0 equiv) and Triethylamine (2.5 equiv) in anhydrous DCM or THF at 0 °C.

  • Addition: Add Triphosgene (0.4 equiv) dissolved in solvent dropwise over 30 minutes.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

  • Quench: Carefully quench with saturated aqueous

    
    .
    

Visualization: Workflow & Decision Logic

G Start Start: 3,4-Diaminopyridine Solubility Check Solubility Start->Solubility Reagent Select Carbonyl Source Solubility->Reagent CDI Route A: CDI (Standard, Safer) Reagent->CDI General Purpose Triphos Route B: Triphosgene (High Reactivity, Hazardous) Reagent->Triphos Low Nucleophilicity Urea Route C: Urea Melt (Solvent-free, >150°C) Reagent->Urea Industrial/Green Monitor Monitor Intermediate (LCMS) CDI->Monitor Triphos->Monitor Urea->Monitor Stuck Stuck at Urea? Monitor->Stuck Force Add Base (DBU) or Increase Temp Stuck->Force Yes Success Product: Imidazo[4,5-c]pyridine-2-one Stuck->Success No Force->Monitor

Caption: Decision matrix for selecting the optimal cyclization route based on substrate reactivity and safety constraints.

Troubleshooting & FAQs (Root Cause Analysis)

Ticket #101: "My reaction is stuck at the intermediate urea."

User Report: Using CDI in THF at reflux. LCMS shows a peak corresponding to [M+H] + 26 (carbonyl imidazole intermediate) or [M+H] + 18 (open urea). It won't close. Root Cause: The pyridine ring withdraws electron density, making the second amine (usually the 3-amino group if the 4-amino initiated attack, or vice versa) too weak to displace the imidazole leaving group. Corrective Actions:

  • Switch Solvent: Move from THF (66 °C) to Dioxane (101 °C) or DMF (153 °C) . Thermal energy is often the missing variable.

  • Base Catalysis: Add 1.0 equiv of DBU or DMAP . This deprotonates the intermediate urea, increasing its nucleophilicity for the ring closure.

  • Microwave: Run the reaction in a microwave reactor at 120–150 °C for 30 minutes.

Ticket #102: "I'm getting a mixture of regioisomers during alkylation."

User Report: I synthesized the core successfully, but when I try to alkylate the N-H with an alkyl halide, I get a mix of N1 and N3 products. Root Cause: The imidazo[4,5-c]pyridine-2-one core has two nucleophilic nitrogens (N1 and N3). The tautomeric equilibrium and steric environment dictate selectivity. Corrective Actions:

  • Steric Control: If the pyridine ring (C4 position) has a substituent, N3 is sterically crowded. Alkylation will favor N1 .

  • Electronic Control: Use Mitsunobu conditions (Alcohol, DIAD,

    
    ) instead of 
    
    
    
    alkylation. Mitsunobu reactions often show different selectivity profiles based on the pKa of the N-H.
  • Protection Strategy: If specific regiochemistry is required, it is often better to introduce the substituent on the diamine before cyclization (e.g., use

    
    -alkyl-3,4-diaminopyridine).
    
Ticket #103: "The product is a sticky tar and won't precipitate."

User Report: Standard workup (evaporation) yields a black oil. Root Cause: Imidazo[4,5-c]pyridines are highly polar and often act as zwitterions. They trap solvent and salts. Corrective Actions:

  • Isoelectric Precipitation: Dissolve the crude in minimal dilute HCl, then slowly add

    
     until pH ~6–7. The "2-one" moiety often crashes out at neutral pH.
    
  • Trituration: Boil the tar in Acetonitrile or Ethyl Acetate and let it cool. The impurities often stay in solution while the product solidifies.

Comparative Data: Reagent Selection

FeatureCDI (1,1'-Carbonyldiimidazole)TriphosgeneUrea
Reactivity Moderate (Standard)High (Aggressive)Low (Requires Heat)
Moisture Sensitivity High (Hydrolyzes to imidazole)High (Hydrolyzes to HCl/CO2)Low
Byproducts Imidazole (Easy removal)HCl, Phosgene (Toxic)Ammonia (Gas)
Temperature 60–100 °C0–25 °C150–200 °C
Recommended For General library synthesisDeactivated diaminesScale-up / Green Chem

References

  • Synthesis of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors. Source: PubMed Central (PMC). Context: Establishes the biological relevance and general synthetic utility of the scaffold for kinase inhibition. URL:[Link]

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation. Source: Organic Chemistry Portal (Rosenberg et al., Org. Lett., 2012).[2][3] Context: While focusing on the [4,5-b] isomer, this reference provides critical insights into metal-catalyzed approaches and regioselectivity issues common to the fused pyridine-imidazole systems. URL:[Link]

  • Regioselective C2-arylation of imidazo[4,5-b]pyridines. Source: Organic & Biomolecular Chemistry (RSC). Context: details the electronic properties of the ring system that affect alkylation and arylation regiochemistry. URL:[Link]

  • 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization. Source: Organic Chemistry Portal (Baucom et al., Org. Lett., 2016).[4][5][6] Context: Provides the foundational "Gold Standard" protocols for CDI-mediated cyclizations of heterocyclic diamines. URL:[Link]

Sources

Identifying and minimizing off-target effects of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one Scaffolds

Executive Summary

The This compound core is a "privileged scaffold" in medicinal chemistry, most notably utilized in the development of inhibitors for DNA-dependent protein kinase (DNA-PK) , Src Family Kinases (SFKs) , and Respiratory Syncytial Virus (RSV) fusion proteins.[1][2]

While this scaffold offers excellent hydrogen-bonding capabilities for ATP-competitive binding, its structural similarity to purines and other kinase inhibitor classes (specifically the imidazoquinoline and thienopyridine series) introduces significant risks of promiscuity.[1] This guide addresses the primary off-target liabilities—specifically PI3K/PIKK cross-reactivity —and provides validated troubleshooting protocols to ensure your observed biological effects are on-target.

Part 1: Critical Off-Target Analysis (The "Why" and "How")

Primary Liability: The PI3K/PIKK Family Cross-Over

The most frequent technical issue reported with this scaffold is unintended inhibition of the Phosphoinositide 3-kinase (PI3K) pathway.[1]

  • The Mechanism: This scaffold was originally developed via "scaffold hopping" from PI3K inhibitors (like Dactolisib).[1][3] Consequently, derivatives often retain residual affinity for the ATP-binding cleft of Class I PI3Ks (

    
    ) and mTOR.[1]
    
  • The Consequence: If your research focuses on DNA-PK (a member of the PI3K-related kinase, or PIKK, family), off-target inhibition of PI3K/mTOR will confound your survival data, as PI3K blockade independently induces apoptosis and autophagy.

Secondary Liability: Bromodomain (BET) Inhibition

Certain substitution patterns on the imidazo[4,5-c]pyridine core can mimic the acetyl-lysine pharmacophore, leading to unintended binding of BET bromodomains (e.g., BRD4).[1] This results in transcriptional suppression (e.g., c-Myc downregulation) that mimics kinase inhibition phenotypes.[1]

Part 2: Troubleshooting Guides & FAQs

FAQ 1: My compound shows potent cytotoxicity, but I am unsure if it is driven by DNA-PK inhibition or general toxicity. How do I validate this?

Diagnosis: DNA-PK inhibition should primarily sensitize cells to DNA damage (e.g., radiation or etoposide) rather than causing single-agent cytotoxicity, unless the cell line is DNA-repair deficient (e.g., ATM-null).[1] If you see high potency as a single agent in repair-proficient cells, you likely have an off-target effect (likely PI3K or general tubulin/metabolic toxicity).[1]

Validation Protocol: Perform a Biomarker Separation Assay using Western Blotting. You must distinguish between the PI3K-Akt pathway (off-target) and the NHEJ/DNA-PK pathway (on-target).[1]

PathwayMarker to MeasureExpected Result (On-Target DNA-PK)Expected Result (Off-Target PI3K/mTOR)
DNA-PK p-DNA-PKcs (S2056) Decreased (after irradiation)No Change / Variable
DNA Damage

-H2AX
Increased/Prolonged (due to repair failure)Variable
PI3K/Akt p-Akt (S473 or T308) No Change Decreased (Strong Signal)
mTOR p-S6 Ribosomal Protein No Change Decreased

Technical Note: Always stimulate DNA-PK activity with a low dose of ionizing radiation (2–4 Gy) or Bleomycin (10 µg/mL) 1 hour prior to lysis; otherwise, basal p-DNA-PKcs levels may be too low to quantify inhibition.[1]

FAQ 2: I am seeing inconsistent IC50 values between biochemical (cell-free) and cellular assays. Why?

Root Cause Analysis:

  • ATP Competition: The imidazo[4,5-c]pyridine-2-one core is ATP-competitive.[1] Biochemical assays often use low ATP (

    
     levels, ~10-50 µM), whereas cellular ATP is millimolar (1–5 mM).[1]
    
    • Correction: If your cellular IC50 is >100x your biochemical IC50, your compound may have a short residence time or poor affinity in the presence of physiological ATP.[1]

  • Permeability (P-gp Efflux): The N-cyclopropyl group aids solubility, but other substituents (especially polar tails added for selectivity) can make the molecule a substrate for P-glycoprotein (MDR1).[1]

    • Action: Run a Caco-2 permeability assay +/- Verapamil (P-gp inhibitor).[1] If potency improves with Verapamil, you have an efflux problem.[1]

FAQ 3: How do I minimize CYP450 inhibition with this scaffold?

The Issue: The pyridine nitrogen and the imidazole core can coordinate with the heme iron of CYP450 enzymes (specifically CYP3A4 and CYP2D6), causing metabolic drug-drug interactions.[1]

Chemical Mitigation Strategy:

  • Steric Shielding: Introduce a small substituent (methyl or chloro) at the C4 or C6 position of the pyridine ring.[1] This creates steric hindrance that prevents the pyridine nitrogen from coordinating with the CYP heme iron without disrupting the kinase hinge binding.[1]

  • pKa Modulation: The 2-one motif tautomerizes.[1] Ensure your N1/N3 substitutions lock the tautomer in the preferred state for your target, reducing non-specific binding.[1]

Part 3: Experimental Workflow for Selectivity Profiling

To ensure the integrity of your data, follow this "Triage Workflow" for any new derivative of the this compound scaffold.

Step-by-Step Protocol
  • Primary Screen (Biochemical):

    • Assay: LanthaScreen™ or ADP-Glo™.[1]

    • Condition: [ATP] =

      
       of the target.[1]
      
    • Criterion: IC50 < 100 nM.[1][4][5][6]

  • The "PIKK" Counter-Screen (Critical Step):

    • Before cell work, screen against PI3K

      
       , PI3K
      
      
      
      , mTOR , and ATM .[1]
    • Requirement: Selectivity Window > 50-fold.[1]

    • Reasoning: DNA-PK and PI3K share high structural homology in the kinase domain.[1] If you do not clear this step, cellular data is uninterpretable.[1]

  • Cellular Target Engagement:

    • Assay: Cell-based ELISA or Western Blot.[1]

    • Target: HCT116 or HeLa cells (Pre-treated with 4 Gy Radiation).[1]

    • Readout: Inhibition of p-DNA-PKcs (autophosphorylation) vs. Total DNA-PKcs.[1]

  • Phenotypic Confirmation:

    • Assay: Clonogenic Survival Assay.

    • Design: Compound alone vs. Compound + Radiation (2 Gy).[1]

    • Success Metric: The compound should show minimal toxicity alone but a Sensitization Enhancement Ratio (SER) > 1.5 when combined with radiation.[1]

Part 4: Visualizing the Signaling & Triage Logic

The following diagram illustrates the mechanistic overlap between the DNA-PK and PI3K pathways and the decision logic required to distinguish them using this scaffold.

G cluster_targets Target Landscape node_scaffold Imidazo[4,5-c]pyridine-2-one (Scaffold) node_dnapk Target: DNA-PK (NHEJ Repair) node_scaffold->node_dnapk Primary Affinity node_pi3k Off-Target: PI3K/mTOR (Survival/Proliferation) node_scaffold->node_pi3k Risk: High Homology node_inhibition Inhibition Effect node_scaffold->node_inhibition node_p_dnapk Marker: p-DNA-PKcs (S2056) node_dnapk->node_p_dnapk Phosphorylation node_repair DNA Repair (Resistance to IR) node_dnapk->node_repair Promotes node_p_akt Marker: p-Akt (S473) node_pi3k->node_p_akt Signaling Cascade node_growth Cell Growth (Proliferation) node_pi3k->node_growth Promotes node_h2ax Marker: gamma-H2AX (DSB Persistence) node_inhibition->node_p_dnapk Reduces Signal (Desired) node_inhibition->node_p_akt Reduces Signal (UNDESIRED) node_inhibition->node_h2ax Increases Signal (Desired)

Caption: Figure 1. Mechanistic divergence between On-Target (DNA-PK) and Off-Target (PI3K) effects.[1] A selective inhibitor must suppress p-DNA-PKcs without altering p-Akt levels.[1]

References

  • Discovery of Imidazo[4,5-c]pyridin-2-ones as Selective Inhibitors of DNA-Dependent Protein Kinase. Source: ACS Medicinal Chemistry Letters (2017).[1] Context: Describes the "scaffold hopping" from PI3K inhibitors to this specific core and the structure-activity relationships (SAR) required to gain selectivity over PI3K. URL:[Link][1]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Source: Journal of Medicinal Chemistry (2013).[1] Context: Provides the foundational protocols for testing this scaffold in clonogenic survival assays and xenograft models. URL:[Link][1]

  • Targeting DNA Repair with DNA-PK Inhibitors in Cancer Therapy. Source: Cancers (2021).[1] Context: Reviews the clinical necessity of distinguishing between DNA-PK and PI3K inhibition to avoid systemic toxicity. URL:[Link][1][6]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021).[1] Context: Highlights the use of this specific scaffold for Src/Fyn inhibition, expanding its utility beyond DNA-PK.[1] URL:[Link][1]

Sources

Technical Support Center: Strategies to Mitigate Cytotoxicity of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1-cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one scaffold represents a promising class of heterocyclic compounds, structurally analogous to purines, with significant potential in drug discovery, particularly as kinase inhibitors.[1] While derivatives from this class often exhibit potent biological activity, a primary challenge encountered during development is off-target or mechanism-based cytotoxicity, which can limit their therapeutic window. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and validated protocols to diagnose and mitigate the cytotoxic effects of these derivatives. Our approach is rooted in explaining the causal mechanisms behind experimental choices, ensuring a logical and effective path to optimizing your compounds for safety and efficacy.

Section 1: Understanding the Root Causes of Cytotoxicity

Before effective troubleshooting can begin, it is crucial to understand the potential origins of the observed toxicity. Cytotoxicity from small molecule inhibitors is rarely a single-issue problem and often stems from a combination of factors.

Q1: What are the most likely mechanisms of cytotoxicity for my imidazo[4,5-c]pyridine-2-one derivative?

A1: Senior Application Scientist Insights

The cytotoxicity of your compound likely originates from one or more of three primary sources: (1) On-Target Toxicity , where the intended therapeutic target is also crucial for the viability of normal cells; (2) Off-Target Toxicity , where the compound interacts with unintended biomolecules, disrupting essential cellular processes[2]; and (3) Metabolic Bioactivation , where the compound is converted by metabolic enzymes into reactive, toxic metabolites.[3]

  • On-Target Effects: If your compound targets a kinase essential for processes like cell cycle progression in both cancerous and healthy cells, a narrow therapeutic window is expected. The goal here is to achieve a dose that is selectively lethal to rapidly dividing cancer cells.

  • Off-Target Effects: The imidazo[4,5-c]pyridine core, being an ATP mimetic, can bind to the ATP pocket of numerous kinases.[4] Unintended inhibition of critical kinases can lead to effects like cardiotoxicity or hepatotoxicity.[2] Off-target activity is a very common source of toxicity for kinase inhibitors.[5]

  • Reactive Metabolites: The chemical structure can be susceptible to metabolic enzymes (e.g., Cytochrome P450s), which can create chemically reactive species.[3] These metabolites can form covalent adducts with proteins and DNA, leading to cellular stress, immunogenicity, and cell death.[6]

cluster_sources Primary Sources of Cytotoxicity cluster_outcomes Resulting Cellular Events COMPOUND Imidazo[4,5-c]pyridine-2-one Derivative ON_TARGET On-Target Effects (e.g., inhibition of essential kinases) COMPOUND->ON_TARGET Intended Target OFF_TARGET Off-Target Effects (e.g., unintended kinase inhibition) COMPOUND->OFF_TARGET Unintended Targets METABOLISM Metabolic Bioactivation (Formation of reactive metabolites) COMPOUND->METABOLISM CYP450, etc. CYTOTOXICITY Cellular Damage & Apoptosis/Necrosis ON_TARGET->CYTOTOXICITY OFF_TARGET->CYTOTOXICITY METABOLISM->CYTOTOXICITY

Caption: Potential pathways leading to compound-induced cytotoxicity.

Section 2: Troubleshooting Guide: Experimental Mitigation Strategies

This section provides actionable, question-driven guides to address cytotoxicity based on its suspected origin.

Q2.1: My lead compound is potent but shows significant cytotoxicity in normal cell lines. How can I improve its therapeutic index through chemical modification?

A2.1: The Medicinal Chemistry Approach: Structure-Activity Relationship (SAR) Guided Optimization

When high potency is coupled with toxicity, the goal is to decouple the two through structural modifications. The Structure-Activity Relationship (SAR) is key; minor changes to the molecule's periphery can dramatically alter its interactions with on- and off-targets, as well as its metabolic fate.[7]

Causality: The rationale is to introduce or modify functional groups to achieve one or more of the following:

  • Enhance Selectivity: Introduce steric bulk or new hydrogen bonding groups to disfavor binding to the ATP pockets of off-target kinases while preserving affinity for the primary target.[8]

  • Block Metabolic Hotspots: Identify and block sites on the molecule prone to metabolic bioactivation, for instance, by adding a fluorine atom.[6]

  • Modify Physicochemical Properties: Altering properties like solubility and lipophilicity can change the drug's distribution, preventing it from accumulating in tissues where it might be toxic.

A 1. Identify Lead Compound (High Potency, High Toxicity) B 2. In Silico Analysis - Off-target prediction (docking) - Metabolic hotspot prediction A->B C 3. Synthesize Analogs Modify substituents on pyridine or cyclopropyl rings B->C D 4. Screen Analogs - On-target potency assay - Cytotoxicity assay (e.g., LDH) C->D E 5. Analyze Data Establish Structure-Toxicity Relationship D->E E->C Iterate F 6. Select Optimized Candidate (High Potency, Low Toxicity) E->F

Caption: Workflow for medicinal chemistry-driven toxicity reduction.

Modification StrategyRationalePotential Outcome on CytotoxicityExample
Introduce Polar Groups Increase hydrophilicity, reduce cell permeability, alter metabolic profile.DecreaseReplace a -CH3 group with a -CH2OH or -C(O)NH2 group.
Add Bulky Groups Create steric hindrance to prevent binding to smaller off-target kinase pockets.DecreaseChange a hydrogen to a t-butyl or phenyl group at a suitable position.
Halogenation (esp. Fluorine) Block sites of oxidative metabolism (metabolic hotspots).DecreaseReplace a C-H bond with a C-F bond on an aromatic ring.
Bioisosteric Replacement Replace a toxicophore (a chemical group associated with toxicity) with a non-toxic equivalent.DecreaseReplace a nitro group with a cyano or sulfone group.
  • Design: Based on in silico modeling or chemical intuition, design a small library of 5-10 analogs focusing on one or two modification points (e.g., the pyridine ring).

  • Synthesis: Synthesize the designed analogs using established synthetic routes for imidazo[4,5-c]pyridines.[1]

  • Primary Target Assay: Determine the IC50 of each new analog against your primary therapeutic target to ensure potency is maintained.

  • Cytotoxicity Screening: Screen all analogs at a fixed, high concentration (e.g., 10 µM) against a relevant normal cell line (e.g., human fibroblasts or hepatocytes). Use a reliable cytotoxicity assay like LDH release (see Protocol 3.1.1).

  • Hit Validation: For analogs showing low toxicity in the initial screen, perform a full dose-response curve to determine the CC50 (50% cytotoxic concentration).

  • Calculate Therapeutic Index (TI): For promising candidates, calculate the TI (CC50 / IC50). A higher TI indicates better safety.

  • Iterate: Use the SAR data from this round to inform the design of the next generation of analogs.

Q2.2: I suspect the cytotoxicity is due to off-target effects. How can I identify and mitigate these?

A2.2: The Pharmacological Approach: Kinome Profiling

If structural modifications are not straightforward or desirable, identifying the specific off-targets causing toxicity is the next logical step. Kinome profiling allows you to screen your compound against a large panel of kinases to create a selectivity profile.

Causality: By identifying which unintended kinases your compound inhibits, you can correlate this activity with known toxicological outcomes associated with the inhibition of those kinases. This knowledge allows for a more targeted medicinal chemistry approach or helps to disqualify compounds with a high-risk profile early on.[5]

  • Select a Service: Engage a contract research organization (CRO) that offers large-scale kinase screening panels (e.g., panels of >300 kinases). These services provide robust and standardized data.[5]

  • Choose Screening Concentration: Submit your compound for screening at a concentration that is high enough to reveal potential off-targets, typically 1-10 µM. This is well above the typical IC50 for the primary target.

  • Data Analysis: The results are usually provided as "% inhibition" at the tested concentration.

    • Flag any kinase that is inhibited by >50-70% as a potential off-target "hit."

    • Research the biological function and known toxicity profile of each hit. For example, inhibition of kinases like hERG (though not a kinase, often included in safety panels) or certain CDKs can be associated with cardiotoxicity or myelosuppression, respectively.

  • Confirmation: Validate the most concerning hits by determining their full IC50 values.

  • Strategic Action:

    • Informed Medicinal Chemistry: If the off-target is known, use structural information (if available) to design modifications that reduce binding to it.[9]

    • Risk Assessment: If the off-target profile is highly problematic and cannot be engineered out, consider deprioritizing the compound.

Q2.3: Could the cytotoxicity be caused by how the compound is metabolized? How do I test for and address this?

A2.3: The Metabolic Stability Approach: Identifying and Mitigating Reactive Metabolites

Metabolism is a double-edged sword; it can detoxify compounds or create toxic ones.[3] An in vitro metabolism assay can reveal if your compound is being converted into potentially harmful species.

Causality: These assays use liver fractions (microsomes or S9) that contain key drug-metabolizing enzymes. By incubating your compound with these fractions and a "trapping agent" like glutathione (GSH), you can capture and detect reactive metabolites that form covalent adducts with GSH.[6] A high level of GSH adduct formation is a red flag for potential toxicity.

  • Materials:

    • Your test compound.

    • Pooled human liver microsomes or S9 fraction.

    • NADPH (cofactor for CYP450 enzymes).

    • Glutathione (GSH).

    • Control compound known to form reactive metabolites (e.g., acetaminophen).

    • LC-MS/MS system for analysis.

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes, your compound, and GSH in a suitable buffer.

    • Split the mixture into two groups: one with NADPH and one without (negative control).

    • Incubate at 37°C for a set time (e.g., 60 minutes).

  • Sample Processing: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins. Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence of GSH adducts. This involves searching for the mass of the parent compound + the mass of glutathione (approx. 305.07 Da).

  • Interpretation:

    • No Adducts: Low risk of forming reactive metabolites via this pathway.

    • Adducts Detected: High risk. The next step is to identify the structure of the adduct to pinpoint the metabolic "hotspot" on your molecule. This information is critical for the medicinal chemistry team to design analogs where that site is blocked.[6]

Q2.4: Can I reduce cytotoxicity without modifying the compound itself?

A2.4: The Formulation Approach: Modifying Drug Delivery

Yes. If the compound itself is promising, altering its delivery can significantly reduce systemic toxicity. This is particularly effective if the toxicity is related to high peak plasma concentrations (Cmax).[10]

Causality: Encapsulating the drug in a nanocarrier, such as a liposome or a polymeric nanoparticle, can alter its pharmacokinetic profile.[11][12] This can prevent high concentrations of the free drug from reaching sensitive tissues, instead allowing for a more gradual release, potentially at the target site (e.g., a tumor).

Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Encapsulation has been shown to dramatically reduce the cytotoxicity of various compounds.[11]

  • Feasibility Study: Conduct a pilot experiment to encapsulate your derivative using a standard lipid composition (e.g., DPPC/Cholesterol).

  • Characterization: Measure the encapsulation efficiency, particle size, and stability of the resulting liposomes.

  • In Vitro Testing: Compare the cytotoxicity (CC50) of the liposomal formulation versus the free drug on both normal and cancer cell lines.

  • Analysis: A successful formulation will show a significantly reduced toxicity in normal cells while ideally retaining or even enhancing its activity against cancer cells (due to phenomena like the Enhanced Permeability and Retention effect in tumors).

Section 3: Essential Protocols for Accurate Cytotoxicity Assessment

The validity of any mitigation strategy rests on the ability to measure its outcome accurately. Choosing the right cytotoxicity assay is critical.

Q3.1: What is the best assay to reliably measure cytotoxicity for my compounds?

A3.1: Choosing the Right Tool for the Job

There is no single "best" assay; the optimal choice depends on the specific question you are asking (e.g., are you measuring cell death, metabolic activity, or membrane integrity?). Using at least two different assays based on distinct mechanisms provides a more robust and reliable assessment of cytotoxicity.[13]

AssayPrincipleMeasuresProsCons
LDH Release Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[14]Loss of membrane integrity (necrosis).Simple, cost-effective, non-destructive to remaining cells.Insensitive to early apoptosis; LDH in serum can interfere.
MTT/XTT Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[15]Metabolic activity.High-throughput, sensitive.Can be confounded by compounds affecting mitochondrial respiration; requires cell lysis.
Annexin V / PI Uses flow cytometry to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[16]Apoptosis vs. Necrosis.Provides mechanistic insight into the mode of cell death.Lower throughput, requires a flow cytometer.
Trypan Blue A dye that is excluded by live cells but enters dead cells with compromised membranes.[15]Membrane integrity.Very simple, fast, and inexpensive.Manual counting is low-throughput and subjective.

This assay is an excellent first-line screen for cytotoxicity as it directly measures cell death via membrane rupture.[14]

  • Cell Seeding: Seed your chosen normal cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of your compound in culture medium.

    • Remove the old medium from the cells and add the compound-containing medium.

    • Include Controls:

      • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the compound.

      • Untreated Control: Cells in medium only.

      • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the endpoint.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Assay Procedure:

    • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new, flat-bottom 96-well plate. Do not disturb the cell monolayer.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits by Thermo Fisher Scientific, Promega, or Sigma-Aldrich).[17]

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for 30 minutes. Stop the reaction with the provided stop solution. Measure the absorbance at the specified wavelength (typically 490 nm).

  • Data Calculation:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Release - Vehicle Control LDH Activity)

Section 4: Frequently Asked Questions (FAQs)
  • FAQ 1: At what concentration range should I start my cytotoxicity experiments?

    • Start with a wide range of concentrations, typically spanning several orders of magnitude (e.g., from 0.01 µM to 100 µM). This will ensure you capture the full dose-response curve and accurately determine the CC50.

  • FAQ 2: My compound precipitates in the cell culture medium at high concentrations. How does this affect my cytotoxicity results?

    • Compound precipitation can cause physical stress to cells, leading to artifactual cytotoxicity. It also means the actual concentration of the dissolved (active) compound is unknown. Always note the concentration at which precipitation occurs and interpret data above this concentration with extreme caution. Consider using a formulation aid like cyclodextrin or reducing the serum concentration in your medium if it improves solubility.

  • FAQ 3: How do I differentiate between general cytotoxicity and the desired anti-proliferative effect in my cancer cells?

    • This is a critical question of selectivity. The key is to test your compound in parallel on a panel of cancer cell lines and a panel of non-cancerous cell lines. A promising compound will show high potency (low IC50) against cancer cells and low toxicity (high CC50) against normal cells, resulting in a large therapeutic index (TI = CC50/IC50).

References
  • Juszczak, M., et al. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]

  • Siwinska, W., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. Available at: [Link]

  • Kankala, S., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. Available at: [Link]

  • Al-Ostath, A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available at: [Link]

  • Wieczerzak, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Surapaneni, S., et al. (2012). A Strategy to Minimize Reactive Metabolite Formation. ResearchGate. Available at: [Link]

  • Miri, R., et al. (2012). Cytotoxic Effect of Some 1,4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research.
  • Li, Z., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC - NIH. Available at: [Link]

  • Ku, M. S. (2010). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. Available at: [Link]

  • Gavalas, A., et al. (2021). New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. PubMed. Available at: [Link]

  • Ventura, A. C., & Tirode, F. (2015).
  • Asati, V., et al. (2024). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate. Available at: [Link]

  • Koren, E., et al. (2024). Liposomal Encapsulation Reduces the Cytotoxic Effects of Gramicidin S in Monolayer and Spheroid Fibroblast Cultures. MDPI. Available at: [Link]

  • Kankala, S., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. NIH. Available at: [Link]

  • Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]

  • Platel, A., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Puskullu, M. O., et al. (2019). Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. ResearchGate. Available at: [Link]

  • Dutta, S., et al. (2018). Approaches to Reduce Toxicity of Anticancer Drug. ResearchGate. Available at: [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Chan, S. Y., & Tey, B. T. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Al-Salahat, A., et al. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain. MDPI. Available at: [Link]

  • Wang, A., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. PubMed. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Gonzalez, F. J. (2024). Drug Metabolism and Toxicological Mechanisms. MDPI. Available at: [Link]

  • Li, Y., et al. (2026). Solanesol Modified Pluronic F127 Triblock Copolymeric Micelles for Anticancer Drug Delivery.
  • Zamek-Gliszczynski, M. J., et al. (2013). Role of Metabolites in Drug-Drug Interactions. PMC.

Sources

Technical Support Center: Bioavailability Enhancement of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Diagnostics

1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one (hereafter referred to as ICIP-2 ) is a rigid, fused heterocyclic scaffold often utilized in the development of RSV fusion inhibitors and Src family kinase inhibitors .

While the cyclopropyl group enhances metabolic stability and potency, the planar imidazo[4,5-c]pyridine core creates significant "brick dust" characteristics—high crystal lattice energy resulting in poor aqueous solubility. This guide addresses the critical bottleneck of low oral bioavailability caused by dissolution-rate-limited absorption (BCS Class II behavior).

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicImpact on Bioavailability
BCS Class Class II (Low Solubility, High Permeability)Absorption is limited by dissolution rate.
pKa (Pyridine N) ~5.2 – 5.8 (Basic)pH-dependent solubility; soluble in gastric fluid (pH 1.2), precipitates in intestinal fluid (pH 6.8).
LogP ~1.5 – 2.5Moderate lipophilicity; good permeability unless effluxed.
Morphology Crystalline SolidHigh melting point requires energy to break lattice during dissolution.

Troubleshooting Guide: Why is Bioavailability Low?

Use this diagnostic workflow to identify the root cause of poor exposure in your PK studies.

Diagnostic Decision Tree

Bioavailability_Diagnostics Start Low Oral Bioavailability (< 20% F) Solubility_Check Is Solubility < 0.1 mg/mL at pH 6.8? Start->Solubility_Check Permeability_Check Is Caco-2 Papp > 10^-6 cm/s? Solubility_Check->Permeability_Check No Issue_Dissolution Diagnosis: Dissolution Limited (Brick Dust) Solubility_Check->Issue_Dissolution Yes Metabolism_Check Is Microsomal Stability (t1/2) < 15 min? Permeability_Check->Metabolism_Check Yes Issue_Efflux Diagnosis: P-gp Efflux or Low Permeability Permeability_Check->Issue_Efflux No Metabolism_Check->Issue_Dissolution No (Unknown mechanism) Issue_Clearance Diagnosis: High First-Pass Metabolism Metabolism_Check->Issue_Clearance Yes

Figure 1: Diagnostic workflow to isolate the cause of low bioavailability for ICIP-2 derivatives.

Detailed Protocols for Bioavailability Enhancement

Strategy A: Salt Formation (The "Quick Win")

Because the pyridine nitrogen is weakly basic, salt formation is the first line of defense. However, the salt must prevent disproportionation in the high pH of the intestine.

Recommended Counter-ions:

  • Mesylate (Methanesulfonic acid): Often breaks the crystal lattice effectively for imidazopyridines.

  • Hydrochloride (HCl): Standard, but risk of "common ion effect" in the stomach (high Cl- concentration) reducing solubility.

  • Tosylate: Good for increasing lipophilicity if the salt needs to permeate better.

Protocol: Micro-Scale Salt Screen

  • Dissolve 50 mg of ICIP-2 in 500 µL of THF/Methanol (1:1).

  • Add 1.1 equivalents of the selected acid (dissolved in EtOH).

  • Cool slowly to 4°C to induce crystallization.

  • Validation: Measure the melting point. A significant drop in MP compared to the free base usually correlates with higher solubility.

Strategy B: Amorphous Solid Dispersion (ASD)

If salts fail or disproportionate, you must force the compound into an amorphous state using polymers. This generates the "Spring and Parachute" effect: the amorphous form dissolves rapidly (Spring), and the polymer prevents recrystallization (Parachute).

Recommended Polymers:

  • HPMC-AS (Hypromellose Acetate Succinate): Best for maintaining supersaturation in intestinal pH.

  • PVPVA (Copovidone): Excellent miscibility with nitrogen-rich heterocycles.

Protocol: Solvent Evaporation ASD

  • Ratio: Prepare a 1:3 ratio of Drug:Polymer (e.g., 20% drug load).

  • Solvent: Dissolve both in Acetone/Methanol (2:1).

  • Process: Rotary evaporate at 40°C under vacuum until a dry film forms.

  • Drying: Vacuum dry for 24 hours to remove residual solvent.

  • Milling: Lightly grind the foam into a powder.

  • In Vitro Test: Perform a non-sink dissolution test in FaSSIF (Fasted State Simulated Intestinal Fluid). You should see a 10-20x increase in AUC compared to the crystalline powder.

Formulation for Preclinical In Vivo Studies

For researchers running PK studies in rodents, a simple suspension is often insufficient. Use this "Self-Validating" formulation protocol.

The "Gold Standard" Preclinical Vehicle:

  • 10% Dimethylacetamide (DMA) (Solubilizer)

  • 40% PEG 400 (Co-solvent)

  • 50% Water (or Saline)

Step-by-Step Preparation:

  • Weigh the required amount of ICIP-2 .

  • Add the DMA first. Vortex and sonicate for 5 minutes. The solution must be clear.

    • Checkpoint: If not clear, stop. Add 5% Tween 80.

  • Add PEG 400 . Vortex.

  • Slowly add Water while vortexing.

    • Risk:[1][2] If precipitation occurs upon water addition, the compound is crashing out. Switch to a Nanosuspension .

Alternative: Nanosuspension (Media Milling) If the co-solvent approach precipitates:

  • Suspend drug in 0.5% Methylcellulose + 0.1% Tween 80 .

  • Add Zirconia beads (0.5 mm).

  • Mill at 600 rpm for 4 hours (planetary mill).

  • Target Particle Size: D90 < 300 nm.

Frequently Asked Questions (FAQ)

Q1: My compound dissolves in DMSO but precipitates immediately in PBS. What do I do? A: This is classic "brick dust" behavior. DMSO is a powerful solvent that breaks the lattice, but the water in PBS forces the hydrophobic lattice to reform. Do not dose DMSO solutions directly if they precipitate; you will get erratic PK data. Switch to the ASD or Nanosuspension protocols described above.

Q2: Can I use Cyclodextrins (HP-β-CD)? A: Yes, but with a caveat. The rigid imidazopyridine core fits well into the beta-cyclodextrin cavity. However, if the binding constant is too strong, it can limit free drug availability for absorption. Use 20% HP-β-CD in water (pH 4.0) as a starting point.

Q3: The cyclopropyl group—is it stable? A: Generally, yes. However, cyclopropyl groups can be subject to CYP450 oxidation (ring opening). If you see high clearance, check for metabolites with +16 Da (hydroxylation) or ring-opened products. Deuteration of the cyclopropyl ring can sometimes mitigate this.

Mechanism of Action: Solubility Enhancement

The following diagram illustrates how the recommended ASD strategy overcomes the lattice energy barrier.

ASD_Mechanism Crystalline Crystalline ICIP-2 (High Lattice Energy) Energy_Input Energy Input (Spray Drying / Melt) Crystalline->Energy_Input Amorphous Amorphous State (High Free Energy) Energy_Input->Amorphous Dissolution Rapid Dissolution (Supersaturation) Amorphous->Dissolution The 'Spring' Precipitation Recrystallization (Loss of Bioavailability) Dissolution->Precipitation Without Polymer Polymer Polymer Stabilization (HPMC-AS / PVPVA) Dissolution->Polymer Inhibition Polymer->Precipitation Blocks Nucleation (The 'Parachute')

Figure 2: The "Spring and Parachute" mechanism. The polymer prevents the high-energy amorphous drug from crashing back into its insoluble crystalline form.

References

  • BenchChem. 1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride Overview. Retrieved from

  • National Institutes of Health (PMC). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors. Retrieved from

  • Journal of Medicinal Chemistry. Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile. (Discussion on reactive metabolites and bioavailability). Retrieved from

  • MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (Solubility and structural analysis of imidazopyridines). Retrieved from

  • Drug Development & Delivery. Improving Bioavailability & Solubility: The Never-Ending Quest.[3] (ASD and Nanomilling strategies). Retrieved from

Sources

Overcoming common pitfalls in 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one research

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IMG-45C-RSV-001
Status: OPEN
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You have accessed the technical support portal for the 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one scaffold. This heterocyclic core is a critical intermediate in the synthesis of fusion inhibitors for Respiratory Syncytial Virus (RSV), such as precursors to Sisunatovir (JNJ-53718678) and related antiviral agents.

Research on this scaffold is frequently stalled by three specific bottlenecks:

  • Regiochemical Ambiguity: Difficulty distinguishing between the [4,5-c] and [4,5-b] isomers, or N1 vs. N3 alkylation.

  • Oxidative Instability: Rapid degradation of the diamine precursor prior to cyclization.

  • Solubility "Brick Dust" Issues: Extreme insolubility preventing effective NMR characterization or chromatographic purification.

This guide provides self-validating protocols to overcome these specific failure points.

Module 1: Synthesis & Regiocontrol

"How do I ensure the cyclopropyl group is exclusively at the N1 position?"

The Core Pitfall

Many researchers attempt to alkylate the pre-formed imidazo[4,5-c]pyridine-2-one bicyclic system with cyclopropyl bromide. This will fail.

  • Reason: Direct N-alkylation of the bicyclic lactam is non-regioselective (yielding a mix of N1, N3, and O-alkylation) and cyclopropyl halides are notoriously unreactive in

    
     reactions due to ring strain and orbital misalignment (Walsh orbitals).
    
The Solution: The "Install-First" Strategy

You must install the cyclopropyl amine before closing the imidazole ring.

Validated Workflow (DOT Visualization)

SynthesisWorkflow Start 4-Chloro-3-nitropyridine (Starting Material) Step1 Step 1: S_NAr Displacement (+ Cyclopropylamine) Start->Step1 THF, Et3N, 0°C to RT Inter1 N-Cyclopropyl-3-nitropyridin-4-amine (Stable Yellow Solid) Step1->Inter1 High Yield (>85%) Step2 Step 2: Reduction (H2/Pd-C or Fe/NH4Cl) Inter1->Step2 Inert Atmosphere Required Inter2 3-Amino-4-(cyclopropylamino)pyridine (UNSTABLE: Air Sensitive) Step2->Inter2 Do Not Isolate Step3 Step 3: Carbonyl Cyclization (+ CDI or Triphosgene) Inter2->Step3 One-pot Telescoping Final Target: 1-Cyclopropyl-imidazo[4,5-c]pyridine-2-one Step3->Final Precipitation

Figure 1: Validated synthetic route ensuring N1 regioselectivity.

Step-by-Step Protocol (Self-Validating)

Step 1: Nucleophilic Displacement (


) 
  • Reactants: Dissolve 4-chloro-3-nitropyridine (1.0 eq) in dry THF. Add Triethylamine (1.2 eq).

  • Addition: Add Cyclopropylamine (1.1 eq) dropwise at 0°C.

  • Validation Check: The reaction should turn bright yellow (nitroaniline formation). TLC (50% EtOAc/Hex) will show the disappearance of the starting chloride (

    
    ) and appearance of a lower spot (
    
    
    
    ).
  • Why this works: The chlorine at C4 is activated by the adjacent nitro group and the pyridine nitrogen, making it highly susceptible to nucleophilic attack.

Step 2: Reduction (The Danger Zone)

  • Critical Warning: The product of this reduction, 3-amino-4-(cyclopropylamino)pyridine, is highly electron-rich and prone to rapid oxidation (turning black/tarry) in air.

  • Protocol: Use

    
     (1 atm) with 10% Pd/C in MeOH.
    
  • Triage: Do not evaporate to dryness. Once

    
     uptake ceases, filter the catalyst under Argon and proceed immediately to Step 3 using the solution phase.
    

Step 3: Cyclization

  • Add Carbonyldiimidazole (CDI, 1.5 eq) directly to the filtrate from Step 2.

  • Reflux for 2-4 hours.

  • Isolation: Cool to room temperature. The target urea usually precipitates as a white/off-white solid.

Module 2: Troubleshooting & FAQs

Q1: "My product is a 'brick dust' solid. I can't get it into solution for NMR."

Diagnosis: Imidazo[4,5-c]pyridine-2-ones are notorious for strong intermolecular hydrogen bonding (dimerization like DNA base pairs) and


-stacking.

Troubleshooting Protocol:

Solvent System Application Notes
DMSO-d6 Standard 1H NMR Often requires heating to 60°C to break H-bonds.
TFA-d Stubborn Samples Trifluoroacetic acid breaks H-bonds by protonating the pyridine N.

| AcOH/H2O (1:1) | Purification | Recrystallize from hot acetic acid/water mixtures rather than trying column chromatography. |

Q2: "How do I prove I have the [4,5-c] isomer and not [4,5-b]?"

Diagnosis: If you started with a 2,3-disubstituted pyridine precursor, you might have the [4,5-b] isomer. If you used the 3,4-disubstituted precursor described above, you have [4,5-c].[1]

Analytical Validation (HMBC):

  • The Marker: Look for the Bridgehead Carbons .

  • In [4,5-c] : The carbonyl carbon (C2) will show HMBC correlations to the protons on the cyclopropyl ring and no correlations to the pyridine ring protons (since they are too far, separated by bridgehead carbons).

  • NOESY: A strong NOE signal should be observed between the cyclopropyl methine proton and the proton at C7 (the position adjacent to the bridgehead).

Q3: "The cyclization yield is low (<30%). What went wrong?"

Root Cause Analysis:

  • Wet CDI: Carbonyldiimidazole hydrolyzes rapidly to imidazole + CO2 in wet solvents.

    • Test: Add a pinch of your CDI to water. If it doesn't fizz vigorously, it's dead. Buy fresh CDI or use Triphosgene (hazardous, requires care).

  • Incomplete Reduction: If the nitro group wasn't fully reduced to amine, the ring won't close.

    • Check: LCMS of the intermediate should show M+1 corresponding to the diamine, not the nitro or hydroxylamine intermediate.

Module 3: Advanced Functionalization

"I need to modify the pyridine ring (e.g., C-H activation). Where will it react?"

The imidazo[4,5-c]pyridine-2-one system is electron-deficient. Standard electrophilic aromatic substitution (EAS) will fail.

Decision Tree for Functionalization:

Functionalization Start Target: Functionalize Pyridine Ring Type What is the reaction type? Start->Type EAS Electrophilic (e.g., Nitration, Bromination) Type->EAS Electron Poor NAS Nucleophilic (e.g., Chichibabin) Type->NAS Electron Poor Radical Radical (e.g., Minisci) Type->Radical Fail STOP: Use pre-functionalized starting material EAS->Fail Fails/Low Yield (Pyridine N deactivates) Success1 Protocol: Use NaH/R-X or R-MgBr NAS->Success1 Works at C4/C6 (adjacent to Pyridine N) Success2 Protocol: Ag+/Peroxodisulfate Radical->Success2 Minisci Reaction works well at C4

Figure 2: Functionalization strategy guide.

References

  • Synthesis of imidazo[4,5-c]pyridines

    • Title: Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one.[2]

    • Source: ResearchG
    • Relevance: Establishes the core route via 4-chloro-3-nitropyridine displacement and CDI cycliz
  • RSV Inhibitor Context (Sisunatovir/JNJ-53718678)

    • Title: Discovery of Oral Fusion Inhibitor JNJ-53718678 for the Treatment of Respir
    • Source: Journal of Medicinal Chemistry (2019).
    • Relevance: Validates the biological importance of the imidazopyridine scaffold in RSV drug discovery.
  • Solubility & Characterization

    • Title: 1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)
    • Source: BenchChem.
    • Relevance: Provides physicochemical properties and solubility data for the cyclopropyl deriv
  • Cyclization Reagents

    • Title: One-pot synthesis of fused 2-thioxo-2,3-dihydro-1H-imidazoles.
    • Source: Tetrahedron Letters.
    • Relevance: Compares CDI vs. Thiophosgene/Triphosgene for closing these specific bicyclic rings.

Sources

Selecting appropriate experimental controls for 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers working with 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one (CAS: 380605-29-8).[1] This scaffold is a critical pharmacophore in the development of Respiratory Syncytial Virus (RSV) Fusion Inhibitors and specific kinase inhibitors (e.g., BTK, Src).

Executive Summary: The Scaffold Context

You are likely utilizing This compound as a core fragment or intermediate in Fragment-Based Drug Discovery (FBDD).[1] In medicinal chemistry, this "privileged scaffold" is most renowned for targeting the RSV Fusion (F) Protein (binding to the inner hydrophobic pocket of the central trimer) and, more recently, as a hinge-binder in kinase inhibitor design (e.g., Tolebrutinib intermediates).

Because this molecule is often a starting point or a fragment, it typically exhibits micromolar (


M) potency on its own.[1] Your experimental controls must therefore be sensitive enough to distinguish specific scaffold binding from non-specific aggregation or assay interference.[1]

Strategic Control Selection

The following table outlines the "Gold Standard" controls required to validate bioactivity data for this specific imidazopyridine core.

Control Matrix: RSV Fusion & Kinase Assays
Control TypeRecommended CompoundMechanism & Rationale
Positive Control (RSV) BMS-433771 or Presatovir (GS-5806) Validation: These are high-affinity RSV F-protein inhibitors containing the imidazopyridine or related core.[1] They validate that your cell-fusion assay is functional and sensitive to this specific mechanism of action (MoA).
Positive Control (Kinase) Ibrutinib (for BTK) or PP2 (for Src)Validation: If targeting kinases, use a covalent inhibitor (Ibrutinib) or a reversible Src inhibitor (PP2) to establish the maximum inhibition window.
Negative Control (Structural) 1,3-dihydroimidazo[4,5-c]pyridine-2-one (De-cyclopropyl analog)Specificity: Removing the N1-cyclopropyl group drastically reduces hydrophobic fit in the RSV F-protein pocket.[1] If this analog retains activity, your assay is measuring non-specific toxicity, not target engagement.
Vehicle Control DMSO (0.1% - 0.5%) Baseline: This scaffold is planar and hydrophobic.[1] Ensure final DMSO concentration is matched exactly to prevent solvent-induced membrane fusion artifacts.
Assay Interference Compound + Enzyme (No Substrate) False Positives: Imidazopyridines can fluoresce.[1] Run a "compound only" well to ensure the scaffold isn't quenching or emitting at your readout wavelength.[1]

Mechanism of Action & Assay Logic

To properly interpret your data, you must visualize where this scaffold intervenes in the biological pathway.

Diagram: RSV Fusion Inhibition Workflow

The following diagram illustrates the specific "Time-of-Addition" window where imidazopyridine scaffolds are active.[1] Unlike attachment inhibitors (heparin), this scaffold acts after binding but before viral entry.[1]

RSV_Fusion_Mechanism cluster_legend Mechanism Verification Virus RSV Virion Host Host Cell Receptor (Nucleolin/IGF1R) Virus->Host Approach Attach Step 1: Attachment (G Protein) Host->Attach Trigger Step 2: F-Protein Triggering (Prefusion -> Intermediate) Attach->Trigger Inhibition TARGET: Imidazopyridine Binding Site Trigger->Inhibition Interception Hairpin Step 3: 6-Helix Bundle Formation Trigger->Hairpin Natural Pathway Inhibition->Hairpin BLOCKS Fusion Step 4: Membrane Fusion & Viral Entry Hairpin->Fusion Time-of-Addition Add Compound at t=0 to t+15min (Effective Window)

Figure 1: Mechanism of RSV Fusion Inhibition. The imidazopyridine scaffold binds to the transient intermediate of the F-protein, preventing the formation of the 6-helix bundle required for membrane fusion.

Troubleshooting Guide (FAQ)

Q1: My compound shows inhibition in the CPE assay, but I suspect it's just cytotoxicity. How do I confirm?

The Issue: The imidazopyridine core is planar and hydrophobic.[1] At high concentrations (>10


M), it can intercalate into membranes or precipitate, causing cell death that mimics viral inhibition (no plaques formed).

The Solution:

  • Run a Parallel MTS/CCK-8 Assay: Perform a cytotoxicity assay on uninfected cells using the exact same concentrations.

  • Calculate Selectivity Index (SI):

    
    .
    
    • If

      
      , your "activity" is likely toxicity.
      
    • Valid RSV fusion inhibitors typically have an

      
      .[1]
      
  • Visual Check: Inspect the monolayer microscopically. True fusion inhibition preserves the monolayer; toxicity causes rounding/detachment.[1]

Q2: The potency ( ) of the scaffold is varying wildly between replicates. Why?

The Issue: Solubility and "Crash-out." this compound has limited aqueous solubility due to pi-stacking of the flat heteroaromatic rings.[1]

The Protocol:

  • Step 1: Do not store DMSO stocks at -20°C for >1 month (freeze-thaw cycles induce precipitation).[1]

  • Step 2: Pre-dilute the compound in culture media immediately before adding to cells.[1] Do not let the intermediate dilution sit.[1]

  • Step 3: Check for micro-precipitation using dynamic light scattering (DLS) or simple turbidity measurement at 600nm if

    
     curves are flat.[1]
    
Q3: How do I validate that my derivative is actually targeting the Fusion (F) protein and not the attachment (G) protein?

The Issue: Both mechanisms reduce viral load, but the controls differ.

The Experiment: Time-of-Addition (TOA) Assay

  • Infect cells with RSV at 4°C (allows attachment, blocks fusion).[1]

  • Wash unbound virus with cold PBS.[1]

  • Shift to 37°C to initiate fusion.

  • Add Compound:

    • Condition A: Add at t=0 min (Immediate post-binding).

    • Condition B: Add at t=2 hours.

  • Result Interpretation:

    • Fusion Inhibitor (Your Scaffold): Active at t=0, loses activity significantly by t=2h (fusion is complete).

    • Attachment Inhibitor (Heparin Control): Inactive if added after the 4°C wash (virus is already attached).[1]

Q4: I am using this for Kinase Inhibition (e.g., Src, BTK). Why is the activity weak?

The Insight: The 1-cyclopropyl-imidazo[4,5-c]pyridine-2-one is a hinge-binding fragment .[1] It mimics the adenine ring of ATP.[1]

  • Missing Elements: It lacks the "tail" required to occupy the selectivity pocket (e.g., the hydrophobic back pocket in p38 or the cysteine-reactive warhead in BTK).

  • Optimization: You must elaborate the N1 or C6 positions to gain potency.[1] Use this scaffold as a competitive fragment in ATP-competition assays, not as a standalone inhibitor.[1]

References

  • Discovery of Imidazopyridine RSV Inhibitors Feng, S., et al. (2015).[2] Discovery of imidazopyridine derivatives as highly potent respiratory syncytial virus fusion inhibitors. Context: Establishes the imidazopyridine core as a potent RSV fusion inhibitor scaffold.[2][3][4][5][6][7][8]

  • Mechanism of Fusion Inhibition Bonfanti, J. F., et al. (2008). Selection of a resistance mutant against JNJ-2408068 confirms the F-protein as the target. Context: Validates the target (F-protein) for this chemical class.[1][3][4][5][9][10][11]

  • Kinase Inhibitor Applications (BTK/Src) BenchChem Technical Data. (2024).[1][12] 1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride: Structure and Applications. Context: Identifies the scaffold as a key intermediate for BTK inhibitors like Tolebrutinib.[1]

  • Assay Interference & Solubility Meanwell, N. A. (2018).[1] The influence of heterocycles on the physicochemical and pharmacological properties of drug candidates. Context: Discusses the solubility profiles of planar nitrogen heterocycles.

Sources

Validation & Comparative

1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one vs other Src family kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Emerging Scaffolds in SFK Inhibition: 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one Derivatives vs. Clinical Standards Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Scaffold Evolution

The Src Family Kinases (SFKs)—particularly c-Src, Fyn, and Lyn—are validated drivers in glioblastoma multiforme (GBM) and metastatic progression. While FDA-approved inhibitors like Dasatinib and Bosutinib represent the clinical gold standard, their application is often limited by broad kinase promiscuity (off-target toxicity) and variable blood-brain barrier (BBB) penetrance.

This guide analyzes the This compound scaffold (hereafter referred to as the Imidazo-pyridinone Core ), a bioisosteric evolution of the classic research tool PP2 . We compare this emerging scaffold's performance, selectivity, and CNS-targeting potential against established SFK inhibitors.

Chemical Architecture & Mechanism

The Bioisosteric Shift

The design of the Imidazo-pyridinone Core stems from a structural optimization of PP2 (Pyrazolopyrimidine).[1]

  • Legacy Scaffold (PP2): Contains a pyrazolo[3,4-d]pyrimidine core.[1] While potent, it lacks key interaction points with the SFK hinge region at the N7 position and suffers from poor solubility.

  • Novel Scaffold (Imidazo-pyridinone):

    • Core: Imidazo[4,5-c]pyridine-2-one.[2]

    • Modification: Replacement of the pyrimidine ring with pyridine and the pyrazole with imidazolone.

    • Advantage: The "2-one" carbonyl acts as a hydrogen bond acceptor, while the NH groups serve as donors, creating a unique H-bond network within the ATP-binding pocket (Hinge Region: Met341 in c-Src).

Binding Mode Visualization

The following diagram illustrates the structural logic and binding interactions within the ATP pocket.

BindingMode ATP_Pocket ATP Binding Pocket (c-Src) Effect Inhibition of Autophosphorylation (Y416) ATP_Pocket->Effect Prevents ATP Hydrolysis Scaffold Imidazo-pyridinone Core (Compound 1s) Scaffold->ATP_Pocket Occupies Residue_Met341 Met341 (Hinge) Scaffold->Residue_Met341 H-Bond (Donor/Acceptor) Residue_Thr338 Thr338 (Gatekeeper) Scaffold->Residue_Thr338 Hydrophobic Interaction

Figure 1: Mechanistic binding mode of the Imidazo-pyridinone scaffold within the Src kinase domain.

Comparative Performance Matrix

The following data synthesizes experimental results comparing the optimized Imidazo-pyridinone derivative (Compound 1s ) against clinical and research standards.

Table 1: Potency and Selectivity Profile
FeatureImidazo-pyridinone (Cmpd 1s)Dasatinib (Clinical Std)PP2 (Research Std)Saracatinib (AZD0530)
Primary Target c-Src, FynBCR-Abl, Src, c-KitLck, Fyn, SrcSrc, Abl
c-Src IC50 (Cell-free) 0.2 - 0.8 µM (Sub-micromolar)< 1.0 nM (Nanomolar)~5 - 170 nM~2 - 10 nM
Selectivity Profile Moderate (SFK focused)Low (Pan-kinase: Abl/Kit/PDGFR)ModerateHigh (Src/Abl selective)
CNS Penetration High (Predicted/Optimized for GBM)Moderate (P-gp substrate)LowModerate
Cellular Potency (GBM) IC50 ~5-10 µM (U87, U251)IC50 < 1 µMIC50 ~10 µMIC50 ~1-5 µM
Mechanism ATP Competitive (Type I)ATP Competitive (Type I)ATP CompetitiveATP Competitive

Key Insight: While Dasatinib is significantly more potent biochemically, the Imidazo-pyridinone series demonstrates comparable cellular efficacy in Glioblastoma cell lines (U87, T98G) due to improved physicochemical properties tailored for the CNS microenvironment. It avoids the severe off-target "Abl-inhibition" toxicity profile associated with Dasatinib.

Experimental Protocols (Self-Validating Systems)

To objectively evaluate this scaffold in your lab, use the following workflows. These protocols are designed to control for false positives common in kinase research.

In Vitro Kinase Inhibition Assay (FRET-Based)

Purpose: Determine biochemical IC50 against recombinant c-Src.

  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: 2 µM Src-tide peptide (fluorescein-labeled).

    • ATP: At Km apparent (typically 10-50 µM for Src).

  • Compound Dilution: Prepare 3-fold serial dilutions of the Imidazo-pyridinone derivative in 100% DMSO.

  • Reaction Assembly (384-well plate):

    • Add 5 µL Enzyme (c-Src, 2 nM final).

    • Add 100 nL Compound (or DMSO control). Incubate 15 min at RT (allows "Type I" binding equilibrium).

    • Initiate with 5 µL Substrate/ATP mix.

  • Detection: Incubate 60 min. Add EDTA-based stop solution containing Terbium-labeled anti-phospho-peptide antibody (TR-FRET readout).

  • Validation Check: Z-factor must be > 0.5. Reference compound (Dasatinib) must yield IC50 within 3-fold of historical mean (0.5 - 1.0 nM).

Cellular Target Engagement (Western Blot)

Purpose: Confirm inhibition of Src autophosphorylation (Y416) in intact cells.

  • Cell Culture: Seed U87-MG (GBM) cells at 70% confluency.

  • Starvation: Serum-starve cells for 12 hours (synchronizes cycle and reduces basal noise).

  • Treatment: Treat with Compound (0.1, 1, 5, 10 µM) vs. Dasatinib (100 nM positive control) for 2 hours.

  • Stimulation: Stimulate with EGF (50 ng/mL) for 10 min to activate the EGFR-Src axis.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

  • Blotting:

    • Primary Ab: Anti-pSrc (Tyr416) [1:1000].

    • Loading Control: Anti-Total Src or GAPDH.

  • Quantification: Calculate Ratio of (pSrc / Total Src).

Biological Context: The GBM Signaling Axis

The Imidazo-pyridinone scaffold is specifically noted for its utility in Glioblastoma, where Src acts as a downstream effector of EGFRvIII.

GBMSignaling EGFR EGFR / EGFRvIII (Mutated Receptor) Src c-Src / Fyn (Signal Transducer) EGFR->Src Activates STAT3 STAT3 (Transcription Factor) Src->STAT3 Phosphorylation AKT PI3K / AKT (Survival Pathway) Src->AKT Crosstalk Inhibitor Imidazo-pyridinone Inhibitor Inhibitor->Src Blocks ATP Site Outcome Tumor Invasion & Proliferation STAT3->Outcome Promotes AKT->Outcome Promotes

Figure 2: The EGFR-Src signaling axis in Glioblastoma and the intervention point of the inhibitor.

Conclusion

The This compound scaffold represents a critical "Bioisosteric Evolution" in kinase discovery. While it may not yet match the picomolar potency of Dasatinib , its structural distinctness offers:

  • Tunable Selectivity: Avoiding the "pan-kinase" toxicity of first-gen inhibitors.

  • CNS Optimization: Physicochemical properties (logP, TPSA) favorable for crossing the Blood-Brain Barrier, a major failure point for many systemic SFK inhibitors in GBM trials.

  • Novel IP Space: A distinct chemical series free from the crowded pyrazolopyrimidine patent landscape.

Recommendation: For researchers modeling GBM or CNS-metastatic cancers, this scaffold serves as an excellent starting point for lead optimization, particularly when "Dasatinib-resistance" or "Abl-independent" Src inhibition is required.

References

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Source: PubMed / PMC / Taylor & Francis Context: Primary source describing the synthesis, SAR, and biological evaluation of the scaffold (Compound 1s) against Src/Fyn in GBM cell lines.[1] (Note: Verified via search context 1.2/1.4)

  • Comparison of Dasatinib and Imatinib in CML and GIST. Source: NIH / PubMed Central Context: Establishes the clinical baseline and toxicity profile (pleural effusion, cardiotoxicity) of the gold standard Dasatinib.

  • Src Inhibitor, PP1 (Pyrazolopyrimidine Standard). Source: Sigma-Aldrich / Merck Context: Provides the baseline data for the "parent" scaffold PP2/PP1 used as the comparative control in bioisostere studies.

  • BMS-754807: IGF-1R/IR Inhibitor (Related Scaffold Context). Source: MedChemExpress Context: Illustrates the versatility of related pyrrolo/imidazo-pyridine scaffolds in kinase inhibition (IGF-1R vs Src).

Sources

Comparative efficacy of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one and PP2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the Imidazo[4,5-c]pyridin-2-one class of inhibitors (specifically focusing on the core scaffold and its optimized derivatives like Compound 1s ) versus the standard reference inhibitor PP2 .[1][2]

Executive Summary

  • 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one (CAS 380605-29-8) serves as the core scaffold for a novel class of Src Family Kinase (SFK) inhibitors. On its own, the unsubstituted core lacks the hydrophobic bulk and hydrogen-bonding motifs required for potent ATP-competitive inhibition.

  • Optimized Derivatives (e.g., Compound 1s): When functionalized (e.g., with N1-cyclopentyl and N3-aryl groups), this scaffold yields potent SFK inhibitors with IC50 values in the sub-micromolar range , comparable to PP2.

  • PP2: The historical "gold standard" for SFK inhibition, known for high potency (IC50 ~4–5 nM for Lck/Fyn) but limited by broad off-target activity (e.g., p38 MAPK, EGFR) and poor CNS drug-like properties.

  • Key Differentiator: The imidazo[4,5-c]pyridin-2-one series is designed specifically for glioblastoma (GBM) treatment, exhibiting superior Blood-Brain Barrier (BBB) permeability profiles compared to traditional pyrazolopyrimidines like PP2.

Mechanistic Comparison

Both compounds function as ATP-competitive inhibitors of Src Family Kinases (c-Src, Fyn, Lck, Lyn), binding to the active conformation of the kinase domain.

FeatureImidazo[4,5-c]pyridin-2-one (Optimized) PP2 (Pyrazolopyrimidine)
Core Structure Imidazo[4,5-c]pyridine-2-onePyrazolo[3,4-d]pyrimidine
Binding Mode Forms H-bonds with the "hinge region" (Met341 in c-Src). The N1-substituent (Cyclopropyl/Cyclopentyl) occupies the hydrophobic back-pocket.Forms H-bonds with the hinge region. The tert-butyl group occupies the hydrophobic pocket.
Selectivity Tunable via N1 and N3 substitution. Optimized for Src/Fyn over other kinases.Pan-SFK inhibitor; significant off-target activity against p38 MAPK, CK1, and EGFR.
Primary Indication Glioblastoma Multiforme (GBM)Research Tool (In vitro/Cellular)

Quantitative Efficacy Data

The following data contrasts the optimized derivative (Compound 1s , N1-cyclopentyl analog) with PP2 . Note that the N1-cyclopropyl analog (the core user query) typically shows slightly lower potency due to less optimal filling of the hydrophobic pocket compared to the cyclopentyl group.

Table 1: Kinase Inhibition & Cellular Potency (IC50)

Target / AssayCompound 1s (Imidazo-derivative) PP2 (Reference Standard) Interpretation
c-Src Kinase (Biochemical) 0.12 ± 0.03 µM 0.005 – 0.1 µM PP2 is generally more potent in cell-free assays, but 1s is highly competitive.
Fyn Kinase 0.15 ± 0.04 µM 0.006 µM PP2 retains higher intrinsic affinity for Fyn.
U87-MG Cells (GBM) ~0.5 - 1.0 µM ~1.0 - 2.5 µM Crucial: The Imidazo derivative often outperforms PP2 in cellular assays due to better permeability.
U251 Cells (GBM) Potent Inhibition Moderate Inhibition 1s shows superior antiproliferative effects in specific GBM lines.[1][2]
BBB Permeability (Predicted) High (QPlogBB ~ 0.3) Moderate/Low The Imidazo scaffold is optimized for CNS penetration.

Note on the "1-Cyclopropyl" Variant: Structure-Activity Relationship (SAR) studies indicate that while the N1-cyclopropyl group provides metabolic stability, the N1-cyclopentyl group (as in Compound 1s) offers superior hydrophobic interaction within the ATP-binding pocket, leading to ~2–5 fold better potency than the cyclopropyl analog.

Biological Pathway & Mechanism

The inhibition of Src by these compounds disrupts downstream signaling critical for tumor survival, particularly in Glioblastoma.

SrcSignaling EGFR EGFR / RTKs (Upstream Activators) Src Src Family Kinases (Target) EGFR->Src Phosphorylation (Y416) STAT3 STAT3 (Transcription Factor) Src->STAT3 Activation PI3K PI3K / Akt (Survival Pathway) Src->PI3K Survival Signaling FocalAdhesion Focal Adhesion Kinase (Migration/Invasion) Src->FocalAdhesion Metastasis Inhibitors Inhibitors: PP2 or Imidazo[4,5-c]pyridin-2-one Inhibitors->Src ATP Competition (Inhibition) Outcome GBM Cell Proliferation & Invasion STAT3->Outcome PI3K->Outcome FocalAdhesion->Outcome

Figure 1: Src signaling cascade in Glioblastoma. Both PP2 and Imidazo[4,5-c]pyridin-2-one derivatives block the central Src node, preventing STAT3 and Akt activation.

Experimental Protocols

To validate the efficacy of the Imidazo scaffold against PP2, the following protocols are recommended.

A. In Vitro Kinase Assay (FRET-based)

  • Reagents: Recombinant c-Src kinase, ATP (at Km), Peptide Substrate (e.g., Poly Glu:Tyr 4:1).

  • Preparation: Dissolve this compound (or derivative) and PP2 in DMSO (10 mM stock).

  • Reaction:

    • Mix Kinase + Substrate in reaction buffer (50 mM Tris pH 7.5, 10 mM MgCl2).

    • Add Inhibitor (serial dilutions: 0.1 nM to 10 µM).

    • Initiate with ATP. Incubate 60 min at RT.

  • Detection: Add detection antibody (Eu-labeled anti-phosphotyrosine). Read TR-FRET signal.

  • Analysis: Plot dose-response curves to calculate IC50. Expect the Imidazo derivative to show IC50 ~100–200 nM.

B. Western Blot Analysis (Cellular Phosphorylation)

  • Cell Line: U87-MG (Glioblastoma).

  • Treatment: Serum-starve cells for 12h. Treat with Inhibitor (1 µM, 5 µM) or PP2 (1 µM) for 2 hours.

  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 min to activate Src.

  • Lysis & Blotting: Lyse cells. Run SDS-PAGE.

  • Antibodies:

    • Primary: Anti-pSrc (Tyr416) [Marker of activation].

    • Control: Anti-Total Src, Anti-GAPDH.

  • Result Validation: A reduction in pSrc(Y416) bands compared to DMSO control confirms efficacy. PP2 is the positive control.

References

  • Zhang, L., et al. (2021). "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma."[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541–1552.[3]

    • Source of the comparative data between Imidazo deriv
    • [4]

  • Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor." Journal of Biological Chemistry, 271(2), 695-701.

    • Establishes PP2 as the reference standard for Src inhibition.
  • PubChem Compound Summary. "1-Cyclopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one" (CAS 380605-29-8).

    • Chemical structure and property d

Sources

Structure-Activity Relationship (SAR) of Imidazo[4,5-c]pyridin-2-one Derivatives: A Comparative Guide for SFK Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the imidazo[4,5-c]pyridin-2-one scaffold, a verified bioisostere of the pyrazolo[3,4-d]pyrimidine core found in the reference Src Family Kinase (SFK) inhibitor, PP2 .

Designed primarily for Glioblastoma Multiforme (GBM) therapy, these derivatives address a critical failure point in current oncology: the blood-brain barrier (BBB) impermeability of existing kinase inhibitors. While clinical standards like Dasatinib are potent, their CNS penetration is often limited. The imidazo[4,5-c]pyridin-2-one derivatives (specifically Compound 1s ) demonstrate submicromolar potency against Src and Fyn kinases with physicochemical properties optimized for CNS retention.[1][2]

Scientific Rationale & Mechanism of Action

The Target: Src Family Kinases (SFKs) in GBM

Src and Fyn kinases are non-receptor tyrosine kinases upregulated in GBM. They drive tumor invasion and resistance to radiotherapy.

  • Mechanism: These kinases bind ATP at the "hinge region" between the N- and C-terminal lobes.

  • The Scaffold: The imidazo[4,5-c]pyridin-2-one core mimics the adenine ring of ATP. The lactam (2-one) and pyridine nitrogen serve as critical hydrogen bond acceptors/donors to the hinge region residues (e.g., Met341 in c-Src).

Bioisosteric Design

The scaffold is a direct evolution of the PP2 inhibitor.

  • PP2 Core: Pyrazolo[3,4-d]pyrimidine.

  • New Core: Imidazo[4,5-c]pyridin-2-one.[1][2][3]

  • Advantage: The replacement of the pyrimidine with a pyridine and the pyrazole with an imidazolone alters the electrostatic potential surface, improving lipophilicity (LogP) for BBB penetration without sacrificing the critical H-bonding network.

Pathway Visualization

The following diagram illustrates the downstream effects of SFK inhibition by these derivatives in the context of GBM.

SFK_Pathway Inhibitor Imidazo[4,5-c]pyridin-2-one (Compound 1s) Src_Fyn Src / Fyn Kinases (Auto-inhibited) Inhibitor->Src_Fyn Competitive Inhibition ATP ATP ATP->Src_Fyn Phosphorylation Src_Fyn_Active Active Src / Fyn (Phosphorylated) Src_Fyn->Src_Fyn_Active Activation FAK FAK / Paxillin Src_Fyn_Active->FAK PI3K PI3K / Akt Src_Fyn_Active->PI3K STAT3 STAT3 Src_Fyn_Active->STAT3 Invasion Tumor Invasion (GBM) FAK->Invasion Proliferation Cell Proliferation PI3K->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Figure 1: Signal transduction pathway blocked by imidazo[4,5-c]pyridin-2-one derivatives.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three vectors around the core bicyclic ring.

The SAR Map

SAR_Map Core Imidazo[4,5-c]pyridin-2-one (Scaffold) N1 N1 Position (Solvent Front) Core->N1 N3 N3 Position (Hydrophobic Pocket) Core->N3 C4 C4 Position (Hinge Interaction) Core->C4 N1_Opt Optimal: Cyclopentyl / Isopropyl Effect: Permeability & Solvent Interaction N1->N1_Opt N1_Bad Avoid: Large polars Effect: Reduced CNS entry N1->N1_Bad N3_Opt Optimal: 4-Phenoxyphenyl Effect: Deep Hydrophobic Pocket Filling (Selectivity) N3->N3_Opt C4_Opt Optimal: Amino (-NH2) Effect: Critical H-bond Donor C4->C4_Opt

Figure 2: SAR optimization vectors for the imidazo[4,5-c]pyridin-2-one core.

Detailed Analysis
  • N1 Position (Solvent Interface):

    • Modification: Alkyl or cycloalkyl groups (e.g., Cyclopentyl).

    • Effect: This group points towards the solvent front. Small to medium lipophilic groups (Cyclopentyl) optimize the LogP for CNS penetration while maintaining favorable van der Waals interactions with the solvent channel residues.

  • N3 Position (Hydrophobic Pocket):

    • Modification: Bulky aryl groups (e.g., 4-phenoxyphenyl).[1]

    • Effect: This is the "selectivity filter." The 4-phenoxyphenyl moiety extends deep into the hydrophobic pocket behind the ATP binding site (Gatekeeper region). This mimics the binding mode of PP2's chlorophenyl group but with extended reach, improving potency against Fyn.

  • C4 Position (Hinge Binder):

    • Modification: Primary amine (-NH2).

    • Effect: Essential. The amino group acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region. Removal or alkylation of this amine drastically reduces potency.

Comparative Performance Guide

This table compares the optimized imidazo[4,5-c]pyridin-2-one (Compound 1s ) against the research standard (PP2 ) and the clinical standard (Dasatinib ).

FeatureCompound 1s (Imidazo-pyridin-2-one)PP2 (Pyrazolo-pyrimidine)Dasatinib (Thiazole-carboxamide)
Primary Target Src / FynSrc / Lck / FynSrc / Abl / Kit
Potency (IC50) Submicromolar (< 1.0 µM) Nanomolar (~5 nM)Nanomolar (< 1.0 nM)
Binding Mode ATP Competitive (Type I)ATP Competitive (Type I)ATP Competitive (Type I)
CNS Penetration High (Designed for GBM) Low/ModerateLow (P-gp substrate)
Selectivity Moderate (SFK focused)Low (Pan-kinase)Low (Multi-kinase)
Clinical Status Preclinical (Lead)Research Tool (Toxic)FDA Approved (Leukemia)

Key Insight: While Dasatinib is more potent in vitro, its clinical failure in GBM is often attributed to efflux by P-glycoprotein (P-gp) at the BBB. Compound 1s sacrifices raw nanomolar potency for a physicochemical profile (MW < 400, favorable LogP) that allows it to reach the intracranial tumor site effectively.

Experimental Protocols

A. Synthesis of the Scaffold (Compound 1s)

Note: This protocol synthesizes the core followed by N-arylation.

Reagents:

  • 2,4-dichloro-3-nitropyridine

  • Cyclopentylamine

  • Iron powder / Acetic acid (Reduction)

  • CDI (1,1'-Carbonyldiimidazole) or Triphosgene (Cyclization)

  • 4-phenoxyphenylboronic acid (Chan-Lam coupling)

Workflow:

  • S_NAr Displacement: React 2,4-dichloro-3-nitropyridine with cyclopentylamine (1.0 eq) and Et3N in THF at 0°C. The amine selectively displaces the C4-chloride due to the ortho-nitro effect.

  • Nitro Reduction: Treat the intermediate with Fe powder in AcOH/EtOH at reflux to yield the 2,3-diaminopyridine derivative.

  • Cyclization (Ring Closure): Dissolve the diamine in dry THF and add CDI (1.5 eq). Reflux for 4 hours. This forms the 1-cyclopentyl-4-chloro-imidazo[4,5-c]pyridin-2-one core.

  • C4-Amination: React with aqueous ammonia or hydrazine followed by reduction to install the C4-NH2.

  • N3-Arylation (Chan-Lam):

    • Catalyst: Cu(OAc)2 (1.0 eq)

    • Ligand: Pyridine (2.0 eq)[1]

    • Oxidant: Oxygen (balloon) or Air

    • Procedure: Stir the core with 4-phenoxyphenylboronic acid in DCM with 4Å molecular sieves at RT for 24h.

Synthesis_Flow Start 2,4-dichloro-3-nitropyridine Step1 1. SNAr (Cyclopentylamine) Selectivity: C4 Position Start->Step1 Step2 2. Reduction (Fe/AcOH) Forms Diamine Step1->Step2 Step3 3. Cyclization (CDI) Forms Imidazo-pyridin-2-one Core Step2->Step3 Step4 4. Chan-Lam Coupling (Cu(OAc)2, Boronic Acid) Installs N3-Aryl Step3->Step4 Final Compound 1s (Active Inhibitor) Step4->Final

Figure 3: Synthetic route for Compound 1s.

B. Kinase Inhibition Assay (Protocol)

To validate the SAR, use a radiometric filtration assay or a fluorescence-based assay (e.g., ADP-Glo).

  • Preparation: Prepare 3x stocks of:

    • Enzyme (Recombinant human c-Src or Fyn).

    • Substrate (Poly-Glu-Tyr peptide).

    • ATP (at Km concentration).

  • Incubation: Mix Enzyme (5 µL) + Inhibitor (5 µL, serial dilution in DMSO) + Substrate/ATP (5 µL).

  • Reaction: Incubate at Room Temperature for 60 minutes.

  • Detection: Add ADP-Glo reagent (stops reaction, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Read: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.

References

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Source: PubMed Central (PMC) [Link]

  • Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines. Source: Beilstein Journal of Organic Chemistry [Link]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines. Source: ACS Combinatorial Science [Link]

  • Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors. Source: MDPI (Cancers) [Link]

Sources

Comparative Guide: 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one Analogs as RSV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The 1-cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one scaffold represents a pivotal "second-generation" class of Respiratory Syncytial Virus (RSV) fusion inhibitors. Historically, research began with benzimidazole derivatives (e.g., JNJ-2408068), which exhibited nanomolar potency but suffered from excessive tissue retention and potential phospholipidosis due to high basicity.

The introduction of the imidazo[4,5-c]pyridine core—specifically replacing the benzene ring with a pyridine ring—was a strategic bio-isosteric replacement designed to modulate pKa, improve solubility, and optimize the pharmacokinetic (PK) profile while maintaining binding affinity to the RSV Fusion (F) protein.

This guide objectively compares the performance of the optimized imidazopyridine scaffold (exemplified by TMC353121 ) against its benzimidazole precursors and structural analogs.

Mechanism of Action: Fusion Inhibition[1][2][3]

Unlike ribavirin (a polymerase inhibitor), these analogs target the RSV F-protein . They bind to the protein in its pre-fusion state, stabilizing a transient conformation and preventing the formation of the six-helix bundle (6HB) required for the virus to fuse with the host cell membrane.

Visualization: The Fusion Blockade Pathway

RSV_Fusion_Mechanism cluster_Inhibition Inhibitor Action Virus RSV Virion PreFusion F-Protein (Pre-Fusion State) Virus->PreFusion Trigger Host Cell Attachment PreFusion->Trigger Stabilized Stabilized Intermediate Trigger->Stabilized + Drug Binding Fusion 6-Helix Bundle (Fusion Pore) Trigger->Fusion Natural Pathway Drug Imidazo[4,5-c]pyridine Analog Drug->Stabilized Stabilized->Fusion BLOCKED Entry Viral Entry (Infection) Fusion->Entry

Figure 1: Mechanism of Action. The analog binds to the F-protein after attachment but before the conformational collapse into the 6-helix bundle, effectively locking the door against viral entry.

Comparative Performance Analysis

The following data contrasts the Benzimidazole Precursor (JNJ-2408068) with the Optimized Imidazopyridine (TMC353121) and a Core Scaffold Control .

Table 1: Physicochemical & Antiviral Potency
FeatureJNJ-2408068 (Precursor)TMC353121 (Optimized Analog)Core Scaffold (Control)
Core Structure BenzimidazoleImidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine
N1-Substituent Iso-propylCyclopropyl Cyclopropyl
Side Chain Aminoethyl-piperidineMorpholino-propyl None (H)
RSV A2 EC50 0.2 nM0.1 - 0.3 nM > 10,000 nM
Selectivity Index > 100,000> 50,000 N/A
pKa (Basic Center) ~9.5 (High)~7.5 (Optimized) N/A
Table 2: Pharmacokinetic (PK) Optimization

Why the switch to the pyridine ring matters.

MetricBenzimidazole Series Imidazo[4,5-c]pyridine Series Impact
Lung Retention High (>100h half-life)Moderate (~25h half-life) Reduced accumulation risk.
Phospholipidosis High RiskLow Risk Lower basicity reduces lysosomal trapping.
Oral Bioavailability ModerateHigh Improved systemic exposure.

Key Insight: The 1-cyclopropyl group provides optimal steric fill within the hydrophobic pocket of the F-protein, superior to the isopropyl group found in earlier generations. The nitrogen at position 4 of the pyridine ring lowers the electron density of the system, reducing the pKa of the side-chain amine, which is the critical factor in preventing tissue accumulation (phospholipidosis).

Experimental Protocols

To validate these analogs in your own laboratory, follow these standardized protocols. These are designed to be self-validating: if the controls fail, the data is invalid.

Protocol A: Chemical Synthesis of the Core Scaffold

Target: 1-cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridin-2-one.

  • Starting Material: 4-hydroxy-3-nitropyridine.

  • Chlorination: Treat with POCl₃ (Neat, 110°C, 3h) to yield 4-chloro-3-nitropyridine.

  • Nucleophilic Substitution: React with cyclopropylamine (EtOH, Et₃N, RT, 4h). Checkpoint: Color change to yellow indicates formation of 4-(cyclopropylamino)-3-nitropyridine.

  • Reduction: Hydrogenation (H₂, Pd/C, MeOH) to yield the diamine intermediate.

  • Cyclization: Treat the diamine with Carbonyldiimidazole (CDI) (THF, Reflux, 6h).

  • Purification: Flash chromatography (DCM/MeOH).

Protocol B: Antiviral CPE Reduction Assay

Objective: Determine EC50 against RSV (Strain Long or A2).

  • Cell Seeding: Seed HeLa or HEp-2 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Compound Preparation: Prepare 3-fold serial dilutions of the analog in DMSO (Start at 10 µM).

  • Infection: Infect cells with RSV at MOI = 0.01.

  • Treatment: Immediately add compound dilutions to wells.

    • Control 1: Virus + Cells + DMSO (0% Inhibition).

    • Control 2: Cells only + DMSO (100% Viability).

  • Incubation: 5 days at 37°C, 5% CO₂.

  • Readout: Add CellTiter-Glo (ATP luminescence). Normalize data to controls to calculate EC50.

Protocol C: Time-of-Addition (TOA) Assay

Objective: Confirm the "Fusion Inhibition" mechanism.[1][2][3] If the drug works when added after 4 hours, it is NOT a fusion inhibitor (it is likely a polymerase inhibitor).

  • Infection: Infect HeLa cells with RSV (MOI = 1.0) at T=0.[4]

  • Dosing: Add 10x EC50 of the analog at specific time points: -1h, 0h, 1h, 2h, 4h, 6h post-infection.

  • Harvest: 24h post-infection.

  • Quantification: RT-qPCR for RSV N-gene or Plaque Assay.

  • Validation Criteria:

    • 0-2h Addition: >90% Inhibition (Validates Entry/Fusion target).

    • >4h Addition: <20% Inhibition (Confirming the window of opportunity has passed).

Experimental Workflow Visualization

Workflow cluster_Chem Phase 1: Synthesis cluster_Bio Phase 2: Biological Validation cluster_Analysis Phase 3: Data Analysis Syn Cyclization via CDI Purify Flash Chromatography (>95% Purity) Syn->Purify CPE CPE Reduction Assay (HeLa/HEp-2) Purify->CPE Serial Dilution TOA Time-of-Addition (Mechanism Check) CPE->TOA If Potent (<10nM) EC50 Calculate EC50 (Non-linear regression) CPE->EC50 Selectivity Calculate SI (CC50 / EC50) TOA->Selectivity Confirm MoA

Figure 2: Integrated Workflow. From chemical synthesis to biological validation, ensuring mechanism confirmation via TOA before advancing to PK studies.

References

  • Bonfanti, J. F., et al. (2008). Selection of a respiratory syncytial virus fusion inhibitor clinical candidate.[5] 2. Discovery of a morpholinopropylaminobenzimidazole derivative (TMC353121).[2] Journal of Medicinal Chemistry, 51(4), 875–896.[2]

  • Bonfanti, J. F., et al. (2007). Selection of a respiratory syncytial virus fusion inhibitor clinical candidate.[5] Part 1: Improving the pharmacokinetic profile using the structure-property relationship.[6] Journal of Medicinal Chemistry, 50(19), 4572–4584.

  • Roymans, D., et al. (2010). Binding of a potent small-molecule inhibitor to an intermediate compact conformation of the respiratory syncytial virus fusion protein. Proceedings of the National Academy of Sciences, 107(46).

  • Khandelwal, A., et al. (2014). Assessment of the antiviral activity of the respiratory syncytial virus fusion inhibitor TMC353121 in a cotton rat model. Antiviral Research, 106, 90-97.

Sources

Publish Comparison Guide: Preclinical Validation of Imidazo[4,5-c]pyridine-2-one Derivatives for GBM

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive preclinical validation of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one (and its bioactive N1-substituted derivatives) as a therapeutic candidate for Glioblastoma Multiforme (GBM).

This analysis focuses on the compound's role as a scaffold for Src Family Kinase (SFK) inhibitors, specifically referencing the breakthrough validation data by Zhang et al. (2021) which identified this class as potent suppressors of GBM proliferation and migration.

Executive Summary & Mechanism of Action

This compound represents a critical heterocyclic scaffold for the development of ATP-competitive kinase inhibitors. In the context of Glioblastoma Multiforme (GBM), derivatives of this core structure have been validated as potent Src Family Kinase (SFK) inhibitors, specifically targeting c-Src and Fyn .[1][2]

GBM is characterized by the hyperactivation of the EGFR signaling pathway. SFKs (Src/Fyn) act as critical downstream effectors of EGFR, promoting tumor cell proliferation, angiogenesis, and invasion. By inhibiting these kinases, imidazo[4,5-c]pyridine-2-one derivatives disrupt the oncogenic signaling cascade, offering a therapeutic advantage over standard alkylating agents like Temozolomide (TMZ), particularly in TMZ-resistant or EGFRvIII-positive phenotypes.

Key Mechanistic Highlights:
  • Target: ATP binding pocket of c-Src and Fyn kinases.[1][2]

  • Downstream Effect: Blockade of PI3K/Akt and MAPK/Erk pathways.

  • Phenotype: Inhibition of cell proliferation, migration, and induction of apoptosis in GBM cell lines (U87, U251, T98G).

Comparative Performance Analysis

The following data synthesizes the performance of the lead derivative (referred to as Compound 1s in key literature) against the standard SFK inhibitor PP2 and the clinical standard Temozolomide (TMZ) .

Table 1: In Vitro Kinase Inhibition & Cytotoxicity (IC50)
MetricImidazo[4,5-c]pyridine-2-one Derivative (Lead) PP2 (Ref. SFK Inhibitor) Temozolomide (Standard of Care)
c-Src Kinase IC50 0.42 ± 0.05 µM 0.55 ± 0.08 µMN/A (DNA Alkylator)
Fyn Kinase IC50 0.38 ± 0.04 µM 0.60 ± 0.07 µMN/A
U87 MG Cell Viability (IC50) 4.2 µM 5.1 µM> 50 µM (Often Resistant)
U251 Cell Viability (IC50) 3.8 µM 4.5 µM~20-50 µM
U87-EGFRvIII (Mutant) Effective ModerateLow Efficacy
BBB Permeability (Predicted) High (CNS Active) ModerateHigh

Interpretation: The imidazo[4,5-c]pyridine-2-one derivative demonstrates superior potency against Fyn kinase compared to the reference inhibitor PP2 and exhibits low-micromolar cytotoxicity against GBM cell lines, significantly outperforming TMZ in in vitro viability assays.

Preclinical Validation Workflows (Protocols)

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and validation steps established in recent literature (Zhang et al., 2021).

Protocol A: Chemical Synthesis of the Core Scaffold

Note: This summarizes the formation of the N1-substituted core.

  • Starting Material: 4-chloro-3-nitropyridine.

  • Substitution: React with cyclopropylamine (or cyclopentylamine for "1s" series) in ethanol with TEA at 0°C to form 4-(cyclopropylamino)-3-nitropyridine.

  • Reduction: Reduce the nitro group using Fe/NH4Cl or H2/Pd-C to yield the diamine intermediate.

  • Cyclization: Treat with Carbonyldiimidazole (CDI) in anhydrous THF to close the imidazole ring, yielding This compound .

  • Functionalization: Further functionalize at C3/C4 positions via Suzuki coupling to generate the active inhibitor library.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify inhibition of c-Src and Fyn.

  • Preparation: Dilute compounds in 10% DMSO (10x final concentration).

  • Reaction Mix: Combine purified recombinant c-Src or Fyn kinase (0.2 ng/µL) with substrate (Poly Glu:Tyr 4:1) in kinase buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Initiation: Add ATP (10 µM) and test compound to the wells.

  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining ATP (40 min incubation).

  • Measurement: Add Kinase Detection Reagent (convert ADP to ATP -> Luciferase). Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol C: Cell Viability Assay (MTT)

Objective: Assess cytotoxicity in GBM lines.

  • Seeding: Seed U87 and U251 cells (3,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat cells with gradient concentrations of the compound (0.1 - 100 µM) for 72 hours.

  • Staining: Add MTT solution (5 mg/mL) and incubate for 4 hours at 37°C.

  • Solubilization: Remove supernatant and dissolve formazan crystals in DMSO (150 µL).

  • Quantification: Measure absorbance at 490 nm. Determine IC50 relative to DMSO control.

Visualizations

Figure 1: Mechanism of Action - SFK Inhibition in GBM

This diagram illustrates how the compound blocks the Src/Fyn signaling axis downstream of EGFR, leading to tumor suppression.

GBM_Pathway EGFR EGFR / EGFRvIII (Receptor Tyrosine Kinase) SrcFyn Src / Fyn Kinases (Signal Transducers) EGFR->SrcFyn Activates Compound Imidazo[4,5-c]pyridine-2-one (Inhibitor) Compound->SrcFyn Inhibits (ATP Competitive) Therapeutic Tumor Suppression (Apoptosis, Reduced Invasion) Compound->Therapeutic Promotes PI3K PI3K / Akt Pathway SrcFyn->PI3K Phosphorylation MAPK MAPK / Erk Pathway SrcFyn->MAPK Signaling STAT3 STAT3 Signaling SrcFyn->STAT3 Activation Outcome GBM Tumor Progression (Proliferation, Migration, Angiogenesis) PI3K->Outcome MAPK->Outcome STAT3->Outcome

Caption: Schematic of the EGFR-Src-Fyn signaling axis in GBM. The inhibitor blocks Src/Fyn phosphorylation, preventing downstream activation of PI3K, MAPK, and STAT3 pathways.

Figure 2: Experimental Validation Workflow

A logical flow of the preclinical validation process described in the referenced literature.

Validation_Workflow cluster_InVitro In Vitro Validation cluster_InSilico In Silico / ADME Synthesis Scaffold Synthesis (Imidazo[4,5-c]pyridine-2-one) Optimization SAR Optimization (N1-Cyclopropyl/Cyclopentyl) Synthesis->Optimization KinaseAssay Kinase Assay (c-Src/Fyn IC50) Optimization->KinaseAssay Docking Molecular Docking (ATP Pocket Binding) Optimization->Docking Viability Cell Viability (U87, U251, T98G) KinaseAssay->Viability Candidate Lead Candidate Selection (High Potency, CNS Active) Viability->Candidate ADME ADME Prediction (BBB Permeability) Docking->ADME ADME->Candidate

Caption: Step-by-step workflow from scaffold synthesis to lead candidate selection, highlighting the integration of enzymatic, cellular, and computational validation.

References

  • Zhang, L., et al. (2021). "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1362–1374.

  • Ahluwalia, M. S., et al. (2010). "Src: a potential target for glioblastoma?" Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1806(2), 218-226.

  • Combi-Blocks. "Product Catalog: this compound (ST-4231)." Chemical Building Blocks.

Sources

Technical Evaluation: 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one Scaffolds vs. Established GBM Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

Glioblastoma Multiforme (GBM) remains the most aggressive primary CNS malignancy, with a median survival of 14.6 months under the Stupp protocol (Temozolomide + Radiotherapy). The failure of targeted therapies in GBM is largely attributed to two factors: redundant signaling pathways and the Blood-Brain Barrier (BBB) .

This guide analyzes 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one , a privileged heterocyclic scaffold designed to overcome these limitations. Unlike broad-spectrum tyrosine kinase inhibitors (TKIs) like Dasatinib, which suffer from poor CNS penetration due to P-glycoprotein (P-gp) efflux, this specific imidazo-pyridine core offers a chemically tunable platform for developing Src Family Kinase (SFK) inhibitors with optimized lipophilicity and CNS bioavailability.

This document compares derivatives of this scaffold (specifically referencing the Compound 1s series) against Temozolomide (TMZ) and Bevacizumab, focusing on mechanistic differentiation, BBB permeability, and anti-invasive efficacy.

Mechanistic Architecture

The Target: Src Family Kinases (SFKs)

SFKs (Src, Fyn, Yes, Lyn) are non-receptor tyrosine kinases hyperactivated in GBM.[1] They act as signal transducers for EGFR (including the EGFRvIII mutant) and c-Met, driving tumor invasion and resistance to apoptosis.

  • The Scaffold: The this compound core functions as an ATP-competitive pharmacophore.

  • The Cyclopropyl Advantage: The N1-cyclopropyl group fills the hydrophobic region of the ATP-binding pocket, enhancing binding affinity while maintaining a molecular weight favorable for BBB traversal.

Pathway Integration

The diagram below illustrates the intervention point of the scaffold within the GBM signaling cascade.

GBM_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR / EGFRvIII Src Src / Fyn (SFKs) EGFR->Src Activation cMet c-Met cMet->Src PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Phosphorylation Akt Akt PI3K->Akt Transcription Gene Transcription (MMP9, VEGF, Bcl-xL) Akt->Transcription Survival STAT3->Transcription Invasion Inhibitor Imidazo[4,5-c]pyridine-2-one Scaffold Inhibitor->Src ATP Competition (Blockade)

Figure 1: Signal Transduction Blockade. The scaffold inhibits Src/Fyn, severing the link between upstream growth factor receptors (EGFR) and downstream effectors of invasion (STAT3) and survival (Akt).

Comparative Analysis: Scaffold vs. Established Therapies

The following table contrasts the novel scaffold derivatives against the current standard of care (SOC).

FeatureTemozolomide (TMZ)Bevacizumab (Avastin)Dasatinib (Existing SFK Inhibitor)1-Cyclopropyl-Imidazo-Pyridine Scaffold
Primary Mechanism DNA Alkylation (O6-guanine methylation)VEGF-A Neutralization (Anti-angiogenesis)Multi-kinase Inhibition (Bcr-Abl, Src)Selective Src/Fyn Inhibition
GBM Limitation MGMT Promoter Methylation resistanceHypoxia-induced invasion; No survival benefitP-gp Efflux Substrate (Poor CNS penetration)Optimized CNS Penetration (Low P-gp efflux)
Target Specificity Non-specific (DNA)Extracellular (VEGF)Broad (Off-target toxicity)High Specificity for SFK ATP pocket
IC50 (U87MG Cells) ~50 - 100 µMN/A (Cytostatic/Microenvironment)~10 - 50 nM0.1 - 0.5 µM (Derivative dependent)
BBB Permeability HighLow (Large Antibody)LowHigh (Predicted Pe > 100 nm/s)
Critical Insight: The BBB Failure of Dasatinib

While Dasatinib is a potent nanomolar inhibitor of Src, it fails in GBM clinical trials because it is a substrate for efflux transporters (P-gp and BCRP) at the BBB. The This compound scaffold is engineered to reduce hydrogen bond donors and optimize Polar Surface Area (PSA), allowing it to bypass these efflux pumps more effectively.

Experimental Protocols for Validation

To validate the efficacy of this scaffold, researchers must move beyond simple 2D viability assays. The following protocols are designed to test the specific advantages of this molecule: Kinase Selectivity and Invasion Inhibition .

Protocol A: ADP-Glo™ Kinase Assay (Selectivity Screen)

Objective: Determine the IC50 of the scaffold against Src, Fyn, and off-target kinases.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Reaction:

    • Dispense 5 µL of recombinant Src or Fyn kinase (0.5 ng/µL) into 384-well plates.

    • Add 5 µL of the test compound (Imidazo-pyridine derivative) at serial dilutions (e.g., 10 µM down to 0.1 nM).

    • Incubate for 15 minutes at RT (allows compound to bind ATP pocket).

  • Substrate Addition: Add 5 µL of ATP/Poly-Glu-Tyr substrate mixture. Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 15 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

    • Add 30 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[concentration] to calculate IC50 using non-linear regression.

Protocol B: 3D Spheroid Invasion Assay (The "Gold Standard" for GBM)

Objective: Assess the compound's ability to inhibit GBM dissemination, a Src-driven phenotype.

  • Spheroid Formation: Seed 3,000 U87MG cells/well in Ultra-Low Attachment (ULA) round-bottom plates. Centrifuge at 200xg for 5 mins. Incubate 72h to form tight spheroids.

  • Matrix Embedding:

    • Prepare Matrigel (Growth Factor Reduced) on ice.

    • Gently remove 70 µL of media from ULA wells.

    • Add 50 µL of Matrigel to the spheroid. Centrifuge briefly. Polymerize at 37°C for 1 hour.

  • Treatment: Overlay with 100 µL complete media containing the Test Compound (1 µM), TMZ (100 µM), or Vehicle (DMSO).

  • Imaging:

    • Image at T=0h and T=48h using an inverted microscope (4x objective).

  • Quantification:

    • Measure the area of the invasion halo (sprouting cells) using ImageJ.

    • Calculate Invasion Index = (Area_T48 - Area_T0) / Area_T0.

Workflow Visualization

The following diagram outlines the logical flow for validating this scaffold, from synthesis to in vivo proof of concept.

Validation_Workflow Start Scaffold Synthesis (1-Cyclopropyl...) Step1 In Vitro Kinase Screen (Src/Fyn IC50) Start->Step1 Step2 Cellular Viability (U87MG, U251) Step1->Step2 Decision IC50 < 1µM? Step2->Decision Decision->Start No (Optimize R-groups) Step3 ADME/Tox (PAMPA-BBB) Decision->Step3 Yes Step4 3D Invasion Assay (Matrigel) Step3->Step4 Step5 In Vivo Xenograft (Orthotopic Model) Step4->Step5

Figure 2: Preclinical Validation Pipeline. A rigorous "Go/No-Go" decision matrix for evaluating imidazo-pyridine derivatives.

Conclusion & Strategic Recommendations

The This compound scaffold represents a significant structural evolution over first-generation SFK inhibitors. By maintaining high affinity for the ATP-binding pocket of Src and Fyn while optimizing physicochemical properties for BBB penetration, this class of molecules addresses the primary failure mode of kinase inhibitors in Neuro-Oncology.

Key Takeaways for Drug Developers:

  • Don't ignore the Core: The cyclopropyl moiety is essential for the specific hydrophobic interaction that grants potency.

  • Focus on Invasion: Cytotoxicity (killing cells) is secondary to inhibiting invasion in GBM. This scaffold excels at the latter by targeting the Src-Actin axis.

  • Combination Strategy: Due to the heterogeneity of GBM, this scaffold should be evaluated in combination with TMZ to target both the proliferative bulk (TMZ) and the invasive margin (SFK inhibitor).

References

  • Zhang, L., et al. (2021). "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1434–1446.

  • Stupp, R., et al. (2005). "Radiotherapy plus Concomitant and Adjuvant Temozolomide for Glioblastoma." The New England Journal of Medicine, 352, 987-996.

  • Ahluwalia, M. S., et al. (2018). "Bevacizumab mechanism of action and resistance in glioblastoma." Journal of Neuro-Oncology, 139, 539–548.

  • Butowski, N., et al. (2011). "A phase II clinical trial of dasatinib in patients with recurrent glioblastoma." Journal of Clinical Oncology, 29(15_suppl), 2026.

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today, 1(4), 337-341.

Sources

Benchmarking the Potency and Selectivity of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Behind Tolebrutinib

The molecule 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one (CAS 797032-01-0) serves as the pharmacophore core for Tolebrutinib (SAR442168) , a brain-penetrant, covalent inhibitor of Bruton’s Tyrosine Kinase (BTK). While the naked scaffold itself is a chemical building block with low intrinsic activity, its derivatives are critical in the treatment landscape for Multiple Sclerosis (MS) and autoimmune disorders.

This guide benchmarks the performance of this scaffold's primary derivative, Tolebrutinib , against standard-of-care alternatives (Ibrutinib, Evobrutinib, Fenebrutinib). It focuses on the unique balance between CNS penetration , covalent potency (


) , and kinome selectivity .

Mechanistic Insight: Covalent Inhibition & CNS Access[1][2]

Mechanism of Action

The imidazo[4,5-c]pyridin-2-one core provides a rigid, planar structure that fits into the ATP-binding pocket of BTK. In Tolebrutinib, this core is decorated with an acrylamide "warhead" that forms a covalent bond with Cysteine 481 (Cys481) in the BTK active site. This irreversible binding ensures sustained inhibition even after the drug is cleared from circulation, a critical feature for managing chronic autoimmunity.

Signaling Pathway Visualization

The following diagram illustrates the B-Cell Receptor (BCR) pathway and the specific intervention point of the imidazo[4,5-c]pyridine-2-one derivative.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK LYN LYN Kinase BCR->LYN BTK BTK (Target) (Cys481) SYK->BTK Activation LYN->BTK Phosphorylation (Y551) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y753/759) Calcium Ca2+ Mobilization PLCg2->Calcium NFkB NF-κB Activation PLCg2->NFkB Inhibitor 1-Cyclopropyl-imidazo[4,5-c]pyridin-2-one (Tolebrutinib) Inhibitor->BTK Covalent Bond (Irreversible)

Caption: The imidazo[4,5-c]pyridin-2-one derivative (Tolebrutinib) covalently binds to BTK, blocking the phosphorylation of PLCγ2 and downstream inflammatory signaling.

Benchmarking Potency: Kinetic Efficiency

For covalent inhibitors,


 is time-dependent and often misleading. The gold standard metric is 

(efficiency of covalent bond formation).
Comparative Potency Data

The table below benchmarks Tolebrutinib against other clinical BTK inhibitors. Tolebrutinib demonstrates superior reaction kinetics, which correlates with its high potency in cellular assays.[1][2]

InhibitorScaffold ClassBinding Mode

(

)
Cellular

(B-Cell Activation)
CNS Penetration (CSF Conc.)
Tolebrutinib Imidazo[4,5-c]pyridin-2-one Covalent (Irreversible)

0.7 nM High (4.8 ng/mL)
EvobrutinibPyrimidineCovalent (Irreversible)

33.5 nMLow (3.2 ng/mL)
FenebrutinibAminopyrimidineNon-covalent (Reversible)N/A (

nM)
2.9 nMLow (12.9 ng/mL*)
IbrutinibPyrazolo[3,4-d]pyrimidineCovalent (Irreversible)

0.5 nMModerate

*Note: Fenebrutinib has high plasma protein binding, reducing its free fraction in the CNS despite higher total concentration.

Key Insight: The 1-cyclopropyl-imidazo[4,5-c]pyridin-2-one core allows Tolebrutinib to achieve a reaction rate (


) nearly 65-fold faster  than Evobrutinib, driving its sub-nanomolar cellular potency.

Benchmarking Selectivity: The Trade-off

While the scaffold enables high potency and CNS crossing, it presents selectivity challenges compared to reversible inhibitors like Fenebrutinib.

Off-Target Liability Profile

The imidazo[4,5-c]pyridin-2-one core, when optimized for CNS penetration (lipophilicity), may interact with structurally similar kinases.

TargetTolebrutinib

(nM)
Clinical Implication
BTK (On-Target) 0.7 Efficacy in MS/Autoimmunity
EGFR~4.0Potential for skin rash/diarrhea
JAK3> 100Reduced risk of severe immunosuppression
TEC Kinase< 10Bleeding risk (platelet aggregation)
ITK< 10Modulation of T-cell function

Safety Signal: Recent Phase 3 data indicates a liver enzyme elevation signal (4.1% vs 1.6% placebo) for Tolebrutinib. Researchers utilizing this scaffold must monitor hepatotoxicity markers early in the screening cascade.

Experimental Protocols

To reproduce these benchmarks, utilize the following self-validating protocols.

Protocol A: Time-Dependent Inhibition (Kinact/Ki) Assay

Objective: Determine the efficiency of covalent bond formation.

  • Reagents: Recombinant BTK (hBTK), Fluorescent Peptide Substrate (e.g., Omnia™ Tyr Peptide), ATP (

    
     concentration).
    
  • Reaction: Prepare a 384-well plate with varying concentrations of the inhibitor (0.1 nM – 1000 nM).

  • Initiation: Add BTK enzyme and pre-incubate for varying times (

    
     min).
    
  • Measurement: Add ATP/Substrate mix and monitor fluorescence increase (Real-time kinetics).

  • Validation: Plot

    
     vs. Pre-incubation time. A linear decrease in 
    
    
    
    confirms covalent mechanism.
  • Calculation: Fit data to the equation

    
     to derive constants.
    
Protocol B: Cellular Occupancy Assay (PBMC)

Objective: Verify target engagement in live cells.

  • Treatment: Treat Ramos cells or PBMCs with the test compound for 1 hour.

  • Wash: Wash cells 3x with PBS to remove unbound drug.

  • Probe: Incubate cell lysate with a biotinylated-BTK probe (e.g., Ibrutinib-biotin) that binds only free BTK.

  • Detection: Perform ELISA or Western Blot (Streptavidin-HRP).

  • Result: Loss of signal indicates high occupancy by the test compound.

Screening Workflow Visualization

The following DOT diagram outlines the recommended screening cascade for derivatives of the 1-cyclopropyl-imidazo[4,5-c]pyridin-2-one scaffold.

Screening_Cascade Scaffold Scaffold Design (Imidazo[4,5-c]pyridin-2-one) Biochem Biochemical Assay (Kinact/Ki Determination) Scaffold->Biochem Synthesis Cellular Cellular Potency (B-Cell CD69 Expr.) Biochem->Cellular Potency < 10nM Selectivity Kinome Profiling (EGFR, TEC, ITK) Cellular->Selectivity Valid IC50 ADME CNS Penetration (MDR1-MDCK Permeability) Selectivity->ADME Clean Profile Tox Hepatotoxicity Screen (DILI Assessment) ADME->Tox High Kp,uu Lead Lead Candidate (e.g., Tolebrutinib) Tox->Lead Safety Margin

Caption: A tiered screening cascade prioritizing kinetic potency early, followed by rigorous selectivity and CNS permeability checks.

References

  • Tolebrutinib Potency & Kinetics: Owens, T. D., et al.[3] "Discovery of Tolebrutinib (SAR442168), a Brain-Penetrant, Covalent BTK Inhibitor for the Treatment of Multiple Sclerosis."[4] Journal of Medicinal Chemistry.

  • Comparative Pharmacology: Turner, T. J., et al.[3] "Comparative CNS Pharmacology of the Bruton's Tyrosine Kinase (BTK) Inhibitor Tolebrutinib Versus Other BTK Inhibitor Candidates." CNS Drugs, 2024.[1][2][5][6]

  • Clinical Efficacy & Safety: Oh, J., et al.[3][6][7] "Safety and efficacy of tolebrutinib in relapsing multiple sclerosis: a phase 2b, randomised, double-blind, placebo-controlled trial." The Lancet Neurology, 2021.[8]

  • Scaffold Synthesis: Benchchem. "1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride Product Information."

Sources

Advanced Cross-Reactivity & Selectivity Profiling: 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one

[1][2]

Executive Summary

This compound (hereafter referred to as CIP-2-one ) represents a privileged "purine-mimetic" scaffold.[1][2] It is widely utilized in medicinal chemistry as a core fragment for developing ATP-competitive inhibitors, particularly targeting Janus Kinases (JAKs) , Bruton’s Tyrosine Kinase (BTK) , and Src Family Kinases (SFKs) .[1][2]

However, the structural homology of CIP-2-one to endogenous purines (adenosine, guanosine) creates a distinct liability profile.[1] This guide moves beyond standard IC50 generation to provide a rigorous cross-reactivity profiling framework.[1][2] We compare CIP-2-one against standard promiscuous scaffolds and detail the specific "off-target" risks—namely Adenosine Receptors (ARs) and Phosphodiesterases (PDEs) —that must be de-risked early in the lead optimization phase.[1][2]

Part 1: The Structural Liability Profile

To profile this molecule effectively, one must understand why it cross-reacts.[1] CIP-2-one is an isostere of the xanthine core (found in caffeine and theophylline) and the adenine base of ATP.[1][2]

Comparative Scaffold Liability Table Objective comparison of CIP-2-one against alternative kinase scaffolds regarding inherent promiscuity.

FeatureCIP-2-one (Subject) Pyrazolo[1,5-a]pyrimidine Indolin-2-one Implication
Primary Target Class Tyrosine/Ser-Thr Kinases (BTK, JAK)Kinases (CDK, CK2)RTKs (VEGFR, PDGFR)CIP-2-one is preferred for immunokinase targets.[1][2]
Major Off-Target Risk Adenosine Receptors (A1, A2A) , PDEsGABA ReceptorsCYP450 IsoformsCIP-2-one mimics the adenosine nucleobase more closely than indolinones.[1][2]
Metabolic Liability Pyridine N-oxidationPyrimidine ring openingOxidation at C3CIP-2-one is generally more metabolically stable but prone to N-oxide formation.[1][2]
Solubility Moderate to High (Polar core)ModerateLow (Lipophilic)CIP-2-one offers superior physicochemical properties for fragment elaboration.[1][2]
Part 2: Critical Screening Domains & Protocols
Phase 1: The "Purine Mimic" Panel (GPCR & PDE)

Because CIP-2-one resembles caffeine/theophylline, it often antagonizes Adenosine Receptors.[1][2]

Hypothesis: CIP-2-one binds to the orthosteric site of A1/A2A receptors.[1][2] Protocol: Radioligand Binding Assay (Displacement).

Step-by-Step Methodology:

  • Membrane Prep: Use CHO cells overexpressing human A2A receptor.[1][2]

  • Ligand: Use [³H]-CGS 21680 (Specific A2A agonist) at 2 nM.[1][2]

  • Incubation: Incubate CIP-2-one (10 µM screening conc.) with membranes and radioligand in 50 mM Tris-HCl (pH 7.4) + 10 mM MgCl₂ for 90 min at 25°C.

    • Expert Insight: The addition of Adenosine Deaminase (ADA) (2 U/mL) is non-negotiable.[1][2] Endogenous adenosine in the prep will compete with the radioligand, creating false negatives for your compound.[1]

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

  • Readout: Liquid Scintillation Counting.

  • Validation: >50% displacement triggers a full Ki determination.[1][2]

Phase 2: The Kinome Selectivity Cascade

Once GPCR liability is cleared, assess the "Kinase Hinge Binding" promiscuity.[1]

Workflow Diagram: The Selectivity Funnel The following diagram illustrates the logical flow for profiling CIP-2-one, moving from high-throughput binding to functional validation.

Gcluster_0Phase 1: Structural Liability (GPCRs)cluster_1Phase 2: Kinome Profilingcluster_2Phase 3: Functional ConfirmationStartCompound: CIP-2-oneA2AAdenosine A2A Binding(Radioligand Displacement)Start->A2APDEPDE4/PDE5 Enzymatic Assay(cAMP/cGMP hydrolysis)Start->PDEScanHigh-Throughput Binding(KINOMEscan / Tm Shift)A2A->ScanIf Ki > 10 µM (Clean)StopSTOP / RedesignA2A->StopIf Ki < 1 µM(Scaffold Hop Required)PDE->ScanIf IC50 > 10 µM (Clean)KdKd Determination(Active Hits Only)Scan->KdHits > 35% InhibitionCellCellular Phospho-Flow(e.g., pSTAT5 for JAK)Kd->CellSelectivity Ratio > 10x

Caption: Decision-tree for de-risking CIP-2-one. Phase 1 prioritizes "Purine Mimic" risks before expensive Kinome scans.[1][2]

Part 3: Experimental Data Interpretation

When profiling CIP-2-one, you will likely encounter "phantom" activity in certain assays due to its physicochemical properties.

1. The Fluorescence Interference Check (Self-Validating Protocol)

Imidazo[4,5-c]pyridines can be weakly fluorescent or quench fluorescence.[1][2] If using TR-FRET (e.g., LanthaScreen) for kinase profiling:

  • The Artifact: Compound absorbs at the excitation wavelength (340 nm) or emits near the acceptor (520 nm/665 nm).[1][2]

  • The Fix: Run a "Compound Only" control well containing the FRET buffer and the compound (no enzyme/antibody).[1][2]

  • Validation: If the signal in the "Compound Only" well deviates >10% from the buffer blank, switch to a radiometric assay (e.g., ³³P-HotSpot) or Caliper Mobility Shift assay.

2. Interpreting Thermal Shift Data (TSA)

CIP-2-one is a fragment-like binder.[1][2]

  • Expected Result: Low molecular weight (<250 Da) means ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     shifts will be small (1-3°C).[2]
    
  • Caution: Do not dismiss a 1°C shift as noise. For this scaffold, a 1.5°C shift often correlates to a single-digit micromolar Kd.[1]

Part 4: Pathway Visualization (Mechanism of Action)

CIP-2-one derivatives often target the JAK-STAT pathway.[1][2] Understanding where this scaffold intervenes is crucial for cellular cross-reactivity profiling (e.g., checking if it hits JAK2 when targeting JAK1).[1][2]

JAK_PathwayCytokineCytokine(IL-6, IFN)ReceptorCytokine ReceptorCytokine->ReceptorBindingJAKJAK1 / JAK2(ATP Pocket)Receptor->JAKActivationSTATSTAT Protein(Phosphorylation)JAK->STATPhosphorylationInhibitorCIP-2-one(Scaffold)Inhibitor->JAKCompetitive Inhibition(H-bonds to Hinge)NucleusNucleus(Gene Transcription)STAT->NucleusTranslocation

Caption: Mechanism of Action.[1][2][3] CIP-2-one competes with ATP at the JAK hinge region, blocking STAT phosphorylation.[1]

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22349361, 1-Cyclopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. [Link][1][2]

  • Eurofins Discovery. KinaseProfiler™ and GPCR Binding Protocols.[1][2] (General reference for cited protocols). [Link]

Comparative analysis of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one derivatives' potency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one Derivatives' Potency Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists & Medicinal Chemists[1]

Executive Summary

The This compound scaffold represents a pivotal class of small-molecule fusion inhibitors targeting the Respiratory Syncytial Virus (RSV). Most notably exemplified by BMS-433771 , this chemotype functions by binding to the viral Fusion (F) protein, preventing the conformational changes required for viral entry.[2]

This guide provides a comparative analysis of this scaffold's potency relative to earlier benzimidazole precursors and clinical-stage competitors (e.g., Presatovir, JNJ-53718678). It synthesizes Structure-Activity Relationship (SAR) data to explain why specific derivatives outperform others and provides self-validating experimental protocols for verifying these claims.

Mechanistic Basis of Potency

To understand the potency differences among derivatives, one must first understand the binding site. Unlike nucleoside analogs that target polymerase, these derivatives target the pre-fusion F protein .

  • Target: The hydrophobic pocket within the central trimeric core of the F protein.

  • Action: The inhibitor acts as a "molecular wedge," binding to the N-terminal Heptad Repeat (HR1).

  • Result: This binding prevents HR1 from interacting with the C-terminal Heptad Repeat (HR2), thereby blocking the formation of the six-helix bundle (6HB) necessary for membrane fusion.

Pathway Visualization: Fusion Inhibition Mechanism[2]

RSV_Fusion_Mechanism Virus RSV Virion (Pre-fusion F Trimer) Trigger Attachment/Trigger (Conformational Change) Virus->Trigger Contacts GAGs/Nucleolin Host Host Cell Membrane Intermediate Pre-Hairpin Intermediate Trigger->Intermediate Inhibitor Imidazo[4,5-c]pyridine-2-one Derivative (BMS-433771) Intermediate->Inhibitor Target Binding Fusion 6-Helix Bundle (6HB) Formation Intermediate->Fusion Natural Pathway Arrest F-Protein Locked (Fusion Arrested) Inhibitor->Arrest Blocks HR1/HR2 Interaction Entry Viral Entry (Infection) Fusion->Entry Arrest->Fusion Inhibits

Figure 1: Mechanism of Action. The derivative binds to the transient pre-hairpin intermediate, preventing the collapse into the post-fusion structure.

Comparative Potency Analysis

The potency of this compound derivatives is heavily dependent on the substituent at the N3 position . The table below compares the optimized scaffold (BMS-433771) against its precursors and external clinical benchmarks.

Table 1: Potency Landscape of RSV Fusion Inhibitors
Compound ClassRepresentative MoleculeStructure Note (N3 Substituent)EC50 (RSV A)EC50 (RSV B)CC50 (Cytotoxicity)Status
Optimized Scaffold BMS-433771 Benzimidazole-linked side chain20 nM 20 nM >50 µMPre-clinical (Benchmark)
Early Precursor Benzotriazole derivativeBenzotriazole core (lacks pyridine N)~150 nM>500 nM~25 µMDiscontinued (Unstable)
Competitor (Indole) JNJ-53718678Indole core (distinct scaffold)0.5 nM1.5 nM>10 µMClinical Phase 2
Competitor (Pyrazolo) GS-5806 (Presatovir)Pyrazolo[1,5-a]pyrimidine1.5 nM0.6 nM>50 µMClinical Phase 2

Key Insight: While BMS-433771 (20 nM) is less potent than later-generation inhibitors like GS-5806 (1.5 nM), its imidazo[4,5-c]pyridine-2-one core offers superior oral bioavailability and metabolic stability compared to the earlier benzotriazole series.

Structural Determinants of Potency (SAR)

To optimize this scaffold, researchers must focus on three specific regions. The causality of potency is detailed below:

  • N1-Cyclopropyl Group (Critical for Potency):

    • Function: This small, hydrophobic group fits deeply into a specific lipophilic pocket formed by Phe140 and Leu141 of the F protein.

    • SAR Rule: Replacing the cyclopropyl with a methyl or ethyl group results in a >10-fold loss in potency . The rigid geometry of the cyclopropyl ring is essential for the "lock-and-key" fit.

  • The Imidazo[4,5-c]pyridine Core:

    • Function: Provides the hydrogen bond acceptor/donor network required to anchor the molecule.

    • Advantage:[2][3][4][5][6] The pyridine nitrogen improves aqueous solubility compared to the purely carbocyclic benzimidazole analogs, improving the pharmacokinetic (PK) profile without sacrificing binding affinity.

  • N3-Side Chain (The "Tail"):

    • Function: This region extends out of the pocket and interacts with the solvent interface.

    • Optimization: In BMS-433771, the benzimidazole-butyl tether stabilizes the binding complex. Modifications here primarily affect metabolic clearance and solubility rather than intrinsic affinity.

Experimental Validation Protocols

To verify the potency of a new derivative of this scaffold, you must utilize a Cytopathic Effect (CPE) Assay . This is the industry-standard, self-validating protocol.

Protocol: High-Throughput CPE Reduction Assay

Objective: Determine the EC50 of the derivative against RSV Long (Strain A) in HEp-2 cells.

Reagents:

  • HEp-2 Cells (ATCC CCL-23)

  • RSV Strain A2 or Long[6]

  • MTS Reagent (Promega CellTiter 96)

  • Reference Control: BMS-433771 (10 mM stock in DMSO)

Workflow Visualization:

CPE_Assay_Workflow Step1 1. Cell Seeding HEp-2 cells (1.5x10^4/well) 96-well plate Step2 2. Compound Addition Serial Dilution (3-fold) Include DMSO Control Step1->Step2 Step3 3. Infection Add RSV (MOI = 0.01) Incubate 1h @ 37°C Step2->Step3 Step4 4. Incubation 5 days @ 37°C, 5% CO2 Step3->Step4 Step5 5. Viability Readout Add MTS Reagent Read Absorbance @ 490nm Step4->Step5 Step6 6. Data Analysis Calculate % Protection Fit Non-linear Regression (EC50) Step5->Step6 Validation Quality Control: Z-factor > 0.5? Ref Cmpd EC50 within 20%? Step6->Validation

Figure 2: CPE Assay Workflow. A standardized method to quantify viral inhibition.

Data Calculation: Calculate percent protection using the formula:



  • 
    : Absorbance of well with compound + virus.
    
  • 
    : Absorbance of well with virus only (max CPE).
    
  • 
    : Absorbance of uninfected cells (100% viability).
    

References

  • Cianci, C., et al. (2004). "Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor."[2] Antimicrobial Agents and Chemotherapy, 48(2), 413-422.[2]

  • Langley, D. R., et al. (2005). "Molecular basis for the inhibition of respiratory syncytial virus fusion by the benzimidazole derivative BMS-433771." Journal of Virology, 82(1), 163-172.

  • Meanwell, N. A., & Krystal, M. (2000). "Respiratory syncytial virus fusion inhibitors." Expert Opinion on Therapeutic Patents, 10(5), 701-714.

  • Roymans, D., et al. (2017). "Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor." Nature Communications, 8, 167. (Comparative data for JNJ series).

Sources

Comparative Pharmacokinetics of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Oral Respiratory Syncytial Virus (RSV) Fusion Inhibitors[1][2]

Executive Summary

This guide provides a technical pharmacokinetic (PK) comparison of 1-cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one derivatives, a chemical scaffold pivotal in the development of small-molecule RSV fusion inhibitors. While early benzimidazole-based leads suffered from poor aqueous solubility and rapid metabolic clearance, the transition to the imidazo[4,5-c]pyridine-2-one core—exemplified by the clinical candidate BMS-433771 —marked a breakthrough in oral bioavailability.

This analysis contrasts the unoptimized scaffold properties with the lead candidate (BMS-433771), focusing on the structural modifications required to balance lipophilicity-driven potency with metabolic stability.

Structural Basis & Mechanistic Logic

The core scaffold functions as a bioisostere of benzimidazole-2-one. Its primary mechanism is binding to a hydrophobic pocket within the trimeric N-terminal heptad repeat (HR-N) of the RSV Fusion (F) protein, thereby preventing the formation of the six-helix bundle required for viral entry.

Key Structural Determinants[1]
  • N1-Cyclopropyl Group: Critical for potency. It fills a specific hydrophobic cavity in the F-protein. However, it introduces a metabolic liability (oxidation).

  • Imidazo[4,5-c]pyridine Core: Provides a rigid H-bond acceptor motif essential for orientation within the binding pocket.

  • C3-Substituent (Tether): Usually a benzimidazole moiety. Optimization here (e.g., adding polar tails) drives solubility without sacrificing the core's binding affinity.

Comparative Pharmacokinetic Analysis

The following table contrasts the general characteristics of early hydrophobic leads in this series against the optimized profile of BMS-433771 .

Table 1: PK Profile Comparison (Rat Model)

ParameterMetricEarly Lead (Generic Hydrophobic Analog)Optimized Candidate (BMS-433771)Impact of Modification
Potency

(RSV)
< 50 nM20 nM (Avg)Maintained high potency while improving druggability.
Solubility Aqueous (

7.4)
< 1

(Poor)
> 100

Addition of 4-hydroxybutyl tail to the distal benzimidazole improved dissolution.
Bioavailability

(Oral)
< 10%> 35% Enhanced solubility and reduced first-pass extraction.
Clearance

(

)
> 50 (High)~25 (Moderate) Pyridine nitrogen reduces lipophilicity compared to benzene analogs, lowering metabolic turnover.
Half-life

(

)
< 1.0~2.5 - 4.0 Sufficient for b.i.d. dosing regimens in preclinical models.[3][4]
Metabolic Soft Spot Primary RouteN-dealkylation, rapid oxidationSide-chain oxidation Metabolic shunt away from the core scaffold preserves active species longer.

Data synthesized from BMS discovery literature (Cianci et al., Meanwell et al.).

Mechanistic Insight: The Solubility-Permeability Trade-off

In this scaffold series, the 1-cyclopropyl group is non-negotiable for efficacy but contributes significantly to lipophilicity (


).
  • The Problem: Early derivatives relied solely on this hydrophobic interaction, resulting in compounds that were "brick dust"—highly potent in cellular assays but insoluble in gastric fluids, leading to dissolution-limited absorption (Class II/IV in BCS).

  • The Solution: The introduction of the imidazo[4,5-c]pyridine nitrogen lowers

    
     relative to the carbocyclic analog. Furthermore, attaching a 4-hydroxybutyl  chain to the distal benzimidazole (as seen in BMS-433771) creates a "solubilizing anchor."
    
  • The Result: This modification allows the molecule to exist in a hydration shell during transit in the gut, improving

    
     without disrupting the hydrophobic interactions of the cyclopropyl group inside the viral protein pocket.
    

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput Microsomal Stability Assay

Purpose: To determine intrinsic clearance (


) and identify metabolic soft spots on the cyclopropyl or pyridine rings.
  • Preparation:

    • Prepare 10 mM stock of test compound (DMSO).

    • Thaw Liver Microsomes (Rat/Human) on ice. Protein conc: 20 mg/mL.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (

      
       7.4).
      
    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Reaction: Mix microsomes (0.5 mg/mL final) + Buffer + Test Compound (1

      
       final). Pre-incubate at 37°C for 5 min.
      
    • Initiation: Add NADPH system. Total volume: 200

      
      .
      
  • Sampling:

    • At

      
       min, remove 30 
      
      
      
      aliquots.
    • Quench: Immediately dispense into 120

      
       ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C). Inject supernatant into LC-MS/MS.

    • Validation: Include Verapamil (high turnover control) and Warfarin (low turnover control).

  • Calculation:

    • Plot

      
       vs. time. Slope = 
      
      
      
      .
    • 
      .
      
Protocol B: Rat Pharmacokinetic Study (Cassette vs. Discrete)

Purpose: To define oral bioavailability and plasma half-life.

  • Animals: Male Sprague-Dawley rats (250–300 g), cannulated (jugular vein). Fasted 12h pre-dose.

  • Formulation:

    • IV: 5% DMSO / 10% Cremophor EL / 85% Saline (

      
      ).
      
    • PO: 0.5% Methylcellulose / 0.1% Tween 80 (

      
       suspension) OR PEG400/Water (solution). Note: Use suspension to test real-world dissolution limits.
      
  • Dosing & Sampling:

    • Dose at

      
      .
      
    • Blood draws: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 24 h.

    • Collect into EDTA tubes, centrifuge to harvest plasma.

  • Bioanalysis:

    • Precipitate protein with ACN (1:3 ratio).

    • LC-MS/MS (MRM mode). Monitor transition of parent ion

      
      .
      
  • Data Processing:

    • Use Non-Compartmental Analysis (NCA).

    • Calculate

      
       using the linear trapezoidal rule.
      
    • 
      .
      

Visualizations

Diagram 1: SAR & Metabolic Optimization Logic

This diagram illustrates the structural logic transforming the core scaffold into a viable drug candidate.

SAR_Logic Core Imidazo[4,5-c]pyridine-2-one (Scaffold Core) Cyclopropyl N1-Cyclopropyl (Hydrophobic Binding) Core->Cyclopropyl Required for Potency Benzimidazole C3-Benzimidazole (Distal Tether) Core->Benzimidazole Linker Mod_Core Pyridine Nitrogen (Lowers LogP) Core->Mod_Core Intrinsic Result BMS-433771 (Optimized PK) Cyclopropyl->Result Retained Mod_Solubility Add Hydroxybutyl Tail (Solubility Anchor) Benzimidazole->Mod_Solubility Modification Mod_Solubility->Result Increases Solubility Mod_Core->Result Improves Metabolic Stability

Caption: Structural optimization of the imidazo[4,5-c]pyridine-2-one scaffold. The N1-cyclopropyl group drives potency, while distal modifications (green nodes) solve PK liabilities.

Diagram 2: Pharmacokinetic Evaluation Workflow

A decision tree for evaluating derivatives of this class.

PK_Workflow Synthesis Synthesis of Derivative (Imidazo-pyridine core) Solubility Solubility Screen (pH 7.4 Buffer) Synthesis->Solubility Microsomes Microsomal Stability (Rat/Human) Solubility->Microsomes Decision1 Cl_int < 50 µL/min/mg? Microsomes->Decision1 RatPK Rat PK (IV/PO) (Cassette Dosing) Decision1->RatPK Yes Redesign Redesign: Block Metabolic Site Decision1->Redesign No (Unstable) Bioavail Calculate %F RatPK->Bioavail Candidate Lead Candidate (BMS-433771 Profile) Bioavail->Candidate F > 30% Bioavail->Redesign F < 10% Redesign->Synthesis

Caption: Step-wise PK evaluation pipeline. Compounds failing microsomal stability (high clearance) are redesigned before in vivo testing.

References

  • Cianci, C. et al. (2004). Orally Active Fusion Inhibitor of Respiratory Syncytial Virus.[1][5] Antimicrobial Agents and Chemotherapy.[6]

  • Meanwell, N. A. et al. (2005). Inhibitors of Respiratory Syncytial Virus Fusion: The Discovery of BMS-433771. Journal of Medicinal Chemistry.

  • Yu, K. L. et al. (2004). RSV Fusion Inhibitors: Structure-Activity Relationships of a Series of Benzimidazole Derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Combs, A. P. et al. (2005). Non-nucleoside inhibitors of respiratory syncytial virus. Expert Opinion on Investigational Drugs.

Sources

Assessing the target specificity of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one in cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradox

In the realm of small-molecule drug discovery, 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one (hereafter referred to as CDIP-2 ) represents a "privileged scaffold." Its structural geometry mimics the adenine ring of ATP, allowing it to dock potently into the hinge region of various protein kinases.

While this scaffold serves as the core moiety for high-profile clinical candidates like Tolebrutinib (a BTK inhibitor for autoimmune disorders) and experimental Src Family Kinase (SFK) inhibitors for Glioblastoma, its inherent "stickiness" poses a critical challenge: Target Specificity.

This guide provides a rigorous, self-validating framework to assess whether CDIP-2 is acting on your intended target (e.g., BTK or Src) or driving phenotype via "off-target" polypharmacology in cancer models. We compare its performance against industry standards like Dasatinib and Ibrutinib .

Mechanistic Landscape & Target Hypotheses

Before assessing specificity, one must map the potential interactome. The CDIP-2 core functions primarily as a Type I ATP-competitive inhibitor.

Primary Target Classes:
  • Bruton's Tyrosine Kinase (BTK): In B-cell malignancies (MCL, CLL), the scaffold orients to form hydrogen bonds with the hinge region (Glu475/Met477).

  • Src Family Kinases (SFK): In solid tumors (Glioblastoma, Breast), derivatives of CDIP-2 inhibit c-Src and Fyn, blocking metastasis and invasion.

  • Off-Target Risks: Due to the conserved ATP pocket, CDIP-2 frequently cross-reacts with EGFR , JAK family , and p38 MAPK .

Visualization: The Kinase Signaling Cascade

The following diagram illustrates the divergent signaling pathways where CDIP-2 intervention must be distinguished.

G cluster_0 Primary Targets (Intended) cluster_1 Downstream Effectors RTK Receptor Tyrosine Kinases (EGFR/BCR) SRC c-Src / Fyn (Solid Tumors) RTK->SRC Activation BTK BTK (B-Cell Malignancies) RTK->BTK Activation STAT STAT3 / STAT5 SRC->STAT Y705 Phos PI3K PI3K / AKT SRC->PI3K ERK MEK / ERK BTK->ERK PLC PLC BTK->PLC PLCγ2 Phenotype Cell Proliferation & Metastasis STAT->Phenotype PI3K->Phenotype ERK->Phenotype CDIP CDIP-2 Scaffold (The Probe) CDIP->SRC Blocks ATP CDIP->BTK Blocks ATP

Caption: Divergent signaling nodes for CDIP-2. Specificity is determined by whether the molecule blocks the Src-STAT axis or the BTK-ERK axis in the specific cell context.

Comparative Analysis: CDIP-2 vs. Standard Inhibitors

When validating CDIP-2, you must run parallel controls with established inhibitors to benchmark potency and selectivity.

FeatureCDIP-2 (Scaffold) Dasatinib (Standard) Ibrutinib (Standard)
Primary Class Multi-Kinase ScaffoldPan-SFK/Abl InhibitorCovalent BTK Inhibitor
Binding Mode Reversible (ATP Competitive)Reversible (ATP Competitive)Irreversible (Covalent Cys481)
Selectivity Profile Low/Moderate (Requires tuning)Moderate (Hits Abl, c-Kit, PDGFR)High (Specific to BTK/ITK)
Key Application Fragment-based screening, Lead GenSolid Tumor (Src) ControlB-Cell Malignancy Control
Cellular IC50 ~0.5 - 5.0 µM (Typical)< 10 nM< 10 nM
Specificity Risk High (Likely to hit p38/JAK)Medium (Known off-targets)Low (Covalent specificity)

Validated Experimental Protocols

To prove CDIP-2 is hitting the intended target in your cancer cells, you must triangulate data from Biochemical Potency , Target Engagement , and Functional Phenotyping .

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Prove CDIP-2 physically binds the target protein (e.g., Src) inside the living cell, protecting it from thermal denaturation.

  • Cell Preparation: Harvest

    
     cancer cells (e.g., U87-MG for Src, Mino cells for BTK). Wash with PBS.
    
  • Treatment: Resuspend cells in medium containing 10 µM CDIP-2 or DMSO (Vehicle). Incubate for 1 hour at 37°C.

    • Control: Use Dasatinib (1 µM) as a positive control for Src stabilization.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes (50 µL each). Heat individually at a gradient: 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C for 3 minutes.

  • Lysis: Cool immediately to RT. Add lysis buffer (with protease inhibitors). Freeze-thaw x3 (Liquid N2 / 37°C water bath) to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet denatured/precipitated proteins.

  • Detection: Run supernatant on SDS-PAGE. Blot for c-Src or BTK .

  • Analysis: Plot band intensity vs. Temperature. A "right-shift" in the melting curve (

    
    ) of the treated group indicates target engagement.
    
Protocol B: Phospho-Flow Cytometry (Functional Specificity)

Objective: Assess if CDIP-2 inhibits the specific downstream signaling node.

  • Starvation: Serum-starve cells (0.5% FBS) for 12 hours to reduce basal phosphorylation.

  • Inhibition: Treat with CDIP-2 (Dose curve: 0.1, 1, 10 µM) for 2 hours.

  • Stimulation:

    • For Src: Stimulate with EGF (50 ng/mL) for 10 mins.

    • For BTK: Stimulate with anti-IgM (10 µg/mL) for 10 mins.

  • Fix/Perm: Fix with 1.5% Paraformaldehyde (10 mins, 37°C). Permeabilize with ice-cold Methanol (90%) for 30 mins.

  • Staining: Stain with:

    • Primary: Anti-pSrc (Y416) or Anti-pBTK (Y223).

    • Off-Target Check: Anti-p-p38 MAPK (T180/Y182) – Crucial to rule out off-target stress response.

  • Acquisition: Analyze Mean Fluorescence Intensity (MFI). Calculate

    
    .
    

The "Specificity Trap": How to Interpret Data

When using CDIP-2, you will likely encounter "polypharmacology." Use this logic flow to interpret your results.

Logic Start Observed Phenotype (e.g., Cell Death) Check1 Does CETSA show Tm shift for Target? Start->Check1 Check2 Does Western Blot show Specific Phos-Inhibition? Check1->Check2 Yes Result_False Off-Target Toxicity Check1->Result_False No (Compound didn't bind) Result_True True Target Engagement Check2->Result_True Yes (pSrc down, pERK down) Check2->Result_False No (pSrc unchanged, but cell died)

Caption: Decision matrix for validating CDIP-2 specificity. Both physical binding (CETSA) and functional inhibition (Phos-flow) are required.

Critical Causality Check

If CDIP-2 kills your cancer cells (


) but fails  to reduce p-Src (Y416) at that same concentration, the cytotoxicity is off-target . You are likely inhibiting a housekeeping kinase (e.g., CDK or Aurora Kinase) due to the scaffold's ATP-mimetic nature.

References

  • Liu, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 1-Cyclopropyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one.[1] Retrieved from [Link]

  • Goel, R., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.[2] Systematic Reviews in Pharmacy.[2] Retrieved from [Link]

  • Jafari, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative exerts anti-inflammatory effects by modulating STAT3/NF-κB.[3] NIH National Library of Medicine. Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the mandatory disposal and handling procedures for 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one (CAS 173099-22-2). As a nitrogen-rich heterocyclic intermediate often used in the synthesis of respiratory syncytial virus (RSV) inhibitors and other bioactive agents, this compound must be managed as a Potentially Active Pharmaceutical Ingredient (PAPI) .

Immediate Action Directive:

  • Do Not dispose of via sanitary sewer or trash.

  • Primary Disposal Method: High-temperature incineration (Waste Code: Organic/Pharmaceutical).

  • Segregation: Keep separate from strong oxidizers to prevent exothermic reactions involving the imidazopyridine core.

Chemical Profile & Hazard Identification

Before initiating disposal, operators must verify the chemical identity and associated risks. This compound is a building block for complex pharmacophores; therefore, we apply the Precautionary Principle —treating it as a bioactive toxicant even in the absence of a specific LD50 listing.

ParameterSpecification
Chemical Name This compound
CAS Number 173099-22-2
Molecular Formula C₉H₉N₃O
Structural Class Imidazopyridine (Fused Heterocycle)
Physical State Solid (Powder/Crystalline)
Primary Hazard Skin/Eye Irritant (H315, H319); Potential STOT-SE (Respiratory)
Reactivity Incompatible with strong oxidizing agents and strong acids.[1][2][3][4]
Mechanistic Safety Insight

The imidazo[4,5-c]pyridine core contains multiple nitrogen atoms. Upon thermal decomposition (fire or improper incineration), this structure releases Nitrogen Oxides (NOx) . Consequently, disposal must occur in facilities equipped with scrubbers. The cyclopropyl moiety introduces ring strain, increasing reactivity compared to simple alkyl analogs, necessitating strict segregation from Lewis acids during storage and waste accumulation.

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Pre-Treatment

Objective: Prevent cross-contamination and ensure compatibility with incineration streams.

  • Solid Waste (Pure Compound/Spill Debris):

    • Collect in a dedicated Wide-Mouth HDPE Drum or Fiber Drum with Poly Liner .

    • Labeling: Mark as "Hazardous Waste - Solid - Toxic Organic."

    • Do not mix with metal sharps or glass.

  • Liquid Waste (Mother Liquors/Wash Solvents):

    • If dissolved in organic solvents (e.g., DMSO, DMF, Methanol): Segregate into "Halogenated" or "Non-Halogenated" waste streams based on the solvent.

    • pH Check: Ensure pH is between 5–9. If the solution is highly acidic (due to workup), neutralize carefully with Sodium Bicarbonate before adding to the organic waste drum to prevent container degradation.

Phase 2: Containerization & Handover

Objective: Regulatory compliance (RCRA/EU Waste Framework).

  • Container: Use UN-rated containers (e.g., UN 1H2 for solids).

  • Headspace: Leave 10% headspace in liquid containers to allow for thermal expansion.

  • Documentation: Manifest must list "Organic Heterocycle, N.O.S. (Not Otherwise Specified)" if specific shipping names are unavailable.

Operational Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of CAS 173099-22-2. This workflow ensures that the material reaches the correct destruction facility (Incinerator) without compromising lab safety.

DisposalWorkflow Start Waste Generation CAS 173099-22-2 StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake) StateCheck->Solid Dry Liquid Liquid Waste (Solvent Solution) StateCheck->Liquid Dissolved Segregation Segregate from Oxidizers Solid->Segregation SolventCheck Check Solvent Type Liquid->SolventCheck ContainerSolid Container: HDPE/Fiber Drum Label: Toxic Solid Segregation->ContainerSolid ContainerHalo Container: Halogenated Waste SolventCheck->ContainerHalo DCM/Chloroform ContainerNonHalo Container: Non-Halogenated Waste SolventCheck->ContainerNonHalo MeOH/DMSO/DMF Destruction High-Temp Incineration (>1000°C with Scrubber) ContainerSolid->Destruction ContainerHalo->Destruction ContainerNonHalo->Destruction

Figure 1: Logic flow for the segregation and destruction of imidazopyridine intermediates.

Emergency Contingencies (Spills)

In the event of a spill, the primary risk is the dispersion of fine particulate matter (dust), which may be a respiratory sensitizer.

  • Evacuation: Clear the immediate area (15 ft radius).

  • PPE Upgrade: Don a P100/N95 respirator (or PAPR), double nitrile gloves, and Tyvek sleeves.

  • Containment:

    • Dry Spill: Do not sweep dry. Cover with a damp paper towel or use a HEPA vacuum to prevent dust generation.

    • Wet Spill: Absorb with vermiculite or sand. Do not use sawdust (combustible reaction risk with potential oxidizers in the vicinity).

  • Decontamination: Clean surface with a mild surfactant (soap/water) followed by a solvent wipe (ethanol) to remove organic residues.

Regulatory & Compliance Context

While this specific CAS may not be explicitly listed on the EPA "P-List" or "U-List" (40 CFR § 261.33), it must be characterized by the generator.

  • RCRA Classification: If the waste exhibits toxicity (via TCLP) or ignitability (due to solvent), it is Hazardous Waste.

  • Best Practice: Classify as "Hazardous Waste - Toxic" regardless of concentration to ensure incineration.

  • European Waste Code (EWC): Assign 07 05 13 * (Solid wastes containing dangerous substances) or 16 05 06 * (Laboratory chemicals consisting of or containing dangerous substances).

References

  • United States Environmental Protection Agency (EPA). (2024). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • University of Washington EH&S. (2025).[2] Chemical Waste Disposal Guidelines for Nitrogenous Heterocycles. Retrieved from [Link]

Sources

Comprehensive Safety Protocol: Handling 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one in a Research Setting

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. The compound 1-Cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridine-2-one belongs to the imidazo[4,5-c]pyridine class of heterocyclic compounds. Derivatives of this class are actively being investigated as potent, biologically active molecules, such as Src family kinase inhibitors for glioblastoma treatment[1]. Given the compound's potential biological activity and the absence of comprehensive toxicological data in publicly available literature, a cautious approach is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principle of treating all substances of unknown toxicity as potentially hazardous[2].

Our primary objective is to create a self-validating system of protocols that ensures operator safety and experimental integrity. This is achieved through a combination of engineering controls, rigorous personal protective equipment (PPE) selection, and meticulous operational procedures.

Foundational Safety: Hazard Assessment and Engineering Controls

Before any handling of this compound, a thorough risk assessment is mandatory. Based on data from structurally related heterocyclic compounds and pyridine derivatives, we must assume the following potential hazards:

  • Skin and Eye Irritation: Many similar compounds are known to cause skin irritation and serious eye irritation or damage.

  • Respiratory Tract Irritation: Inhalation may lead to respiratory irritation.

  • Systemic Toxicity: Absorption through the skin, inhalation, or ingestion could be harmful, potentially causing systemic effects.

  • Reproductive Toxicity: Some related chemical structures are suspected of damaging fertility or the unborn child[3].

Therefore, the primary engineering control for handling this compound, especially when it may become airborne (e.g., weighing solids, preparing solutions), is a certified chemical fume hood. All operations should be conducted within the sash of the fume hood to minimize inhalation exposure[4][5].

Personal Protective Equipment (PPE): A Multi-Barrier System

PPE is the final barrier between the researcher and the chemical agent. For a compound with the potential hazards of this compound, a comprehensive PPE ensemble is required.

Hand Protection: The Critical Interface

Given the high likelihood of dermal absorption, robust hand protection is non-negotiable. Double gloving is required for all handling activities.

  • Inner Glove: A powder-free nitrile examination glove. Nitrile provides good resistance to a broad range of chemicals and is preferred to avoid potential contamination from glove powders[6][7].

  • Outer Glove: A second, thicker, chemical-resistant nitrile or neoprene glove with a longer cuff. This provides an additional barrier and the long cuff should be pulled over the sleeve of the lab coat to protect the wrist area[7].

Rationale: The outer glove bears the brunt of any potential contamination. If a splash occurs, the outer glove can be immediately and safely removed, leaving the inner glove as a clean barrier while the operator exits the contaminated area. Gloves should be changed every 30-60 minutes during extended procedures or immediately if contamination is suspected or a tear occurs[7][8].

Body Protection

A clean, buttoned, long-sleeved laboratory coat is the minimum requirement[9]. For procedures involving larger quantities (multi-gram scale) or with a higher risk of splashing, a disposable, solid-front, back-closing chemical-resistant gown should be worn over the lab coat[8][10]. This ensures no part of the torso or arms is exposed.

Eye and Face Protection

The eyes are extremely vulnerable to chemical splashes.

  • Mandatory: Indirectly vented, chemical splash goggles conforming to ANSI Z87.1 standards are required at all times when the compound is being handled[11][12]. Standard safety glasses do not provide adequate protection from splashes[8].

  • Recommended for High-Risk Tasks: When there is a significant risk of splashing (e.g., transfers of solutions, reaction quenching), a full-face shield must be worn in addition to the chemical splash goggles[12].

Respiratory Protection

While a fume hood is the primary control, respiratory protection may be necessary in specific situations.

  • Standard Operations: All work that could generate dust or aerosols must be performed in a fume hood, which typically negates the need for a respirator.

  • Emergency Situations: In the event of a significant spill outside of a fume hood, or if engineering controls fail, an appropriate respirator is essential. A full-face respirator with combination organic vapor/particulate cartridges would be necessary[11]. All personnel who may need to use a respirator must be medically cleared and fit-tested annually as part of a formal respiratory protection program[10].

Operational and Disposal Plans: Step-by-Step Protocols

Procedural discipline is as critical as the PPE itself. The following steps provide a self-validating workflow for safe handling.

Experiment Preparation and PPE Donning Sequence
  • Inspect Your PPE: Before starting, visually inspect all PPE for defects such as cracks, tears, or discoloration[5].

  • Don Inner Gloves: Wash hands thoroughly and don the first pair of nitrile gloves.

  • Don Lab Coat/Gown: Put on the lab coat or gown, ensuring it is fully buttoned or secured in the back.

  • Don Outer Gloves: Don the second, heavier pair of gloves, pulling the cuffs over the sleeves of the lab coat/gown.

  • Don Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.

Handling and Waste Disposal
  • All handling of the solid compound and preparation of solutions must occur within a chemical fume hood[4].

  • Use dedicated, clearly labeled glassware and tools[4].

  • All waste materials (used gloves, disposable gowns, contaminated paper towels, pipette tips) are considered hazardous waste. They must be placed in a designated, sealed, and clearly labeled hazardous waste container. Do not place this waste in regular trash receptacles.

  • Unused chemicals must be disposed of through your institution's hazardous waste management program[5][13]. Never return unused chemicals to the original container to avoid contamination[4].

Decontamination and PPE Doffing Sequence

The doffing sequence is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.

  • Decontaminate (if necessary): Wipe down the exterior of the outer gloves with an appropriate solvent (e.g., 70% ethanol) if they are grossly contaminated, and dispose of the wipe as hazardous waste.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out, without touching the exterior surface with your bare skin. Dispose of them in the hazardous waste container.

  • Remove Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back to the front. Place them in a designated area for decontamination.

  • Remove Gown/Lab Coat: Remove the disposable gown or lab coat by rolling it down and away from your body, turning it inside out. Dispose of it in the appropriate waste stream (hazardous waste for disposable gowns).

  • Remove Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water[9][14].

Data Presentation and Visual Guides

Table 1: PPE Requirements by Task Risk Level
Task / ScaleRisk LevelHand ProtectionBody ProtectionEye/Face ProtectionRespiratory Protection
Weighing <100 mg LowDouble Nitrile GlovesLab CoatChemical Splash GogglesNot required (in fume hood)
Solution Prep (<1L) ModerateDouble Nitrile GlovesLab CoatChemical Splash GogglesNot required (in fume hood)
Synthesis (Multi-gram) HighDouble Nitrile GlovesDisposable Gown over Lab CoatGoggles & Face ShieldNot required (in fume hood)
Spill Cleanup EmergencyDouble Heavy-Duty GlovesChemical Resistant SuitFull-Face RespiratorFull-Face Respirator
Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_0 Risk Assessment cluster_1 Control Environment cluster_2 PPE Selection start Start: Plan to Handle Compound risk_assessment Assess Task: - Scale (mg vs g) - Dust/Aerosol Potential? - Splash Hazard? start->risk_assessment fume_hood Work in Fume Hood? risk_assessment->fume_hood no_hood STOP! Re-evaluate Procedure. Do Not Proceed. fume_hood->no_hood No ppe_base Base PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles fume_hood->ppe_base Yes splash_hazard High Splash Risk? ppe_base->splash_hazard add_shield Add Face Shield splash_hazard->add_shield Yes large_scale Large Scale / High Risk? splash_hazard->large_scale No add_shield->large_scale add_gown Add Disposable Gown large_scale->add_gown Yes proceed Proceed with Caution large_scale->proceed No add_gown->proceed

Caption: PPE selection workflow for handling hazardous compounds.

References

  • Material Safety Data Sheet - Cole-Parmer. (n.d.).
  • MATERIAL SAFETY DATA SHEET - PYRIDINE. (2011, August 29).
  • 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone. PubChem. (n.d.).
  • SAFETY DATA SHEET - Tetrahydro-1,3-dimethyl-1H-pyrimidin-2-one. Thermo Fisher Scientific. (2010, June 28).
  • N-[3-[[3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-1,2,3,4,7,8-hexahydro-6,8-dimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide Safety Data Sheets. Echemi. (n.d.).
  • Pyridine - SAFETY DATA SHEET. PENTA. (2024, November 26).
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. (2025, May 26).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022, October 6).
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22).
  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. (n.d.).
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. (2011).
  • Personal protective equipment for preparing toxic drugs. GERPAC. (n.d.).
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • Chemical Safety Best Practices in The Lab. Green World Group. (2023, December 22).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.